molecular formula C6H7N3O2 B021948 2-Amino-3-methyl-5-nitropyridine CAS No. 18344-51-9

2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948
CAS No.: 18344-51-9
M. Wt: 153.14 g/mol
InChI Key: JLPYUDJJBGYXEZ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYUDJJBGYXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370314
Record name 2-Amino-3-methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18344-51-9
Record name 2-Amino-3-methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-5-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction and Core Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 18344-51-9), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its fundamental physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and outlines its significant applications in modern drug discovery and crop protection. Furthermore, it covers essential spectroscopic data for characterization and critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize substituted nitropyridines in their synthetic endeavors.

This compound is a substituted pyridine derivative that serves as a highly versatile building block in organic synthesis.[1] Identified by its CAS number 18344-51-9 , this compound's unique structure, featuring an amino, a methyl, and a nitro group on the pyridine ring, makes it a valuable precursor for a wide range of complex heterocyclic systems.[2][3] The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group imparts a distinct reactivity profile, enabling a variety of chemical transformations crucial for the development of pharmacologically active molecules and potent agrochemicals.[4][5] This guide aims to provide a detailed technical resource for the effective utilization and handling of this important intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically a white to light yellow crystalline powder.[1] The key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 18344-51-9[1][2]
Molecular Formula C₆H₇N₃O₂[1][6]
Molecular Weight 153.14 g/mol [1][6]
Appearance White to light yellow crystalline powder[1]
Melting Point 249-253 °C[1]
Boiling Point 363.5 °C[1]
Density ~1.354 g/cm³[1]
Flash Point 173.6 °C[1]

Synthesis Protocol: Nitration of 2-Amino-3-methylpyridine

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-amino-3-methylpyridine (also known as 3-methyl-pyridin-2-amine).[7] The reaction requires careful control of temperature due to its exothermic nature.

Rationale of Experimental Design

The choice of a strong acid mixture, concentrated sulfuric acid and fuming nitric acid, is critical for the nitration of the pyridine ring, which is an electron-deficient system. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is initially kept at 0°C to control the rate of the highly exothermic reaction and prevent unwanted side reactions. Subsequent warming is precisely controlled to ensure the reaction proceeds to completion without decomposition of the starting material or product.[7] Neutralization with aqueous ammonia precipitates the product, which is then purified by recrystallization.[7]

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • In a flask, dissolve 5.0 g (46.2 mmol) of 3-methylpyridin-2-amine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.[7]

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid (density = 1.5 g/mL), while cooling to 0°C.[7]

  • Nitration Reaction: 3. Add the cold nitrating mixture dropwise to the stirred solution of 3-methylpyridin-2-amine, ensuring the internal temperature is maintained below 20°C.[7] 4. After the addition is complete, allow the reaction mixture to gradually warm to 20°C.[7] 5. Transfer the mixture in 3-5 mL portions to a second flask pre-heated to 35-40°C. Crucial: The temperature must not exceed 40°C; monitor carefully after each addition.[7] 6. Once the transfer is complete, stir the resulting mixture for an additional 30 minutes at 50°C.[7]

  • Work-up and Purification: 7. Cool the reaction mixture to room temperature.[7] 8. Carefully neutralize the mixture with concentrated aqueous ammonia. This will cause the product to precipitate.[7] 9. Filter the precipitate and wash it sequentially with water and 50% aqueous dimethylformamide (DMFA).[7] 10. Purify the crude product by recrystallization from DMFA to yield pure 3-methyl-5-nitropyridin-2-amine.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification P1 Dissolve 2-amino-3-methylpyridine in conc. H₂SO₄ P2 Cool to 0°C P1->P2 R1 Dropwise addition of Nitrating Mixture (<20°C) P2->R1 P3 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) P4 Cool to 0°C P3->P4 P4->R1 R2 Warm to 20°C R1->R2 R3 Portion-wise transfer to flask at 35-40°C R2->R3 R4 Stir at 50°C for 30 min R3->R4 W1 Cool to RT R4->W1 W2 Neutralize with NH₃(aq) to precipitate product W1->W2 W3 Filter and Wash (H₂O, 50% DMFA) W2->W3 W4 Recrystallize from DMFA W3->W4 Final_Product Final_Product W4->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the reactivity of its functional groups, which allows for diverse chemical transformations.[4]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. This transformation is a key step in the synthesis of various fused heterocyclic systems and serves as a handle for further functionalization.

  • Nucleophilic and Electrophilic Substitution: The pyridine ring, activated by the amino group and deactivated by the nitro group, can undergo various substitution reactions. The amino group itself can be diazotized or acylated, providing pathways to a wide array of other derivatives.[4]

These reactive properties make it an indispensable intermediate in several key industrial sectors:

  • Pharmaceuticals: This compound is a critical building block for synthesizing pharmacologically active molecules.[4] The nitropyridine scaffold is a "privileged structural motif" found in many successful drugs.[5] It is particularly valuable in the development of novel kinase inhibitors for cancer therapy and various antimicrobial agents.[4]

  • Agrochemicals: In the agrochemical sector, this compound serves as a precursor for advanced crop protection products, including potent and selective herbicides and fungicides that are essential for modern agriculture.[4]

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for quality control and research applications. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons and the methyl group are characteristic of the substitution pattern on the pyridine ring.

  • Infrared (IR) Spectroscopy: IR spectra are used to identify the key functional groups. Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the symmetric and asymmetric stretching of the nitro group (NO₂) are expected.[8]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (153.14 g/mol ).[6] Analysis of the fragmentation pattern can provide further structural evidence.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis analysis reveals information about the electronic transitions within the molecule, which is useful for quantitative analysis and purity assessment.[8]

Researchers can access spectral data for this and related compounds through various chemical databases.[3][6][9][10]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling and storage of this compound are imperative.

GHS Hazard Classification

Aggregated GHS information indicates the following primary hazards:[6]

Hazard ClassGHS CodeSignal WordStatement
Acute Toxicity, OralH302WarningHarmful if swallowed
Serious Eye DamageH318DangerCauses serious eye damage
Skin IrritationH315WarningCauses skin irritation
Respiratory IrritationH335WarningMay cause respiratory irritation
Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[11][12] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid Measures:

    • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[11]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

Conclusion

This compound is a cornerstone intermediate for advanced synthetic chemistry. Its well-defined physicochemical properties, established synthesis protocol, and versatile reactivity make it a compound of high value for researchers in drug discovery and agrochemical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks. This guide provides the foundational knowledge required for its safe and effective application in a laboratory or industrial setting.

References

An In-depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-3-methyl-5-nitropyridine (CAS No. 18344-51-9), a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into its core chemical properties, provides validated experimental protocols, and explores its reactivity and applications in modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 3-methyl-5-nitropyridin-2-amine, is a substituted pyridine ring bearing three key functional groups: a primary amine at the C2 position, a methyl group at C3, and a nitro group at C5.[1] This specific arrangement of an electron-donating amine and an electron-withdrawing nitro group on the pyridine core dictates its unique chemical behavior and utility as a versatile building block.

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
CAS Number 18344-51-9[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 249-253 °C[2]
Boiling Point 363.5 °C (estimated)[2]
Density 1.354 g/cm³ (estimated)[2]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3][2][3]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the electrophilic nitration of 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The reaction requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.

Causality in Experimental Design:

The choice of a mixture of fuming nitric acid and concentrated sulfuric acid is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction temperature is carefully controlled; initial cooling is necessary to manage the exothermic nature of mixing strong acids, while subsequent heating is required to overcome the activation energy for the rearrangement of the initially formed nitramine intermediate to the C-nitrated product.[2] Neutralization with a base (aqueous ammonia) is performed to deprotonate the product, causing it to precipitate from the aqueous solution due to its low water solubility.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-amino-3-methylpyridine in conc. H₂SO₄ C Cool reactants to 0 °C A->C B Prepare nitrating mixture: fuming HNO₃ + conc. H₂SO₄ B->C D Add nitrating mixture dropwise (Temp < 20 °C) C->D E Warm to 20 °C, then heat to 35-40 °C and hold at 50 °C D->E F Cool to room temperature E->F G Neutralize with conc. aq. NH₃ to precipitate product F->G H Filter the crude solid G->H I Wash with H₂O and aq. DMFA H->I J Recrystallize from DMFA I->J K Dry to yield pure product J->K

References

2-Amino-3-methyl-5-nitropyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-methyl-5-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 3-methyl-5-nitropyridin-2-amine (CAS No: 18344-51-9), a pivotal heterocyclic building block in modern organic synthesis. While commonly referred to as 2-Amino-3-methyl-5-nitropyridine, this document will adhere to its preferred IUPAC nomenclature. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and standard characterization techniques. The core of this guide focuses on the compound's significant applications as a versatile intermediate in the development of pharmaceutical and agrochemical agents, particularly as a precursor to kinase inhibitors and other bioactive molecules. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed, practical understanding of this valuable compound.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of scientific rigor. The compound of interest is widely known in commercial catalogs and older literature as this compound. However, based on the priority rules for functional groups established by the International Union of Pure and Applied Chemistry (IUPAC), the amine group takes precedence for numbering, leading to the preferred IUPAC name: 3-methyl-5-nitropyridin-2-amine [1][2].

IdentifierValueSource
Preferred IUPAC Name 3-methyl-5-nitropyridin-2-amine[1][2]
Common Name This compound[3]
CAS Number 18344-51-9[1][3][4]
Molecular Formula C₆H₇N₃O₂[1][3]
Molecular Weight 153.14 g/mol [1][3]
SMILES Cc1cc(cnc1N)--INVALID-LINK--[O-][1]
InChI Key JLPYUDJJBGYXEZ-UHFFFAOYSA-N[1]
Synonyms 2-Amino-5-nitro-3-picoline[1][2]

Physicochemical Properties

The physical properties of 3-methyl-5-nitropyridin-2-amine are crucial for its handling, reaction setup, and purification. It is typically supplied as a crystalline solid.

PropertyValueSource
Appearance White to light yellow crystalline powder
Melting Point 249-260 °C
Assay ≥97-99%
Density (Predicted) ~1.354 g/cm³
Boiling Point (Predicted) 363.5 °C

Synthesis and Purification

The synthesis of 3-methyl-5-nitropyridin-2-amine is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The following protocol is adapted from established procedures[3].

Synthetic Rationale

The reaction involves the nitration of 2-amino-3-picoline (3-methylpyridin-2-amine). The pyridine ring is generally less reactive than benzene towards electrophilic substitution. However, the ring is activated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups. In the strongly acidic conditions of the nitrating mixture (H₂SO₄/HNO₃), the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. The methyl group remains a weak activator and is ortho-, para-directing. The resulting regioselectivity, yielding substitution at the C5 position, is a complex outcome of these competing electronic effects and steric hindrance, favoring the position para to the methyl group and meta to the protonated amino group.

Detailed Experimental Protocol

Starting Material: 3-Methyl-pyridin-2-ylamine (2-amino-3-picoline) Reagents: Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Concentrated Aqueous Ammonia (NH₃), Dimethylformamide (DMFA)

Procedure:

  • In a reaction vessel, dissolve 3-methyl-pyridin-2-ylamine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). The dissolution is exothermic and should be done with care.

  • Cool the mixture to 0 °C in an ice bath[3].

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (d=1.5, 3.5 mL), keeping the mixture cooled[3].

  • Add the nitrating mixture dropwise to the dissolved starting material, ensuring the internal temperature does not exceed 20 °C[3]. This slow, controlled addition is critical to prevent runaway reactions and the formation of undesired byproducts.

  • Once the addition is complete, allow the stirred mixture to warm to room temperature (~20 °C)[3].

  • Transfer the reaction mixture in small portions (3-5 mL) to a second flask pre-heated to 35-40 °C. The temperature must be carefully monitored and not allowed to exceed 40 °C after each addition[3].

  • After the transfer is complete, stir the resulting mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion[3].

  • Cool the mixture to ambient temperature and carefully neutralize it by pouring it over ice and then adding concentrated aqueous ammonia until a precipitate forms[3]. This step must be performed in a well-ventilated fume hood due to the heat and fumes generated.

  • Isolate the crude product by filtration.

Purification
  • Wash the filtered solid sequentially with cold water and then with a 50% aqueous DMFA solution (6 mL) to remove residual acids and impurities[3].

  • Purify the crude product by recrystallization from DMFA to yield 3-methyl-5-nitropyridin-2-amine as a crystalline solid[3].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM 3-Methyl-pyridin-2-ylamine in conc. H₂SO₄ Add Dropwise Addition (T < 20°C) SM->Add NM Nitrating Mixture (Fuming HNO₃ + conc. H₂SO₄) NM->Add React Heating (35-50°C) Add->React Neut Neutralization (conc. NH₃) React->Neut Filt1 Filtration Neut->Filt1 Wash Washing (H₂O, aq. DMFA) Filt1->Wash Recryst Recrystallization (from DMFA) Wash->Recryst Product Pure 3-methyl-5-nitropyridin-2-amine Recryst->Product

Caption: Synthesis workflow for 3-methyl-5-nitropyridin-2-amine.

Spectroscopic Characterization

Validation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose. While raw spectral data is vendor-specific, the expected characteristics can be outlined. Spectroscopic data sets, including ATR-IR and Raman, are available for reference in databases like PubChem[1].

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the methyl group. The integration of these signals should correspond to a 1:1:3 proton ratio for the two distinct aromatic protons and the methyl group, respectively.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of the compound (~153.14).

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches, aromatic C=C and C=N vibrations, and strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

Applications in Research and Drug Development

The true value of 3-methyl-5-nitropyridin-2-amine lies in its utility as a versatile intermediate. The pyridine scaffold is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs[5]. The specific substitution pattern of this compound offers multiple synthetic handles for elaboration into more complex molecules.

Role as a Heterocyclic Building Block

The presence of three distinct functional groups—amino, methyl, and nitro—on the pyridine core allows for a wide range of chemical transformations. This makes it a valuable starting material for creating libraries of novel compounds for biological screening[6].

Precursor to Bioactive Molecules
  • Kinase Inhibitors: Nitropyridine derivatives are key precursors in the synthesis of potent enzyme inhibitors. For example, related structures have been used to synthesize Janus kinase 2 (JAK2) inhibitors, which are targets for treating myeloproliferative disorders and other cancers[5]. The amino group can serve as a nucleophile or a site for coupling reactions, while the nitro group can be readily reduced to a second amino group, providing another point for diversification.

  • Pharmaceutical and Agrochemical Synthesis: The compound is a foundational element for creating complex molecules in both the pharmaceutical and agrochemical sectors[6]. Its derivatives are explored for a range of biological activities, including potential anticancer and antimicrobial properties[5][6]. The agrochemical industry utilizes such intermediates for developing advanced herbicides and fungicides[6].

Key Synthetic Transformations Pathway

Applications_Workflow cluster_nitro Nitro Group Chemistry cluster_amino Amino Group Chemistry Start 3-methyl-5-nitropyridin-2-amine Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Coupling Amide/Sulfonamide Coupling Start->Coupling Buchwald Buchwald-Hartwig Amination Start->Buchwald Diamino 2,5-Diamino-3-methylpyridine Reduction->Diamino Final Bioactive Molecules (e.g., Kinase Inhibitors, Agrochemicals) Diamino->Final Further Derivatization Deriv1 N-Acyl/Sulfonyl Derivatives Coupling->Deriv1 Deriv2 N-Aryl Derivatives Buchwald->Deriv2 Deriv1->Final Deriv2->Final

Caption: Potential synthetic pathways using 3-methyl-5-nitropyridin-2-amine.

Safety, Handling, and Storage

Proper handling of 3-methyl-5-nitropyridin-2-amine is mandatory due to its hazard profile. All work should be conducted in a certified chemical fume hood.

  • GHS Classification: The compound is classified as hazardous.

  • Signal Word: Danger

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Serious Eye DamageH318Causes serious eye damage
  • Personal Protective Equipment (PPE): Wear a dust mask (type N95 or better), chemical safety goggles or a face shield, and chemically resistant gloves.

  • Handling: Avoid creating dust. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

Conclusion

3-methyl-5-nitropyridin-2-amine is a high-value chemical intermediate with a well-defined synthesis and significant potential in medicinal and materials chemistry. Its multi-functionalized pyridine core provides a robust platform for the development of novel, complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research and development context.

References

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3-methyl-5-nitropyridine

This guide provides a comprehensive technical overview of this compound, a pivotal organic intermediate for professionals in chemical research and drug development. We will delve into its core molecular structure, spectroscopic signature, synthesis protocols, and functional applications, grounding all claims in authoritative data.

This compound (CAS No: 18344-51-9) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex organic molecules.[1] Its unique architecture, featuring an electron-donating amino group, a methyl group, and a potent electron-withdrawing nitro group on a pyridine scaffold, makes it a highly reactive and versatile intermediate.[2] This specific arrangement of functional groups is particularly valuable in the pharmaceutical and agrochemical industries for the targeted design of novel therapeutic agents and crop protection products, including kinase inhibitors for cancer therapy and advanced fungicides.[2] This guide will elucidate the foundational chemical and physical properties of this compound, offering a detailed exploration of its molecular structure through spectroscopic analysis and outlining a standard laboratory-scale synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in a chemical system. For this compound, the interplay between its substituent groups and the aromatic pyridine ring defines its reactivity and physical nature. The IUPAC name for this compound is 3-methyl-5-nitropyridin-2-amine.[3]

The molecular structure features a pyridine ring substituted at the C2, C3, and C5 positions. The amino (-NH₂) group at C2 and the methyl (-CH₃) group at C3 are electron-donating groups, which increase the electron density of the aromatic ring. Conversely, the nitro (-NO₂) group at C5 is a strong electron-withdrawing group, which decreases the ring's electron density. This "push-pull" electronic effect significantly influences the molecule's reactivity, particularly in nucleophilic and electrophilic substitution reactions.

Figure 1: 2D Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N₃O₂PubChem[3]
Molecular Weight 153.14 g/mol PubChem[3]
Appearance White to light yellow crystalline powderVertex AI Search[1]
Melting Point 249-253 °CVertex AI Search[1]
Boiling Point 363.5 °CVertex AI Search[1]
Density ~1.354 g/cm³Vertex AI Search[1]
Flash Point 173.6 °CVertex AI Search[1]
CAS Number 18344-51-9PubChem[3]

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The combination of IR, NMR, and Mass Spectrometry confirms the arrangement of atoms and functional groups. While a full experimental spectrum is ideal, quantum chemical studies and data from similar compounds allow for a robust interpretation.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

    • N-H Stretching : The amino group (-NH₂) typically shows two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

    • C-H Stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group (-CH₃) are found just below 3000 cm⁻¹.

    • N=O Stretching : The nitro group (-NO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • C=C and C=N Stretching : Vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

    • ¹H NMR : The proton NMR spectrum is predicted to show four distinct signals:

      • A singlet for the methyl protons (-CH₃), shifted downfield due to the aromatic ring.

      • A broad singlet for the amino protons (-NH₂), whose chemical shift can vary.

      • Two doublets in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring. The proton at C6 will be deshielded by the adjacent ring nitrogen, while the proton at C4 is influenced by the surrounding groups.

    • ¹³C NMR : The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, with chemical shifts determined by their local electronic environment. The carbon attached to the nitro group (C5) and the amino group (C2) would show significant shifts.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153.[3] Common fragmentation pathways may include the loss of a methyl radical (•CH₃), leading to a fragment at m/z = 138, or the loss of the nitro group (•NO₂), resulting in a fragment at m/z = 107.

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the electrophilic nitration of 2-amino-3-methylpyridine.[5] This reaction requires careful control of conditions to achieve the desired regioselectivity and yield.

Synthesis_Workflow Start 2-Amino-3-methylpyridine Step1 Dissolve in H₂SO₄ Cool to 0°C Start->Step1 Reagents Concentrated H₂SO₄ Fuming HNO₃ Step2 Add Nitrating Mixture (Keep Temp < 20°C) Reagents->Step2 Step1->Step2 Step3 Warm to 35-40°C Stir at 50°C for 30 min Step2->Step3 Step4 Neutralize with NH₃(aq) Precipitate Forms Step3->Step4 Step5 Filter & Wash (Water, aq. DMFA) Step4->Step5 End This compound (Recrystallized from DMFA) Step5->End

Figure 2: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 2-Amino-3-methylpyridine

This protocol is a representative synthesis adapted from established procedures.[5]

  • Reaction Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpyridin-2-amine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool the mixture to 0°C in an ice bath.

  • Preparation of Nitrating Mixture : In a separate beaker, carefully add concentrated sulfuric acid (3.5 mL) dropwise to fuming nitric acid (d=1.5, 3.5 mL) while cooling in an ice bath.

    • Causality Note : Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Nitration : Add the prepared nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine. The temperature must be rigorously maintained below 20°C during the addition to prevent runaway reactions and the formation of undesired byproducts.

    • Causality Note : The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack. However, in strongly acidic conditions, the ring nitrogen and the amino group are protonated, which deactivates the ring. The reaction proceeds on the small equilibrium concentration of the free base. The methyl group provides additional activation and directs the substitution. Low temperature controls the reaction rate and selectivity.

  • Heating and Completion : After the addition is complete, allow the mixture to warm to 20°C. Transfer the reaction mixture in small portions to a second flask heated to 35-40°C. Once the transfer is complete, continue stirring at 50°C for an additional 30 minutes to ensure the reaction goes to completion.

    • Causality Note : The gentle heating provides the necessary activation energy for the reaction to proceed to completion after the initial controlled addition.

  • Workup and Isolation : Cool the reaction mixture to room temperature and carefully neutralize it by pouring it over ice and adding concentrated aqueous ammonia until a precipitate forms.

  • Purification : Filter the resulting solid precipitate. Wash the crude product sequentially with water and 50% aqueous dimethylformamide (DMFA). Purify the final product by recrystallization from DMFA to yield 3-methyl-5-nitro-pyridin-2-ylamine.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazards : The compound is harmful if swallowed (Acute Toxicity, Oral) and causes serious eye damage.[3]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6]

  • Handling : Avoid creating dust. Keep the container tightly closed and store it in a dry, cool place away from incompatible materials.[6]

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a molecule of significant synthetic utility, owed to the specific electronic properties conferred by its amino, methyl, and nitro substituents on the pyridine core. Its structure, confirmed by a combination of spectroscopic techniques, provides a reactive platform for the construction of complex, biologically active molecules. A thorough understanding of its synthesis, which requires precise control over reaction conditions to manage the powerful activating and deactivating effects of its functional groups, is essential for its effective use in research and development. This guide has provided a foundational, technically-grounded overview to aid scientists and researchers in leveraging the unique chemical potential of this important intermediate.

References

2-Amino-3-methyl-5-nitropyridine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-methyl-5-nitropyridine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 18344-51-9). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical safety data with practical, field-proven methodologies. The objective is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, ensuring that every step is a self-validating component of a secure workflow.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries[1][2]. Its molecular structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, imparts specific reactivity that is valuable for building novel biologically active compounds[2]. However, these same functional groups contribute to its potential health hazards, necessitating stringent adherence to safety protocols. This guide will deconstruct the hazards associated with this compound and provide a clear framework for its safe management in a laboratory setting.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with several key hazard warnings that dictate the necessary precautions.

The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion[3][4]. According to GHS classifications aggregated from multiple sources, the compound is harmful if swallowed and is a significant irritant to the skin and eyes, with the potential for causing serious eye damage[4][5][6].

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][6]
Serious Eye Damage/Eye Irritation Category 1 / 2A H318: Causes serious eye damage[5] / H319: Causes serious eye irritation[4][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Causality: The nitro-aromatic structure can lead to methemoglobinemia upon significant absorption, a condition that reduces the blood's oxygen-carrying capacity[7]. While specific data for this compound is limited, this is a known risk for the chemical class. The amino and nitro groups also contribute to its irritant properties. The "serious eye damage" classification (H318) is particularly critical, indicating a risk of irreversible damage, which mandates the use of stringent eye protection[5].

Section 2: Chemical and Physical Properties

The physical state and properties of a chemical directly influence its handling, storage, and emergency response procedures. This compound is a solid powder, which means the primary physical hazard during handling is the generation of airborne dust[4][8].

Table 2: Key Physical and Chemical Properties

Property Value Source
CAS Number 18344-51-9 [2][5]
Molecular Formula C6H7N3O2 [2][5]
Molecular Weight 153.14 g/mol [1][5]
Appearance Yellow to brown or light yellow crystalline powder [1][2]
Melting Point 249-253 °C / 254-260 °C [1][2]
Boiling Point ~363.5 °C [1]
Flash Point ~173.6 °C [1]

| Density | ~1.354 g/cm³ |[1] |

The high melting point indicates the compound is a stable solid at room temperature[1][2]. Its high flash point suggests it is not highly flammable, but it can burn if exposed to a significant ignition source[1]. The primary concern is dust; fine powders can form explosive mixtures with air, a risk that must be mitigated by avoiding dust accumulation and controlling ignition sources[9].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount and is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE must be based directly on the hazards identified in Section 1.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area[3][10]. A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the solid. The rationale is to capture airborne particles at the source, preventing inhalation and contamination of the laboratory environment.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation[9][11]. This is a non-negotiable requirement due to the compound's classification for causing serious eye damage and skin irritation.

Personal Protective Equipment (PPE)

The choice of PPE is not merely a checklist but a targeted defense against specific risks.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash or dust generation risk. Standard safety glasses are insufficient. Tightly fitting goggles are required to protect against fine dust and potential splashes. The H318/H319 classification necessitates this high level of protection.[8][11][12]
Skin Protection - Gloves: Chemically resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended. Gloves must be inspected before use. - Lab Coat: A flame-resistant lab coat or chemical-resistant apron. Nitrile or neoprene gloves offer good resistance to pyridine-based compounds.[10] Proper glove removal technique must be used to avoid contaminating the skin. A lab coat protects against incidental skin contact with the powder.[13][14]

| Respiratory Protection | For weighing or transfer operations outside of a fume hood (not recommended), or during spill cleanup, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used. | This protects against the inhalation of fine particles, a primary exposure route that can lead to respiratory irritation (H335).[4][15] |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the step-by-step methodology for safely handling this compound in a research setting.

Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Flow prep2 Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 handle1 Place All Equipment (Balance, Spatulas, Containers) Inside Hood prep3->handle1 Proceed to Handling handle2 Carefully Weigh/Transfer Compound to Minimize Dust handle1->handle2 handle3 Securely Close Primary and Secondary Containers handle2->handle3 handle4 Clean Work Surface with a Wet Wipe handle3->handle4 clean1 Wipe Down Exterior of Containers handle4->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Wipes/Gloves in Hazardous Waste clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly with Soap & Water clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:
  • Pre-Handling Assessment:

    • Confirm that the chemical fume hood is operational and has a valid certification.

    • Assemble all necessary PPE as specified in Table 3. Inspect gloves for any signs of degradation or punctures.

    • Ensure a chemical spill kit is accessible.

  • Chemical Handling (inside fume hood):

    • Place a weigh boat or receiving vessel on an analytical balance inside the fume hood.

    • Slowly open the container of this compound, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to carefully transfer the desired amount of the compound. Keep the stock bottle as close to the receiving vessel as possible to minimize the travel distance of the powder.

    • Once the transfer is complete, securely cap the stock bottle.

  • Post-Handling Decontamination:

    • Using a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol), carefully wipe down the spatula, the exterior of the chemical container, and the work surface inside the fume hood to remove any residual powder.

    • Dispose of the wipe and any other contaminated disposable materials (e.g., weigh boat) into a designated solid hazardous waste container.

  • Doffing PPE and Hygiene:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and then eye protection.

    • Immediately wash hands thoroughly with soap and water[13][16].

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][10]. Keep away from direct sunlight and sources of ignition[3][17]. Storage at 0-8 °C may be recommended by some suppliers to ensure long-term stability[2].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[4][18].

    • Causality: As an amino-substituted pyridine, the compound can react exothermically with strong acids. The nitro group makes it potentially reactive with strong oxidizing agents, which could lead to a runaway reaction.

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][8][19].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][13].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[4][18].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[4][18][19].

Spills and Leaks
  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Shut off all sources of ignition[8][20].

  • For a small spill, gently cover the powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne[3].

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled container for hazardous waste disposal[9]. Avoid actions that create dust.

  • Clean the spill area with a wet wipe and decontaminate the surface.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][18][19].

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4][11].

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[4][11].

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated materials (e.g., gloves, wipes, absorbent material) and surplus chemicals in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash[18]. Adhere to all local, state, and federal environmental regulations.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of control measures. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling protocols, researchers can effectively mitigate the risks associated with this compound. Adherence to the principles and procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel and the environment.

References

2-Amino-3-methyl-5-nitropyridine spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-methyl-5-nitropyridine

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of this compound (CAS No: 18344-51-9), a key organic intermediate in the pharmaceutical and agrochemical industries.[1] By integrating data from various analytical techniques, this document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering insights into the structural and electronic properties of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₇N₃O₂, is a substituted pyridine ring.[2] The arrangement of an electron-donating amino group (-NH₂), a weakly donating methyl group (-CH₃), and a powerful electron-withdrawing nitro group (-NO₂) creates a unique electronic environment that significantly influences its spectroscopic characteristics and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18344-51-9[2]
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 249-260 °C[1][3]
IUPAC Name 3-methyl-5-nitropyridin-2-amine[2]

Below is a diagram of the molecular structure, with atoms numbered for reference in subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation

A reliable supply of pure material is paramount for accurate spectroscopic analysis. The compound is typically synthesized via the nitration of 2-amino-3-methylpyridine.[4]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the pyridine solution, ensuring the temperature is maintained below 20 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat carefully to 35-40 °C for a controlled period.

  • Neutralization & Precipitation: Cool the reaction mixture and neutralize with concentrated aqueous ammonia to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water and aqueous DMF, and recrystallize from DMF to yield pure this compound.[4]

This synthesis workflow is depicted below.

G cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_output Output A 2-Amino-3-methylpyridine step1 1. Dissolve A in B at 0°C A->step1 B Conc. H₂SO₄ B->step1 step2 2. Prepare Nitrating Mixture (B+C) B->step2 C Fuming HNO₃ C->step2 step3 3. Add Mixture to Solution (<20°C) step1->step3 step2->step3 step4 4. Controlled Heating (35-40°C) step3->step4 step5 5. Neutralize with NH₃(aq) step4->step5 step6 6. Filter & Recrystallize step5->step6 product Pure this compound step6->product

Caption: Synthesis workflow for this compound.

For analysis, the purified crystalline powder is used directly for solid-state techniques (e.g., ATR-FTIR) or dissolved in appropriate deuterated solvents (e.g., DMSO-d₆) for NMR or spectroscopic grade solvents (e.g., ethanol) for UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the carbon-hydrogen framework of a molecule. While public databases lack readily available experimental spectra for this specific compound, theoretical calculations and data from analogous structures allow for a robust prediction of its NMR profile.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons.

  • Aromatic Protons (H4, H6): The pyridine ring contains two protons. H4 is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro group. H6 will also be downfield but likely less so than H4.

  • Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-CH₃): The methyl protons will appear as a singlet, typically in the upfield region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. The carbon bearing the nitro group (C5) and the carbon bearing the amino group (C2) are expected to be significantly affected. C5 will be shifted downfield due to the electron-withdrawing nature of the nitro group, while C2 will be shifted upfield by the electron-donating amino group. The other ring carbons (C3, C4, C6) will have shifts influenced by their position relative to these powerful groups.

  • Methyl Carbon (-CH₃): This will appear as a single peak in the far upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
C2-NH₂ ~7.0-7.5 (broad s, 2H)~155-160Influenced by electron-donating -NH₂ group.
C3-CH₃ ~2.2-2.4 (s, 3H)~15-20Typical aliphatic methyl group.
C4-H ~8.9-9.1 (d, 1H)~125-130Deshielded by adjacent -NO₂ group.
C5-NO₂ -~135-140Strongly deshielded by -NO₂ group.
C6-H ~8.2-8.4 (d, 1H)~145-150Deshielded by ring nitrogen and -NO₂ group.

Note: These are estimated values based on theoretical studies and data from similar compounds. Actual experimental values may vary.[5][6]

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule. A comprehensive study combining experimental and theoretical (DFT/B3LYP) analysis provides detailed assignments for the vibrational modes of this compound.[5]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used, equipped with an ATR accessory.[2]

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Spectrum Acquisition: The sample spectrum is recorded, typically in the range of 4000–400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Table 3: Key Experimental Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) FTIRWavenumber (cm⁻¹) FT-RamanAssignment (based on Potential Energy Distribution)
3442, 33303441, 3332Asymmetric & Symmetric N-H stretching of the amino group
3100, 30453101, 3047Aromatic C-H stretching
29212923Methyl C-H stretching
16351637NH₂ scissoring (bending)
15771580Asymmetric NO₂ stretching
14751477Pyridine ring stretching
13111310Symmetric NO₂ stretching
831833C-N stretching (nitro group)

Source: Adapted from quantum chemical and spectroscopic investigation studies.[5] The strong bands corresponding to the N-H and NO₂ stretching modes are particularly useful for confirming the presence of the amino and nitro functional groups, respectively.

Electronic Spectroscopy (UV-Visible)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extensive conjugation in the pyridine ring, coupled with the donor-acceptor nature of the substituents, gives rise to characteristic absorptions.

Experimental Protocol: UV-Visible Spectroscopy
  • Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 600 nm.

The experimental spectrum recorded in ethanol shows a maximum absorption peak (λₘₐₓ).[5] This absorption corresponds primarily to the HOMO→LUMO electron transition, a finding supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.[5]

Table 4: UV-Visible Absorption Data

SolventExperimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Associated Transition
Ethanol374370HOMO → LUMO

Source: Data from theoretical and experimental studies on 2A3M5NP.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: GC-MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC).

  • Separation: The compound travels through the GC column, separating it from any impurities.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 153, confirming the molecular weight.[2] The fragmentation pattern is dictated by the structure, with likely initial losses of stable neutral molecules or radicals.

Proposed Fragmentation Pathway:

  • [M]⁺ at m/z 153: The molecular ion.

  • Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 107.

  • Loss of HCN (27 Da): Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.

  • Loss of CH₃ (15 Da): Cleavage of the methyl group can also occur.

G M [C₆H₇N₃O₂]⁺˙ m/z = 153 F1 [C₆H₆N₂]⁺˙ m/z = 107 M->F1 - NO₂ (46) F3 [C₅H₄N₂O₂]⁺˙ m/z = 138 M->F3 - CH₃ (15) F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - HCN (27)

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The integrated spectroscopic analysis of this compound provides a detailed and validated fingerprint of the molecule. The predicted NMR shifts, combined with robust experimental data from FTIR, UV-Vis, and MS, offer a multi-faceted confirmation of its structure and electronic properties. This guide serves as a foundational resource, enabling scientists to confidently identify, characterize, and utilize this important chemical intermediate in their research and development endeavors.

References

The Rising Profile of Nitropyridines: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[1] The introduction of a nitro group onto this versatile ring system dramatically alters its electronic properties and reactivity, unlocking a vast potential for therapeutic applications.[2] Nitropyridine derivatives have emerged as a significant class of bioactive molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3] This technical guide provides an in-depth exploration of the biological activities of nitropyridine derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and therapeutic applications, supported by experimental data and protocols to provide a comprehensive resource for advancing research in this promising field.

The Nitropyridine Scaffold: A Gateway to Diverse Bioactivity

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a multitude of biologically active compounds.[4] Approximately 14% of N-heterocyclic drugs approved by the FDA feature a pyridine moiety, a testament to its favorable pharmacological properties.[1] The addition of a nitro group (-NO2), a potent electron-withdrawing group, significantly influences the chemical reactivity of the pyridine core.[2] This modification makes the ring more susceptible to nucleophilic substitution reactions, providing a versatile handle for synthetic chemists to construct complex and diverse molecular architectures.[2][5] This inherent reactivity is a key reason why nitropyridines are extensively used as precursors and intermediates in the synthesis of a wide range of bioactive compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[1][6]

From a drug design perspective, the nitro group itself can be a crucial pharmacophore. Its strong polarity and ability to act as both a hydrogen bond acceptor and donor contribute to specific interactions with biological targets.[7] Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for derivatization and the synthesis of fused heterocyclic systems with enhanced biological activity.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Nitropyridine derivatives have demonstrated significant potential as anticancer agents, targeting various pathways essential for tumor growth and proliferation.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes, disruption of cellular processes like microtubule formation, and induction of apoptosis.[9][10]

Mechanism of Action: Microtubule Destabilization

A compelling mechanism of action for certain nitropyridine analogues is their ability to function as microtubule-targeting agents.[10] Microtubules are dynamic polymers crucial for cell division, and their disruption is a clinically validated strategy in cancer chemotherapy.

Certain 3-nitropyridine derivatives have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-binding site of tubulin.[10] This interaction disrupts the formation of the mitotic spindle, leading to apoptosis in rapidly dividing cancer cells while showing selectivity against healthy cells in vitro.[10] In vivo studies using murine xenograft models of colon cancer have further validated the anti-cancer efficacy of these compounds when administered intravenously.[10]

Experimental Workflow: Investigating Microtubule Targeting by Nitropyridine Derivatives

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treat with Nitropyridine Derivatives (Various Conc.) Cell_Culture->Compound_Treatment Cell_Cycle_Analysis Flow Cytometry (G2/M Arrest) Compound_Treatment->Cell_Cycle_Analysis Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Compound_Treatment->Tubulin_Polymerization Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay Immunofluorescence Tubulin Network Staining Compound_Treatment->Immunofluorescence Xenograft_Model Murine Heterotopic Xenograft Model Cell_Cycle_Analysis->Xenograft_Model Promising Candidates IV_Administration Intravenous Administration Xenograft_Model->IV_Administration Tumor_Measurement Tumor Volume Measurement IV_Administration->Tumor_Measurement Toxicity_Assessment Monitor Animal Health IV_Administration->Toxicity_Assessment

Caption: Workflow for evaluating the microtubule-targeting activity of nitropyridine derivatives.

Enzyme Inhibition: A Targeted Approach

Nitropyridine derivatives have also been identified as potent inhibitors of various enzymes implicated in cancer progression.

  • Thioredoxin Reductase 1 (TrxR1): Inhibition of cytosolic TrxR1 is a mechanistic basis for the anticancer activity of some nitropyridines.[1]

  • Glycogen Synthase Kinase-3 (GSK-3): Novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine have been synthesized to inhibit GSK-3, an enzyme involved in serine and threonine phosphorylation.[1]

  • Janus Kinase 2 (JAK2): By starting with 2-chloro-5-methyl-3-nitropyridine, researchers have developed sulfamides that inhibit JAK2 with IC50 values in the micromolar range.[1]

  • Mutant Isocitrate Dehydrogenase 2 (IDH2): A series of 2,4,6-trisubstituted pyridine derivatives have shown excellent inhibitory activity against the IDH2 R140Q mutant, with one compound exhibiting an IC50 of 54.6 nM.[11]

Quantitative Anticancer Data

The in vitro cytotoxic effects of nitropyridine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Nitropyridine AnaloguesVariousLow µM range[10]
Pyridine-urea derivativesMCF-7 (Breast)Lower than Doxorubicin[9]
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[12]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[12]
Pyridine heterocyclic hybridsMCF-7 (Breast)6.13[13]

Antimicrobial Activity: A Broad Spectrum of Defense

Nitropyridine derivatives exhibit significant antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[3][14] The presence of the nitro group often enhances the antimicrobial potency of the parent pyridine scaffold.[4]

Antibacterial Activity

Nitropyridine-containing complexes and derivatives have demonstrated notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] In some cases, their activity is comparable to that of commercial antibiotics like ciprofloxacin.[3] The mechanism of antibacterial action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of toxic intermediates that can damage DNA and other vital cellular components.[15]

Antifungal Activity

Several nitropyridine derivatives have shown promising antifungal activity against various Candida species, including C. albicans, C. glabrata, and C. tropicalis.[3] The minimum inhibitory concentration (MIC) values for some of these compounds are in the range of 62.5 µg/mL.[3] The antifungal activity of nitropyridine-containing complexes has also been reported to be comparable to nystatin.[3]

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of nitropyridine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC).

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coliComparable to Ciprofloxacin[3]
Phenolic derivative (98, R = 2-OH)B. subtilis, C. krusei62.5[3]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)C. albicans, C. glabrata, C. tropicalis62.5[3]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)E. faecalis7.8[3]
N-hydroxy-pyridoxazinone derivative (R = n-Bu)S. aureus31.2[3]

Other Therapeutic Applications

The biological activities of nitropyridine derivatives extend beyond anticancer and antimicrobial effects.

  • Antimalarial Activity: Hybrid molecules linking chloroquine fragments with nitropyridyl moieties have demonstrated potent antimalarial activity, with some compounds exhibiting IC50 values below 5 nM.[1]

  • Enzyme Inhibition for Other Diseases:

    • Urease Inhibitors: 3-Nitropyridylpiperazine derivatives have been synthesized as potential urease inhibitors for treating gastric diseases, with IC50 values as low as 2.0–2.3 µM against jack bean urease.[1]

    • Chymotrypsin and Urease Dual Inhibitors: A 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione has shown dual inhibitory activity against chymotrypsin (IC50 = 8.67 ± 0.1 µM) and urease (IC50 = 29.21 ± 0.98 µM).[1]

    • Acetylcholinesterase Inhibitors: Certain pyridine derivatives with a carbamic function have been designed as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease.[16]

  • Agrochemicals: Nitropyridine derivatives serve as precursors for the development of advanced pesticides, herbicides, and insecticides.[17][18] For instance, 2-chloro-5-nitropyridine is a starting material for insecticides active against various pests with median lethal concentrations (LD50) of 4–12 mg/L.[1]

Synthesis of Biologically Active Nitropyridines

The synthesis of nitropyridine derivatives often involves the nitration of pyridine or its substituted analogues. However, the direct electrophilic nitration of pyridine is challenging due to the deactivation of the ring by the nitrogen atom.[5] More efficient methods have been developed to overcome this hurdle.

A common and effective method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form an N-nitropyridinium ion.[5][19] This intermediate then reacts with sulfur dioxide or sodium bisulfite in an aqueous solution to yield 3-nitropyridine.[5][20] The mechanism is believed to involve a[3][17] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring.[5][19][21]

Synthetic Pathway: Nitration of Pyridine

G Pyridine Pyridine Intermediate N-Nitropyridinium Ion Pyridine->Intermediate + N2O5 N2O5 Dinitrogen Pentoxide (N2O5) Product 3-Nitropyridine Intermediate->Product + SO2/HSO3- ([1,5] sigmatropic shift) SO2_HSO3 SO2 / HSO3-

Caption: A simplified schematic of the synthesis of 3-nitropyridine.

Once the nitropyridine core is synthesized, further functionalization is readily achieved through nucleophilic aromatic substitution, where the nitro group activates the ring towards attack by various nucleophiles.[2] For example, the chlorine atom in 2-chloro-5-nitropyridine is a good leaving group, allowing for substitution with amines, alcohols, and thiols to create a diverse library of derivatives.[2]

Experimental Protocols

For researchers aiming to evaluate the biological activity of novel nitropyridine derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Nitropyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the nitropyridine derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol: In Vitro Antibacterial Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Nitropyridine derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Add 50 µL of sterile MHB to each well of a 96-well plate.

  • Add 50 µL of the nitropyridine derivative stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Prepare a bacterial inoculum diluted in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Nitropyridine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their synthetic tractability, coupled with their potent anticancer, antimicrobial, and enzyme-inhibiting properties, makes them attractive candidates for drug discovery and development. The continued exploration of their mechanisms of action and the synthesis of novel analogues will undoubtedly lead to the identification of new therapeutic agents with improved efficacy and selectivity. As our understanding of the intricate roles these compounds play in various biological pathways deepens, the potential for nitropyridine-based drugs to address unmet medical needs will continue to grow.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-amino-3-methyl-5-nitropyridine (CAS: 18344-51-9) as a versatile starting material for the synthesis of novel kinase inhibitors.[3] We will explore its unique reactivity, present detailed protocols for key chemical transformations, and outline a complete workflow from starting material to a biologically relevant heterocyclic scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise fashion.[4]

  • 2-Amino Group: This primary amine serves as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding pocket.[5] It also acts as a nucleophile or can be transformed into other functional groups for further derivatization.

  • 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at positions 4 and 6. More importantly, it serves as a masked amino group. Its reduction to a primary amine is a key step in forming a 2,3-diaminopyridine intermediate, which is the direct precursor for cyclization into fused heterocyclic systems like imidazo[4,5-b]pyridines—a common core in kinase inhibitors.[6][7]

  • 3-Methyl Group: The methyl group provides steric bulk and influences the electronics of the pyridine ring, which can be leveraged to fine-tune binding affinity and selectivity for the target kinase.

This combination of functionalities allows for the systematic construction of complex molecules with diverse substitution patterns, making it an ideal starting point for structure-activity relationship (SAR) studies.

Caption: Reactivity map of this compound.

Part 1: Core Synthetic Methodologies

The following protocols describe fundamental reactions for elaborating the this compound core. These methods are foundational for building a diverse chemical library.

Protocol 1: Nitro Group Reduction to Form a Diamine Intermediate

The conversion of the 5-nitro group to a 5-amino group is arguably the most critical transformation, as it sets the stage for subsequent cyclization reactions to form fused bicyclic systems.[6] Sodium dithionite is a common, effective, and relatively mild reagent for this purpose.

Rationale: This reduction creates a 2,3-diamino-5-methylpyridine intermediate. This ortho-diamine is highly reactive and is the immediate precursor for building fused imidazole, triazole, or pyrazine rings, which are prevalent in kinase inhibitor scaffolds.[7]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 v/v ratio).

  • Reagent Addition: Heat the solution to a gentle reflux (approximately 80-90 °C). Add sodium dithionite (Na₂S₂O₄, 4.0-5.0 eq) portion-wise over 30 minutes. The reaction is often accompanied by a color change from yellow to a darker solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2,5-diamino-3-methylpyridine can be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination on a Halogenated Precursor

While our primary starting material lacks a halogen, a common strategy in medicinal chemistry involves using a halogenated analogue, such as 2-amino-4-chloro-3-methyl-5-nitropyridine, to introduce diversity via cross-coupling. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8]

Rationale: This reaction allows for the introduction of a wide variety of primary and secondary amines at a specific position on the pyridine ring. This is a key strategy for modulating solubility, cell permeability, and for probing specific interactions within the kinase active site.

Step-by-Step Protocol (for a 4-chloro analogue):

  • Setup: In an oven-dried Schlenk tube or microwave vial, combine the 2-amino-4-chloro-3-methyl-5-nitropyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos or BINAP (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[7]

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

G cluster_transformations Key Synthetic Transformations start 2-Amino-3-methyl- 5-nitropyridine A Nitro Reduction (e.g., Na₂S₂O₄) start->A B Halogenation (precursor step) start->B diamine 2,5-Diamino- 3-methylpyridine A->diamine D Suzuki Cross-Coupling (Pd-catalyzed) halogen Halogenated Pyridine (e.g., 4-Chloro) B->halogen C Buchwald-Hartwig Amination (Pd-catalyzed) diversified Diversified Nitropyridine (C-N or C-C bond formed) C->diversified D->diversified E Cyclization (with Aldehyde/Acid) scaffold Fused Heterocyclic Scaffold (e.g., Imidazo[4,5-b]pyridine) E->scaffold diamine->E halogen->C halogen->D diversified->A

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-methyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of these crucial motifs.[2] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution (SNAr) or Ullmann condensation, by providing a broader substrate scope and milder reaction conditions.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 2-amino-3-methyl-5-nitropyridine derivatives. This class of compounds presents unique challenges due to the presence of multiple nitrogen atoms and a strongly electron-withdrawing nitro group, which can complicate the catalytic cycle and limit the choice of reaction conditions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, these challenges can be overcome to achieve efficient and selective C-N bond formation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4] A general representation of the cycle is depicted below.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate L-Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (R₂NH) Pd(II)_Complex->Ligand_Exchange R₂NH Amine_Complex [L-Pd(Ar)(HNR₂)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L-Pd(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the this compound derivative to form a Pd(II) intermediate.[2]

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final C-N bond is formed, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst.[4]

For substrates like this compound, the electron-deficient nature of the pyridine ring can facilitate oxidative addition. However, the presence of the free amino group and the pyridine nitrogen can also lead to catalyst inhibition through coordination to the palladium center.[6] Furthermore, the nitro group's sensitivity to certain bases necessitates careful selection of reaction parameters.[4]

Protocol Development and Optimization: A Guide for Researchers

The success of the Buchwald-Hartwig amination of this compound derivatives hinges on the judicious selection of several key components.

Palladium Precatalyst Selection

While Pd(0) sources like Pd₂(dba)₃ can be used, modern, air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species are often preferred for their convenience and reproducibility.[7]

PrecatalystGenerationActivationKey Features
Pd(OAc)₂ -Requires in situ reductionCost-effective, but can lead to less reproducible results.
Pd₂(dba)₃ -Pd(0) sourceAir-sensitive, requires careful handling.
G3/G4 Palladacycles 3rd/4thBase-activatedAir- and moisture-stable, provide reliable formation of the active catalyst.[7]

For routine applications and high-throughput screening, the use of G3 or G4 palladacycle precatalysts is highly recommended.

The Critical Role of the Ligand

The choice of phosphine ligand is arguably the most critical parameter for a successful amination of heteroaromatic amines.[2] For electron-deficient and potentially coordinating substrates like this compound, bulky and electron-rich biarylphosphine ligands are essential. These ligands promote both the oxidative addition and the crucial reductive elimination steps.[8]

LigandClassRecommended forRationale
XPhos BiarylphosphineGeneral purposeHighly effective for a broad range of aryl and heteroaryl chlorides and bromides.
RuPhos BiarylphosphineSecondary aminesParticularly effective for the coupling of secondary amines with heteroaryl halides.
BrettPhos BiarylphosphinePrimary aminesShows excellent performance in the amination of primary amines.[4]
Base Selection: A Balancing Act

The base plays a dual role in the catalytic cycle: it facilitates the deprotonation of the amine and influences the overall catalyst activity. For substrates containing base-sensitive functional groups like nitro groups, strong bases such as sodium tert-butoxide (NaOtBu) can lead to side reactions and decomposition.[4][9] Therefore, milder inorganic bases are generally preferred.

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reaction ratesIncompatible with nitro and ester groups.[4]
LiHMDS ~26Tolerates some protic groupsAir-sensitive, can be harsh at high temperatures.[4]
Cs₂CO₃ ~10.3Excellent functional group toleranceCan be challenging to stir on a large scale.[4]
K₃PO₄ ~12.3Good functional group tolerance, cost-effectiveMay require higher catalyst loadings and longer reaction times.[4]

For the amination of this compound, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended as starting points to avoid degradation of the nitro group.

Solvent Considerations

Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for this reaction.
1,4-Dioxane 101Frequently used, but considered a high-impact solvent.[3]
THF 66Lower boiling point, may require a sealed tube for higher temperatures.

Toluene is a good first choice for this transformation, offering a suitable boiling point and good solubility for a wide range of substrates.

Representative Experimental Protocol

The following is a representative, non-optimized protocol for the Buchwald-Hartwig amination of a 2-amino-3-halo-5-nitropyridine derivative with a primary or secondary amine. This protocol is based on established methods for similar electron-deficient heteroaromatic substrates.[10]

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagent_prep Reagent Preparation (Aryl Halide, Amine, Base, Catalyst, Ligand) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring (e.g., 100-110 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end_node End analysis->end_node

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Amino-3-halo-5-nitropyridine (e.g., 3-bromo) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%)

  • Ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene (0.1 - 0.2 M)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-amino-3-halo-5-nitropyridine, amine, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient base strength. 3. Poor solubility of reagents.1. Use a fresh batch of precatalyst and ensure an inert atmosphere. 2. Screen a stronger, compatible base (e.g., K₃PO₄). 3. Try a different solvent or a solvent mixture.
Side Product Formation (e.g., Dehalogenation) 1. Catalyst decomposition. 2. Reaction temperature too high.1. Increase ligand to palladium ratio. 2. Lower the reaction temperature and monitor for longer reaction times.
Substrate Decomposition 1. Base incompatibility with the nitro group.1. Switch to a milder base such as K₂CO₃ or K₃PO₄.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-substituted this compound derivatives. Careful consideration of the interplay between the palladium precatalyst, the sterically demanding and electron-rich ligand, and a base compatible with the nitro functionality is paramount for success. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize this important C-N bond-forming reaction, enabling the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Sandmeyer Reaction: Synthesis of 2-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Pyridine Scaffolds in Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely modify this heterocyclic scaffold is therefore of paramount importance in the drug development pipeline. The Sandmeyer reaction, a stalwart of organic synthesis since its discovery in 1884, provides a powerful and versatile method for the conversion of aromatic amines into a wide range of functionalities, including halides, cyanides, and hydroxyl groups.[1][2] This application note provides a detailed protocol for the Sandmeyer reaction of 2-Amino-3-methyl-5-nitropyridine, a transformation of significant interest for the synthesis of highly functionalized pyridine building blocks. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the pyridine ring presents unique electronic and reactivity considerations, making a well-defined protocol essential for successful and reproducible outcomes.

Reaction Mechanism: A Radical-Nucleophilic Aromatic Substitution Pathway

The Sandmeyer reaction is a two-step process that proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The first step is the diazotization of the primary aromatic amine, in this case, this compound, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

The second step involves the copper(I)-catalyzed decomposition of the diazonium salt. A single electron transfer from the copper(I) catalyst to the diazonium ion results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), which is a thermodynamically favorable process and a key driving force for the reaction.[3] The aryl radical then abstracts a halogen from the copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[1]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Substitution Amine This compound Diazonium Pyridinediazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Radical_Formation Aryl Radical + N₂ Gas Diazonium->Radical_Formation CuCl (catalyst) Single Electron Transfer Product 2-Chloro-3-methyl-5-nitropyridine Radical_Formation->Product Halogen Abstraction

Figure 1: The two-stage mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-5-nitropyridine

This protocol is designed for the conversion of this compound to 2-Chloro-3-methyl-5-nitropyridine. Researchers should adhere to all institutional safety guidelines.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound153.1410.01.53 g
Concentrated Hydrochloric Acid (~37%)36.46~40~3.3 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Copper(I) Chloride (CuCl)99.001.50.15 g
Deionized Water18.02-As needed
Dichloromethane (DCM)84.93-For extraction
Saturated Sodium Bicarbonate Solution--For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying
Ice--For cooling
Step-by-Step Procedure

Part 1: Diazotization

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.53 g, 10.0 mmol).

  • Add concentrated hydrochloric acid (~3.3 mL, ~40 mmol) and 10 mL of deionized water. Stir the mixture to dissolve the amine. The formation of the hydrochloride salt may result in a thick slurry.

  • Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[5]

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 5 °C.[5]

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part 2: Sandmeyer Reaction

  • In a 250 mL beaker, dissolve copper(I) chloride (0.15 g, 1.5 mmol) in 5 mL of concentrated hydrochloric acid.

  • Cool this solution in an ice bath.

  • Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Part 1 to the copper(I) chloride solution.

  • Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to warm to room temperature slowly and continue stirring for 1-2 hours. The color of the reaction mixture will likely change.

  • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Part 3: Workup and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. Be cautious of potential effervescence during the bicarbonate wash.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-Chloro-3-methyl-5-nitropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Amine_Prep Dissolve 2-Amino-3-methyl- 5-nitropyridine in HCl/H₂O Diazotization Diazotization: Add NaNO₂ solution to amine at 0-5 °C Amine_Prep->Diazotization Nitrite_Prep Prepare NaNO₂ Solution Nitrite_Prep->Diazotization CuCl_Prep Prepare CuCl Solution in HCl Sandmeyer Sandmeyer Reaction: Add diazonium salt solution to CuCl solution CuCl_Prep->Sandmeyer Diazotization->Sandmeyer Decomposition Warm to RT, then heat to 50-60 °C for complete decomposition Sandmeyer->Decomposition Extraction Extract with DCM Decomposition->Extraction Washing Wash with H₂O, NaHCO₃, and brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by recrystallization or column chromatography Concentration->Purification

References

Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of 2-Amino-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing key intermediates for the pharmaceutical and agrochemical industries. Among these, 2-amino-3-methyl-5-nitropyridine is a valuable building block, with its versatile functional groups allowing for a wide array of subsequent chemical transformations.[1] This application note provides a comprehensive, field-proven experimental protocol for the regioselective nitration of 2-amino-3-methylpyridine. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.

The nitration of 2-aminopyridine derivatives is a classic example of electrophilic aromatic substitution. The reaction proceeds through the in-situ generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the reaction is governed by the electronic effects of the substituents on the pyridine ring. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. In the case of 2-amino-3-methylpyridine, the directing effects of both groups reinforce each other, leading to preferential substitution at the C5 position. However, the reaction conditions, particularly temperature, play a crucial role in achieving high regioselectivity and yield, as the formation of other isomers or byproducts is possible.[2][3]

Reaction Scheme and Mechanism

The overall reaction for the nitration of 2-amino-3-methylpyridine is as follows:

The reaction mechanism involves the following key steps:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich pyridine ring, preferentially at the C5 position, to form a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base (typically HSO₄⁻) removes a proton from the sigma complex to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-3-methylpyridine≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Fuming Nitric Acid (HNO₃)≥90%ACS Reagent Grade
Concentrated Ammonia Solution (NH₄OH)28-30%ACS Reagent Grade
Dimethylformamide (DMF)AnhydrousACS Reagent Grade
Deionized Water
Ice
Round-bottom flasks
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Buchner funnel and filter paper
Recrystallization apparatus

Experimental Protocol

Preparation of the Nitrating Mixture

CAUTION: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The mixing of concentrated acids is highly exothermic.

  • In a clean, dry flask, cool 3.5 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • In a separate container, cool 3.5 mL of fuming nitric acid (density = 1.5 g/mL) to 0 °C.

  • Slowly and carefully add the cooled concentrated sulfuric acid dropwise to the fuming nitric acid with continuous stirring, while maintaining the temperature of the mixture below 20 °C. This mixture is the nitrating agent and should be used immediately.[4]

Nitration Reaction
  • In a separate round-bottom flask, dissolve 5.0 g (46.2 mmol) of 2-amino-3-methylpyridine in 24 mL of concentrated sulfuric acid. The dissolution is exothermic, so the mixture should be cooled in an ice bath to maintain a temperature of 0-5 °C.

  • Once the solution is cooled, slowly add the freshly prepared nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine in sulfuric acid. The temperature of the reaction mixture must be carefully maintained below 20 °C throughout the addition.[4]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature (20 °C) and stir for an additional 30 minutes.[4]

  • The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

Work-up and Isolation
  • Carefully pour the reaction mixture onto a beaker containing crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by the slow and careful addition of concentrated ammonia solution until the pH is approximately 7-8. This step is highly exothermic and should be performed in an ice bath to control the temperature.

  • The neutralized mixture will contain a solid precipitate. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water and then with a 50% aqueous solution of dimethylformamide (DMF) (6 mL).[4]

Purification
  • The crude product can be purified by recrystallization from dimethylformamide (DMF) to yield 3-methyl-5-nitropyridin-2-amine as a yellow crystalline solid.[4]

  • Dissolve the crude product in a minimal amount of hot DMF.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold DMF, and dry under vacuum. The expected yield is approximately 35%.[4]

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons and the amino and methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Signals for the carbon atoms of the pyridine ring and the methyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and symmetric and asymmetric stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (153.14 g/mol ).[1]
Melting Point The purified product should have a sharp melting point.

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with extreme caution.[5][6]

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and can cause severe burns.[7][8] Nitric acid fumes are toxic upon inhalation.[7][8] All manipulations should be performed in a chemical fume hood.

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[6] Always use an ice bath for cooling and add reagents slowly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][7]

  • Spill and Emergency Procedures: Be prepared for spills. Have neutralizing agents (such as sodium bicarbonate) and spill containment kits readily available.[7][9] Ensure that an emergency eyewash and safety shower are easily accessible.[5][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[9]

Process Workflow Diagram

Nitration_Workflow cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Cool Conc. H₂SO₄ (3.5 mL) to 0°C prep3 Slowly Add H₂SO₄ to HNO₃ (Keep Temp < 20°C) prep1->prep3 prep2 Cool Fuming HNO₃ (3.5 mL) to 0°C prep2->prep3 react Add Nitrating Agent Dropwise (Keep Temp < 20°C) prep3->react Use Immediately start Dissolve 2-Amino-3-methylpyridine (5.0 g) in Conc. H₂SO₄ (24 mL) at 0-5°C start->react stir Warm to RT and Stir for 30 min react->stir quench Pour onto Ice stir->quench neutralize Neutralize with Conc. NH₄OH to pH 7-8 quench->neutralize filter1 Vacuum Filter Precipitate neutralize->filter1 wash Wash with H₂O and 50% aq. DMF filter1->wash recrystallize Recrystallize from DMF wash->recrystallize filter2 Vacuum Filter Crystals recrystallize->filter2 dry Dry Under Vacuum filter2->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for the nitration of 2-amino-3-methylpyridine.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar Ratio
2-Amino-3-methylpyridine108.145.0 g46.21.0
Fuming Nitric Acid (90%)63.013.5 mL (d=1.5)~83.3~1.8
Concentrated Sulfuric Acid (98%)98.0827.5 mL-Solvent/Catalyst
Product
This compound153.14~2.52 g~16.5~35% Yield[4]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC.
Loss of product during work-up.Ensure complete precipitation before filtration. Use minimal solvent for recrystallization.
Formation of multiple productsPoor temperature control.Maintain the reaction temperature strictly below 20°C during the addition of the nitrating agent.
Dark, tarry productReaction temperature was too high.Repeat the reaction with better temperature control.
Product does not precipitateIncomplete neutralization.Check the pH of the solution and add more base if necessary.

References

Application Notes and Protocols for the Characterization of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

  • Physicochemical data from multiple sources.

  • Spectroscopic data (GC-MS, IR, Raman) from PubChem and a research paper.

  • Several well-described HPLC and GC methods for very closely related compounds (aminopyridines, nitropyridines, and their derivatives), which provide excellent starting points for method development and validation.

  • Detailed information on forced degradation studies and the principles of developing stability-indicating methods from regulatory guidelines and review articles.

  • NMR data for structurally similar compounds that will allow for a robust discussion of the expected spectral features of the target molecule.

  • Synthesis information that helps in predicting potential process-related impurities.

Based on this, I can now proceed to create the detailed application notes and protocols as requested by the user. I will structure the document logically, explaining the "why" behind the experimental choices and ensuring that the proposed protocols are self-validating. I will create the necessary tables and Graphviz diagrams. I will also compile a comprehensive reference list from the gathered search results. I have sufficient information to fulfill all aspects of the user's request.

Introduction

2-Amino-3-methyl-5-nitropyridine is a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a substituted pyridine ring with amino, methyl, and nitro functional groups, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[2] The purity and comprehensive characterization of this intermediate are paramount to ensure the safety, efficacy, and quality of the final products.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols and discussions herein are grounded in established analytical principles and methodologies for similar chemical entities, providing a robust framework for quality control and research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its safe handling and storage.

PropertyValueReference(s)
Chemical Name 3-methyl-5-nitropyridin-2-amine[1]
CAS Number 18344-51-9[1][3][4]
Molecular Formula C₆H₇N₃O₂[1][3]
Molecular Weight 153.14 g/mol [1][3][4]
Appearance White to light yellow crystalline powder[4]
Melting Point 256-260 °C[3]

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) - A Stability-Indicating Method

A stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, ensuring that the analytical procedure can accurately measure the stability of the compound over time.[5][6][7]

Rationale for Method Design:

A reversed-phase HPLC (RP-HPLC) method is proposed due to its wide applicability and robustness for the analysis of moderately polar compounds like this compound.[8][9] A C18 column is a suitable initial choice for the stationary phase, offering good retention and selectivity for a broad range of organic molecules. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, can be optimized to achieve the desired separation. A photodiode array (PDA) detector is recommended to monitor the elution of compounds at multiple wavelengths, which is beneficial for peak purity assessment and method development.

Experimental Protocol: RP-HPLC for Purity and Stability Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh and dissolve sample in diluent WorkingStandard Dilute stock to create working standards Injection Inject sample/standard onto HPLC system SamplePrep->Injection Analysis StandardPrep Prepare a stock solution of reference standard StandardPrep->WorkingStandard Dilution WorkingStandard->Injection Calibration Separation Isocratic/Gradient elution through C18 column Injection->Separation Detection Detect eluting compounds with PDA detector Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Quantification Quantify purity and impurities Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical grade formic acid or ammonium acetate.

  • Reference standard of this compound.

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectrum)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL. Prepare working standards by further dilution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

Forced Degradation Studies:

To validate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[5][6][7] The goal is to achieve 5-20% degradation of the active substance.[2][10]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for a specified period.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in an oven.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.

The stressed samples should be analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the main peak and from each other.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and for detecting any residual solvents or volatile impurities from the synthesis process.[11][12]

Rationale for Method Design:

A GC method coupled with a Flame Ionization Detector (FID) is a robust and widely used approach for quantitative analysis. The choice of a suitable capillary column is critical for achieving good separation. A mid-polarity column is often a good starting point for nitrogen-containing aromatic compounds.

Experimental Protocol: GC-FID for Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis SamplePrep Dissolve sample in a suitable solvent (e.g., Methanol) Injection Inject sample into GC SamplePrep->Injection Separation Separation on a capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration PurityCalc Calculate purity by area percent Integration->PurityCalc

Caption: Workflow for GC-FID analysis of this compound.

Instrumentation and Reagents:

  • Gas chromatograph equipped with an FID, a split/splitless injector, and an autosampler.

  • Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • GC-grade methanol or another suitable solvent.

Chromatographic Conditions (Starting Point):

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 10 minutes.
Detector Temperature 300 °C

Sample Preparation:

  • Prepare a sample solution of approximately 1 mg/mL by dissolving the this compound in a suitable solvent like methanol.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[2][13]

Expected ¹H and ¹³C NMR Spectral Features:

Based on the structure of this compound and data from similar compounds, the following spectral features can be anticipated:[2][13]

  • ¹H NMR:

    • A singlet for the methyl group (CH₃) protons.

    • Two distinct aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on coupling.

    • A broad singlet for the amino group (NH₂) protons.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Six distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the amino, methyl, and nitro substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. GC-MS is a particularly powerful combination for separating and identifying components in a mixture. The PubChem database indicates the availability of a GC-MS spectrum for this compound.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3400 - 3200 (two bands)
C-H stretching (aromatic and methyl)3100 - 3000 and 2980 - 2850
C=C and C=N stretching (pyridine ring)1600 - 1450
N-O stretching (nitro group)1550 - 1500 (asymmetric) and 1360 - 1300 (symmetric)
C-N stretching (amino group)1340 - 1250
UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The chromophoric pyridine ring with the nitro and amino substituents will result in characteristic UV absorbance maxima. A study on this compound reported its UV-Visible spectrum in ethanol.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and stability of this important chemical intermediate. The provided protocols are intended as robust starting points for method development and validation, which should always be performed in accordance with the relevant regulatory guidelines.

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Amino-3-methyl-5-nitropyridine via ¹H NMR Spectroscopy

Introduction

This compound is a substituted pyridine derivative of significant interest in pharmaceutical and materials science research. Its molecular framework, featuring electron-donating (amino, methyl) and electron-withdrawing (nitro) groups, makes it a versatile building block for the synthesis of complex chemical entities.[1] Accurate structural confirmation and purity assessment are paramount for its application in drug development and materials engineering.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to acquiring, processing, and interpreting the ¹H NMR spectrum of this compound. We will delve into the theoretical principles governing the spectrum, present a detailed experimental protocol, and offer an in-depth analysis of the spectral data. This guide is designed for researchers and scientists who require a robust methodology for the characterization of this and structurally related compounds.

Theoretical Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's local electronic environment. Spin-spin coupling (J-coupling) provides information about the connectivity of neighboring protons.

Influence of Substituents on Chemical Shifts: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The chemical shifts of its protons are further modulated by the attached functional groups:

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the C5 position and the ring nitrogen are potent EWGs. They significantly decrease the electron density of the pyridine ring, particularly at the ortho and para positions, causing the corresponding protons to be "deshielded" and resonate at a higher chemical shift (downfield).[2]

  • Electron-Donating Groups (EDGs): The amino group (-NH₂) at C2 and the methyl group (-CH₃) at C3 are EDGs. They increase the electron density of the ring, causing nearby protons to be "shielded" and resonate at a lower chemical shift (upfield).[2]

Based on these principles, we can predict the relative chemical shifts for the protons of this compound.

Visualizing the Molecular Environment

The structure of this compound with key proton environments labeled is crucial for spectral assignment.

Caption: Molecular structure of this compound.

Experimental Protocol

This protocol outlines the steps for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum using a standard 400 MHz spectrometer.

I. Materials and Equipment
  • This compound (≥99% purity)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes, clean and dry[3]

  • Glass Pasteur pipettes and bulbs

  • Small glass vials

  • Glass wool or a syringe filter

  • Vortex mixer

II. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4]

  • Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[5]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.[3] DMSO-d₆ is an excellent solvent for many polar organic compounds and is particularly useful for observing exchangeable protons like those of the amino group.

  • Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A clear, homogeneous solution is required.[6]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[5] This can be achieved by pushing a small plug of glass wool into a Pasteur pipette and transferring the solution through it.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

III. NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent. This step stabilizes the magnetic field.[5]

  • Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity. Good shimming is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters (400 MHz Example):

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans (NS): 16 to 64 (depending on concentration)

    • Relaxation Delay (D1): 2.0 seconds[2]

    • Acquisition Time (AQ): ~2-3 seconds

    • Temperature: 298 K (25 °C)

IV. Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons it represents.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve In vial filter 3. Filter into NMR Tube dissolve->filter Ensure homogeneity lock 4. Lock & Shim filter->lock acquire 5. Acquire Spectrum (400 MHz) lock->acquire process 6. FT, Phase, & Baseline Correction acquire->process reference 7. Reference Spectrum (DMSO at 2.50 ppm) integrate 8. Integrate Signals assign 9. Assign Peaks & Determine J-couplings result Final Structural Confirmation assign->result

Caption: Standard workflow for ¹H NMR analysis.

Interpretation of the ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A~8.85d1H~2.7H6 (Pyridine Ring)
B~8.10d1H~2.7H4 (Pyridine Ring)
C~7.50br s2H--NH₂ (Amino)
D~2.45s3H--CH₃ (Methyl)
Detailed Peak Assignments:
  • Signal A (δ ~8.85 ppm, H6): This signal appears as a doublet at the furthest downfield position. Its extreme deshielding is due to its ortho position relative to the ring nitrogen and meta position to the strongly electron-withdrawing nitro group. It is split into a doublet by the H4 proton through a four-bond meta-coupling (⁴J), which is typically small (2-3 Hz) in pyridine systems.[7]

  • Signal B (δ ~8.10 ppm, H4): This doublet is assigned to the H4 proton. It is significantly deshielded by the ortho nitro group, though slightly shielded by the meta methyl group. It exhibits the same meta-coupling constant (J ≈ 2.7 Hz) as the H6 proton, confirming their coupling relationship.

  • Signal C (δ ~7.50 ppm, -NH₂): This broad singlet, integrating to two protons, is characteristic of the amino group protons. The broadening is due to quadrupole effects from the adjacent ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be variable depending on concentration and temperature.

  • Signal D (δ ~2.45 ppm, -CH₃): This sharp singlet, integrating to three protons, is unambiguously assigned to the methyl group. It appears in the typical alkyl region and is a singlet because it has no adjacent protons with which to couple.

The clear separation of signals, distinct multiplicities, and logical chemical shifts provide a definitive ¹H NMR fingerprint for this compound, allowing for its confident identification and purity assessment.

References

Application Note: Structural Elucidation of 2-Amino-3-methyl-5-nitropyridine using Fourier Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Amino-3-methyl-5-nitropyridine (C₆H₇N₃O₂), a key heterocyclic compound, using Fourier Transform Infrared (FT-IR) spectroscopy. We present a detailed protocol employing the Attenuated Total Reflectance (ATR) sampling technique, which is ideally suited for the rapid and non-destructive analysis of solid powder samples. This guide is designed for researchers, scientists, and professionals in drug development and materials science, offering insights into experimental design, data acquisition, and spectral interpretation. The characteristic vibrational modes of the amino, methyl, nitro, and pyridine ring functionalities are identified and assigned, demonstrating the efficacy of FT-IR for structural verification and quality control.

Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Compounds

This compound is a substituted pyridine derivative whose structural framework is of significant interest in medicinal chemistry and materials science. Nitrogen-based heterocyclic compounds form the backbone of numerous pharmaceuticals and functional materials.[1] The precise arrangement of functional groups—specifically the primary amine (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups on the pyridine ring—governs the molecule's chemical reactivity, binding affinity, and physical properties.

FT-IR spectroscopy is an indispensable analytical tool that probes the vibrational energy levels of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (stretching, bending, scissoring, etc.). This results in a unique spectral "fingerprint" that provides direct information about the functional groups present and the overall molecular structure. For a compound like this compound, FT-IR analysis serves as a rapid, reliable, and non-destructive method for:

  • Identity Confirmation: Verifying the presence of all key functional groups and confirming the molecular structure against a reference.

  • Purity Assessment: Detecting impurities or variations from the expected structure.

  • Study of Intermolecular Interactions: Investigating phenomena such as hydrogen bonding, which can be observed as shifts in vibrational frequencies.[2]

This document details an optimized protocol using the ATR technique, which eliminates the need for extensive sample preparation like KBr pellet pressing, making it a highly efficient method for routine analysis.[3][4]

Molecular Structure and Vibrational Characteristics

The structure of this compound dictates its FT-IR spectrum. The molecule's key functional groups and their expected vibrational modes are illustrated below.

Caption: Key functional groups on the this compound structure.

The primary vibrational modes anticipated in the FT-IR spectrum arise from:

  • Amino Group (-NH₂): Symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct peaks in the 3500-3300 cm⁻¹ region.[5] An N-H scissoring (bending) mode is also expected around 1650-1580 cm⁻¹.

  • Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of this group, expected near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • Pyridine Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region.[6]

  • Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching vibrations are found in the 3000-2850 cm⁻¹ range. Bending (scissoring and rocking) modes occur at lower wavenumbers.

Experimental Protocol

This protocol details the analysis of a solid powder sample of this compound using an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Instrumentation and Materials
  • Spectrometer: FT-IR spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

  • Accessory: Single-reflection diamond ATR accessory.

  • Sample: this compound, solid powder (purity > 99%).[1]

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis clean_atr 1. Clean ATR Crystal (Isopropanol) background 2. Collect Background Spectrum (No Sample) clean_atr->background sample_load 3. Apply Sample Powder to Crystal background->sample_load apply_pressure 4. Apply Pressure with Anvil (Ensure Good Contact) sample_load->apply_pressure collect_spectrum 5. Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) apply_pressure->collect_spectrum process 6. Data Processing (ATR & Baseline Correction) collect_spectrum->process interpret 7. Interpret Spectrum (Assign Characteristic Bands) process->interpret

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the diamond ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely. This removes any residues from previous measurements.[7]

  • Background Collection:

    • With the clean, empty ATR crystal in position, collect a background spectrum.

    • Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic signature. This background is then automatically subtracted from the sample spectrum to provide data solely from the sample itself.

    • Typical Parameters: 32 scans at a resolution of 4 cm⁻¹.

  • Sample Measurement:

    • Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.[8]

    • Lower the integrated anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[3][9]

    • Causality: Optimal contact is necessary for the evanescent wave to penetrate the sample effectively and generate a strong, high-quality spectrum. Insufficient contact leads to weak signals and a poor signal-to-noise ratio.[4]

  • Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • The resulting spectrum should be displayed in units of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).

  • Post-Measurement:

    • Retract the anvil, and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with isopropanol as described in Step 1 to prepare for the next analysis.

Spectral Interpretation and Discussion

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its functional groups. The assignments provided in the table below are based on established group frequency correlations and data from a combined experimental and theoretical study on the molecule.[1]

Table 1: Characteristic FT-IR Bands and Vibrational Assignments for this compound

Observed Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3481MediumN-H Asymmetric StretchingAmino (-NH₂)
3361MediumN-H Symmetric StretchingAmino (-NH₂)
3084WeakAromatic C-H StretchingPyridine Ring
2924WeakC-H Asymmetric StretchingMethyl (-CH₃)
1638StrongN-H Scissoring (Bending)Amino (-NH₂)
1572StrongC=C Ring StretchingPyridine Ring
1508Very StrongNO₂ Asymmetric StretchingNitro (-NO₂)
1475StrongC=N Ring StretchingPyridine Ring
1311Very StrongNO₂ Symmetric StretchingNitro (-NO₂)
1251StrongC-N StretchingAmino-Pyridine
831StrongC-H Out-of-plane BendingPyridine Ring

Data adapted from theoretical and experimental values reported in literature.[1]

Discussion of Key Spectral Regions:
  • N-H and C-H Stretching Region (3500-2800 cm⁻¹): The two well-defined peaks at 3481 and 3361 cm⁻¹ are unambiguous indicators of a primary amine (-NH₂) group, corresponding to the asymmetric and symmetric N-H stretching modes, respectively.[5] Weaker bands associated with aromatic and aliphatic C-H stretching are also observed just above and below 3000 cm⁻¹.

  • Double Bond Region (1700-1450 cm⁻¹): This region is dominated by strong absorptions. The intense band at 1638 cm⁻¹ is assigned to the N-H scissoring motion of the amino group. The very strong absorption at 1508 cm⁻¹ is characteristic of the asymmetric stretch of the nitro (-NO₂) group, a powerful electron-withdrawing feature. Multiple bands from the pyridine ring's C=C and C=N stretching vibrations are also present, notably at 1572 and 1475 cm⁻¹.[6]

  • Fingerprint Region (1450-600 cm⁻¹): This region contains a wealth of information. The most prominent feature is the very strong band at 1311 cm⁻¹, assigned to the symmetric stretching of the nitro group. The strong absorption at 1251 cm⁻¹ corresponds to the C-N stretching between the amino group and the pyridine ring. The complex pattern of bands in this region, including the strong out-of-plane C-H bending at 831 cm⁻¹, is unique to the molecule's overall structure and serves as a definitive fingerprint for identification.

Applications in Quality Control and Research

The protocol and data presented herein serve as a robust foundation for various applications:

  • Raw Material Verification: In a pharmaceutical or chemical manufacturing setting, this FT-IR method can be used to rapidly confirm the identity of incoming batches of this compound, ensuring it meets structural specifications before use.

  • Synthesis Monitoring: Researchers can use this technique to monitor the progress of chemical reactions involving this molecule by observing the appearance or disappearance of key vibrational bands.

  • Polymorph and Solvate Screening: FT-IR is sensitive to changes in the crystal lattice and molecular environment. This method can be adapted to screen for different polymorphic forms or solvates, which can have critical implications for drug performance.

  • Degradation Studies: The stability of the compound can be assessed by monitoring for changes in the FT-IR spectrum over time or under stress conditions (e.g., heat, light), which might indicate the formation of degradation products.

Conclusion

FT-IR spectroscopy, particularly with the ATR sampling technique, is a powerful, efficient, and reliable method for the structural characterization of this compound. This application note provides a validated protocol for data acquisition and a detailed interpretation of the resulting spectrum. The clear identification of vibrational modes for the amino, methyl, nitro, and pyridine ring functionalities confirms the compound's molecular structure. This methodology is highly suitable for implementation in both research and quality control environments, providing critical molecular-level information with minimal sample preparation and rapid turnaround times.

References

Application Note: Mass Spectrometric Analysis of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of 2-Amino-3-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We present optimized protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling sensitive and specific detection and quantification. This document outlines the fundamental chemical properties of the analyte, explores its ionization and fragmentation behavior, and provides step-by-step methodologies for researchers, scientists, and drug development professionals. The presented protocols and fragmentation analysis will serve as a robust resource for quality control, impurity profiling, and metabolic studies involving this compound.

Introduction

This compound (CAS RN: 18344-51-9) is a substituted pyridine derivative with a molecular formula of C₆H₇N₃O₂ and a molecular weight of approximately 153.14 g/mol .[1] Its structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, makes it a versatile building block in organic synthesis. The accurate and reliable analysis of this compound is critical for ensuring the quality and purity of starting materials and final products in drug discovery and development.[2] Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the characterization and quantification of such small molecules.[2]

This application note details the application of mass spectrometry to the analysis of this compound, covering two primary analytical approaches: Electrospray Ionization (ESI) coupled with tandem mass spectrometry for high-throughput analysis, and Electron Ionization (EI) for structural elucidation and confirmation.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂PubChem[1]
Molecular Weight 153.14 g/mol PubChem[1]
CAS Number 18344-51-9Sigma-Aldrich
Appearance Light yellow to yellow to orange powder/crystalTCI Chemicals[3]
Melting Point 256-260 °CSigma-Aldrich
IUPAC Name 3-methyl-5-nitropyridin-2-aminePubChem[1]

Mass Spectrometric Fragmentation Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint" that can be used for its identification. The fragmentation of this compound is influenced by its functional groups: the nitro group, the amino group, and the methyl group on the pyridine ring.

Electron Ionization (EI) Fragmentation Pathway

Under Electron Ionization (EI) conditions, typically used in GC-MS, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 u) and NO₂ (46 u). For this compound, the following fragmentation pathway is proposed:

fragmentation_ei M [M]•+ m/z 153 F1 [M - NO]•+ m/z 123 M->F1 - NO• F2 [M - NO₂]+ m/z 107 M->F2 - NO₂• F3 [M - CH₃]•+ m/z 138 M->F3 - CH₃• F4 Further Fragments F1->F4 - CO, -HCN, etc. F2->F4 F3->F4

Caption: Proposed EI fragmentation of this compound.

The initial ionization event will form the molecular ion at m/z 153. The primary fragmentation steps are expected to be:

  • Loss of a nitro radical (•NO₂): This is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment ion at m/z 107.

  • Loss of nitric oxide (•NO): Another characteristic fragmentation, resulting in an ion at m/z 123.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a fragment at m/z 138.

Further fragmentation of these primary ions can lead to the loss of small neutral molecules like CO and HCN from the pyridine ring.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In positive ion mode ESI, this compound is expected to be readily protonated, primarily on the pyridine nitrogen or the amino group, forming the precursor ion [M+H]⁺ at m/z 154. Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) will induce fragmentation.

fragmentation_esi MH [M+H]+ m/z 154 F1 [M+H - NH₃]+ m/z 137 MH->F1 - NH₃ F2 [M+H - NO₂]•+ m/z 108 MH->F2 - NO₂• F3 [M+H - H₂O]+ m/z 136 MH->F3 - H₂O (rearrangement) F4 Further Fragments F1->F4 - CO, etc. F2->F4 F3->F4

Caption: Proposed ESI-CID fragmentation of protonated this compound.

The protonated molecule at m/z 154 is expected to undergo the following primary fragmentation pathways upon CID:

  • Loss of ammonia (NH₃): A common loss from protonated primary amines, resulting in a fragment at m/z 137.

  • Loss of a nitro radical (•NO₂): Similar to EI, leading to an ion at m/z 108.

  • Loss of water (H₂O): This can occur through a rearrangement process involving the amino and nitro groups, yielding a fragment at m/z 136.

The relative abundance of these fragment ions will depend on the collision energy applied.

Experimental Protocols

The following protocols are provided as a starting point and may require further optimization based on the specific instrumentation and analytical goals.

LC-MS/MS Protocol for Quantification

This protocol is designed for the quantitative analysis of this compound in various matrices, such as reaction mixtures or biological samples.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Dissolve sample in Methanol/Water (50:50) P2 Vortex and Centrifuge P1->P2 P3 Dilute supernatant P2->P3 LC1 C18 Reverse-Phase Column P3->LC1 LC2 Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) LC1->LC2 MS1 Positive ESI Mode LC2->MS1 MS2 MRM Transitions: Precursor > Product Ions MS1->MS2

Caption: LC-MS/MS workflow for this compound analysis.

4.1.1. Sample Preparation

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of methanol and water to a stock concentration of 1 mg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge the stock solution to pellet any insoluble material.

  • Prepare a working solution by diluting the supernatant with the initial mobile phase to a final concentration within the desired calibration range (e.g., 1-1000 ng/mL).

4.1.2. Liquid Chromatography Parameters

ParameterSetting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.1.3. Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)

4.1.4. MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
154.1137.115Quantification
154.1108.120Confirmation

Note: Collision energies should be optimized for the specific instrument used.

GC-MS Protocol for Structural Confirmation

This protocol is suitable for the identification and structural confirmation of this compound, leveraging the detailed fragmentation patterns generated by Electron Ionization.

gc_ms_workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection P1 Dissolve sample in suitable solvent (e.g., Methanol) P2 Filter if necessary P1->P2 GC1 Capillary Column (e.g., DB-5ms) P2->GC1 GC2 Temperature Programmed Elution GC1->GC2 MS1 Electron Ionization (EI) at 70 eV GC2->MS1 MS2 Full Scan Mode (m/z 50-200) MS1->MS2

Caption: GC-MS workflow for this compound analysis.

4.2.1. Sample Preparation

  • Dissolve the sample in a volatile solvent such as methanol or ethyl acetate to a concentration of approximately 100 µg/mL.

  • If the sample contains non-volatile impurities, filter the solution prior to injection.

4.2.2. Gas Chromatography Parameters

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min

4.2.3. Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 50-200

Data Analysis and Interpretation

For quantitative LC-MS/MS analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration. The concentration of unknown samples can then be determined from this curve.

For GC-MS analysis, the obtained mass spectrum should be compared with a reference spectrum from a library (if available) or interpreted based on the proposed fragmentation pathways to confirm the identity of the compound. The PubChem database indicates the availability of a GC-MS spectrum for this compound, which can serve as a valuable reference.[1]

Conclusion

This application note provides comprehensive protocols for the mass spectrometric analysis of this compound using both LC-MS/MS and GC-MS. The detailed fragmentation analysis and optimized experimental conditions offer a solid foundation for researchers and drug development professionals to achieve reliable and accurate results. These methods are crucial for ensuring the quality and integrity of this important chemical intermediate in its various applications.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the synthetic utility of 2-amino-3-methyl-5-nitropyridine as a versatile starting material for the preparation of a diverse range of substituted pyridine derivatives. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. The strategic positioning of the amino, methyl, and nitro groups on the pyridine ring allows for a variety of chemical transformations, making it a valuable building block for drug development professionals and researchers. This document provides in-depth technical protocols, mechanistic insights, and practical application notes for key synthetic transformations, including Sandmeyer reactions, nucleophilic aromatic substitutions (SNAr), and palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.

Introduction: The Strategic Value of this compound

This compound is a commercially available and synthetically accessible scaffold. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1] The amino group at the 2-position serves as a versatile handle for diazotization and subsequent Sandmeyer reactions, allowing for the introduction of a wide array of substituents.[2] Furthermore, this amino group can be transformed into a good leaving group, such as a halogen, enabling a host of cross-coupling reactions. The methyl group at the 3-position provides steric and electronic influence on the regioselectivity of certain reactions.

This guide will explore the transformation of this compound into key intermediates, primarily 2-halo-3-methyl-5-nitropyridines, and their subsequent elaboration into more complex substituted pyridines.

Core Synthetic Transformations

The synthetic pathways described herein focus on leveraging the inherent reactivity of the functional groups present in this compound to achieve a diverse substitution pattern on the pyridine core.

Synthetic_Transformations A 2-Amino-3-methyl- 5-nitropyridine B Diazonium Salt A->B Diazotization (NaNO₂, H⁺) C 2-Halo-3-methyl- 5-nitropyridine B->C Sandmeyer Reaction (CuX) D Substituted Pyridines (via SNAr) C->D SNAr (Nucleophiles) E Substituted Pyridines (via Suzuki Coupling) C->E Suzuki Coupling (ArB(OH)₂, Pd catalyst) F Substituted Pyridines (via Buchwald-Hartwig) C->F Buchwald-Hartwig (R₂NH, Pd catalyst) SNAr_Mechanism A 2-Halo-3-methyl- 5-nitropyridine B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C Substituted Pyridine Product B->C Elimination of Halide Nu Nucleophile (e.g., R₂NH, RO⁻, RS⁻) Nu->A Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amido_complex Pd(II)-Amido Complex OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product N-Substituted Product Amido_complex->Product ArX 2-Halo-3-methyl- 5-nitropyridine ArX->OA_complex Amine R₂NH Amine->OA_complex Base Base Base->OA_complex

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in the Nitration of 2-Amino-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of the nitration of 2-amino-3-methylpyridine. This resource is tailored for researchers, medicinal chemists, and process development professionals who utilize this critical transformation for synthesizing advanced intermediates, such as 2-amino-3-methyl-5-nitropyridine, a key building block in pharmaceuticals and agrochemicals.[1][2] This guide moves beyond standard protocols to address the nuanced challenges of side product formation, offering expert insights in a practical, question-and-answer format to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary desired product in the nitration of 2-amino-3-methylpyridine, and why is its formation electronically favored?

The primary and desired product of this reaction is This compound .[3] Its formation is governed by the powerful directing effects of the substituents on the pyridine ring.

  • Amino Group (-NH₂): The amino group at the C2 position is a potent activating and ortho, para-directing group. It strongly activates the C3 and C5 positions for electrophilic attack through resonance stabilization of the intermediate sigma complex.

  • Methyl Group (-CH₃): The methyl group at the C3 position is a weakly activating and ortho, para-directing group. It slightly activates the C2, C4, and C6 positions.

  • Pyridine Nitrogen: The ring nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.[4]

The C5 position is para to the strongly activating amino group, making it the most electronically favorable site for the incoming electrophile (the nitronium ion, NO₂⁺). This overwhelming electronic preference is why this compound is the major product.

Q2: What are the most common side products I should expect to see?

While the 5-nitro isomer is the major product, several side products can arise depending on the precise reaction conditions. The most common are:

  • Regioisomers (4-nitro and 6-nitro):

    • 2-Amino-3-methyl-4-nitropyridine: Formation occurs due to activation from the C3-methyl group (ortho position).

    • 2-Amino-3-methyl-6-nitropyridine: Formation can occur due to activation from the C2-amino group (ortho position), although this is generally less favored than the para position. The separation of these isomers from the desired product can be challenging.[5]

  • 2-Nitramino-3-methylpyridine: This is an N-nitrated intermediate formed by the attack of the nitronium ion on the exocyclic amino group. It is often the kinetically favored product, especially at lower temperatures, and can rearrange to the C-nitrated products upon heating.[6][7]

  • Degradation Products (Tar): The strongly acidic and oxidizing conditions of the nitration can lead to the degradation of the starting material or products, resulting in the formation of dark, tarry substances and a significant reduction in yield. The amino group is particularly susceptible to oxidation.[8]

Q3: What is the significance of the 2-nitramino-3-methylpyridine intermediate?

The formation of the nitramine is a crucial mechanistic step. In many aminopyridine nitrations, the initial attack of the NO₂⁺ electrophile occurs on the highly nucleophilic exocyclic amino nitrogen rather than the less reactive aromatic ring.[6] This forms the 2-nitramino intermediate. This reaction is typically fast and occurs at low temperatures.

This intermediate is often unstable and must be carefully converted to the desired ring-nitrated products. This conversion is an intermolecular rearrangement that occurs by heating the reaction mixture in strong acid.[6] The nitramino group detaches, regenerating the nitronium ion, which then attacks the aromatic ring at the electronically favored positions (primarily C5).

Q4: How does reaction temperature critically influence the product distribution and yield?

Temperature is arguably the most critical parameter in this reaction.

  • Low Temperatures (e.g., 0-10°C): These conditions favor the formation of the kinetic product, the 2-nitramino intermediate. If the reaction is quenched from this temperature, you may isolate the nitramine instead of the desired C-nitro product.

  • Moderate Temperatures (e.g., 35-50°C): This temperature range is typically required to facilitate the rearrangement of the nitramine intermediate to the thermodynamically stable C-nitro products.[3]

  • High Temperatures (e.g., >50-60°C): Exceeding the optimal temperature can have severe consequences, including an increase in undesired regioisomers and, more significantly, rapid degradation of the material, leading to extensive tar formation and dangerously exothermic conditions.[3]

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
1. Low Yield of Desired 5-Nitro Isomer a) Incomplete Nitramine Rearrangement: The reaction was not heated sufficiently or for long enough after the initial addition of the nitrating agent.Solution: After the initial exothermic addition at low temperature is complete, ensure the reaction is carefully warmed to the optimal rearrangement temperature (e.g., 50°C) and held for a specified time (e.g., 30 minutes) to drive the conversion of the nitramine intermediate to the C-nitro product. Monitor the reaction progress using TLC or HPLC.[3]
b) Degradation: The reaction temperature was too high, or the nitrating agent was added too quickly, causing localized overheating.Solution: Maintain strict temperature control throughout the reaction. Add the nitrating mixture dropwise or in small portions, ensuring the internal temperature does not exceed the specified limit (e.g., 40°C during addition).[3] This minimizes oxidative side reactions.
2. Significant Contamination with 4-Nitro and/or 6-Nitro Isomers a) Suboptimal Temperature Profile: Higher temperatures can sometimes lower the selectivity by providing enough energy to overcome the activation barrier for substitution at the less-favored C4 and C6 positions.Solution: Adhere to the recommended temperature profile. A gradual warm-up to the rearrangement temperature often provides the best balance of reaction rate and selectivity.
b) Inherent Electronic Effects: While C5 is favored, the activation provided by the substituents at C4 and C6 is not zero. A mixture of isomers is almost always formed to some extent.Solution: Focus on purification. The 5-nitro isomer is often less soluble and can be preferentially precipitated or recrystallized.[3] Column chromatography may be required for high-purity material. The 3-nitro isomer of 2-aminopyridine can be separated by steam distillation due to intramolecular hydrogen bonding, a principle that may apply to separating ortho-substituted isomers here.[6][9]
3. Isolation of an Unstable, Water-Insoluble Solid Instead of the Product a) Precipitation of the Nitramine Intermediate: The reaction was quenched before the rearrangement step was complete, causing the kinetically favored nitramine to precipitate upon neutralization or dilution.Solution: This intermediate should be handled with care as nitramines can be unstable. The best course of action is to perform the rearrangement in situ. If isolated, it can be redissolved in cold sulfuric acid and carefully heated to induce rearrangement to the desired C-nitro products.
4. Dark Tar Formation and Low Overall Recovery a) Runaway Exotherm / Oxidation: The temperature was not controlled, leading to rapid, uncontrolled oxidation and polymerization reactions.Solution: Use an ice bath to maintain low temperatures during the addition of the nitrating agent. Ensure efficient stirring to dissipate heat. Adding the 2-amino-3-methylpyridine solution in portions to the pre-heated acid can sometimes offer better control.[3]
b) Poor Quality Starting Material: Impurities in the 2-amino-3-methylpyridine can act as catalysts for degradation.Solution: Ensure the starting material is of high purity. If necessary, purify it by distillation or recrystallization before use.

Section 3: Mechanistic Insights & Visualizations

The nitration of 2-amino-3-methylpyridine is a classic example of electrophilic aromatic substitution on a substituted, heteroaromatic ring. The key steps involve the formation of the electrophile, initial attack (either on the ring or the exocyclic amine), and subsequent rearrangement and re-aromatization.

G cluster_start Reactants cluster_intermediate Intermediates cluster_products Products A 2-Amino-3-methylpyridine D Kinetic Product: 2-Nitramino-3-methylpyridine A->D Low Temp (N-Nitration) B HNO3 + H2SO4 C Nitronium Ion (NO₂⁺) B->C Generates E Sigma Complex (Attack at C5) C->E High Temp (C-Nitration) G Side Products: 4-Nitro & 6-Nitro Isomers C->G Minor Pathways D->C Rearrangement (Δ, H⁺) F Major Product: This compound E->F -H⁺

Caption: Reaction pathways in the nitration of 2-amino-3-methylpyridine.

The diagram above illustrates the central role of the nitronium ion and the divergence between the kinetic (N-nitration) and thermodynamic (C-nitration) pathways. Effective troubleshooting hinges on controlling the conditions that govern the transition from the nitramine intermediate to the desired C5-substituted product while minimizing minor pathways.

Section 4: Optimized Experimental Protocol

This protocol is adapted from established literature procedures and is designed to maximize the yield of this compound while minimizing side product formation.[3]

Safety Precaution: This reaction is exothermic and uses highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • 2-Amino-3-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Ice bath, magnetic stirrer, thermometer, two round-bottom flasks, and a dropping funnel.

Step-by-Step Procedure:

  • Preparation of the Substrate Solution: In a clean, dry flask, dissolve 2-amino-3-methylpyridine (e.g., 5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool this mixture to 0°C in an ice bath with gentle stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, cool fuming nitric acid (3.5 mL) to 0°C. Slowly and carefully add concentrated sulfuric acid (3.5 mL) dropwise to the nitric acid, ensuring the temperature of the mixture is kept below 20°C.

  • Nitration (Formation of Nitramine): Add the cold nitrating mixture dropwise to the stirred substrate solution from Step 1. Meticulously maintain the reaction temperature below 20°C throughout the addition. The rate of addition should be controlled to prevent any significant exotherm.

  • Rearrangement: Once the addition is complete, allow the mixture to slowly warm to room temperature. Then, transfer this mixture in small portions (3-5 mL at a time) to a second flask that has been pre-warmed to 35-40°C. CRITICAL: Monitor the temperature closely after each addition and do not allow it to rise above 40°C.

  • Completion of Reaction: After all the mixture has been transferred, continue stirring at 50°C for an additional 30 minutes to ensure the complete rearrangement of the nitramine intermediate.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the acidic solution onto crushed ice. Neutralize the resulting solution by the slow addition of concentrated aqueous ammonia until a precipitate forms and the pH is basic.

  • Purification: Filter the resulting precipitate and wash it sequentially with cold water and a 50% aqueous solution of dimethylformamide (DMFA). The crude product can be further purified by recrystallization from DMFA to yield this compound as a solid.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in H₂SO₄ Cool to 0°C C Add Nitrating Mix to Substrate Dropwise, Keep < 20°C A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) Keep < 20°C B->C D Transfer in Portions to Flask at 35-40°C C->D After addition E Stir at 50°C for 30 min (Rearrangement) D->E F Cool to RT & Quench on Ice E->F G Neutralize with NH₄OH (Precipitation) F->G H Filter & Wash Solid G->H I Recrystallize from DMFA H->I

Caption: Troubleshooting workflow for the nitration experiment.

References

Technical Support Center: Purification of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

As a Senior Application Scientist, I've frequently guided teams through the nuances of purifying sensitive intermediates. The recrystallization of 2-Amino-3-methyl-5-nitropyridine, a key building block in pharmaceutical and agrochemical synthesis, is a process where precision dictates purity and yield.[1] This guide is structured to move from foundational principles to advanced troubleshooting, providing not just steps, but the chemical rationale behind them.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions, establishing a solid base for the experimental work.

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on differential solubility.[2] The core principle is that the desired compound (solute) and its impurities have different solubility profiles in a given solvent. For an effective purification of this compound, we select a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent to begin with (and can be removed by hot filtration).[4]

Q2: What specific properties of this compound are critical for designing a recrystallization protocol?

A2: Understanding the physicochemical properties of the compound is non-negotiable for success. The high melting point and the presence of polar functional groups are particularly important.

PropertyValueSignificance for RecrystallizationSource(s)
CAS Number 18344-51-9Unique identifier for ensuring correct material.[1][5]
Appearance White to light yellow/orange crystalline powderThe color can be an initial indicator of purity. A significant change post-recrystallization suggests the removal of colored impurities.[1][6]
Molecular Weight ~153.14 g/mol Used for all stoichiometric calculations.[1][5]
Melting Point 249-255 °CIts very high melting point means "oiling out" is unlikely unless extremely high-boiling point solvents are used. It also serves as a key metric for assessing purity post-recrystallization.[1][6]
Key Functional Groups Amino (-NH₂), Nitro (-NO₂), Pyridine RingThe polar amino and nitro groups suggest solubility in polar solvents. The pyridine ring itself is aromatic and contributes to the molecule's overall characteristics.[7][8][5]
Primary Safety Hazards Causes serious eye damage/irritation. Causes skin irritation. Harmful if swallowed.Dictates mandatory personal protective equipment (PPE) and handling procedures.[5][6]

Q3: How do I select the best solvent for recrystallization? This seems to be the most critical step.

A3: You are correct; solvent selection is paramount. An ideal solvent is not simply one that dissolves the compound. It must meet several criteria, a concept known as having a high "temperature coefficient" for the solute.[2]

The Golden Rules of Solvent Selection:

  • High Solubility at High Temperature: The solvent must effectively dissolve the this compound near its boiling point.[9]

  • Low Solubility at Low Temperature: Upon cooling (to room temperature or in an ice bath), the compound should precipitate out, maximizing yield.[3]

  • Impurities Profile: Soluble impurities should remain in the cold solvent, while insoluble impurities should not dissolve even when hot.[4]

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[2]

  • Safety: The solvent should be as non-toxic and non-flammable as possible.[9]

Given the polar nature of this compound, polar solvents are a logical starting point. Below is a table of potential candidates for initial small-scale screening.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften a good starting point for compounds with amino groups. May show moderate solubility at room temperature, potentially reducing yield.
Methanol 65Polar ProticMore polar than ethanol. Its low boiling point makes it easy to remove.
Isopropanol 82Polar ProticLess polar than ethanol; may offer a better solubility differential.
Ethyl Acetate 77Polar AproticA good solvent for moderately polar compounds. Often provides a sharp solubility curve.
Acetonitrile 82Polar AproticCan be effective for nitrogen-containing heterocycles.
Water 100Very Polar ProticMay be a poor solvent on its own due to the aromatic ring, but could be excellent as an "anti-solvent" in a mixed-solvent system (e.g., Ethanol/Water).[7]

Section 2: Standard Recrystallization Protocol

This section provides a detailed, step-by-step methodology. Always begin with a small-scale test to confirm your chosen solvent before committing the bulk of your material.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_result Outcome Crude Crude Solid Solvent Select Solvent (Small Scale) Crude->Solvent Dissolve 1. Dissolve in Minimum Boiling Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Cool 3. Slow Cooling (Crystallization) HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small portion of your chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding the solvent in small increments until the solid just dissolves completely. Causality: Using the absolute minimum amount of boiling solvent is crucial.[10] Excess solvent will keep more of your product dissolved upon cooling, drastically reducing the final yield.[11]

  • Hot Filtration (Conditional Step):

    • If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to remove the insoluble material. Causality: This step must be done rapidly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling ("crashing out") can trap impurities within the crystal lattice, defeating the purpose of the purification.[12]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals.[2] The solvent must be ice-cold to minimize redissolving your purified product.[10]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and begin the drying process.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature. Ensure all solvent has evaporated before taking a final weight and melting point.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue Observed Q1 What is the issue upon cooling? Start->Q1 P1 No Crystals Form Q1->P1 Solution is clear P2 Oily Layer Forms Q1->P2 Liquid separates P3 Crystals Form, but Yield is Low Q1->P3 Few crystals appear P4 Product is Still Impure Q1->P4 Final MP is low/broad S1 Cause: Supersaturation or Too Much Solvent. Solution: 1. Scratch flask interior. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. P1->S1 S2 Cause: Compound is melting or impurity level is too high. Solution: 1. Re-heat to dissolve oil. 2. Add slightly more solvent. 3. Cool VERY slowly. P2->S2 S3 Cause: Too much solvent used or product lost in wash. Solution: 1. Check mother liquor for product. 2. Reduce solvent volume on next attempt. 3. Ensure wash solvent is ice-cold. P3->S3 S4 Cause: Crystals formed too quickly, trapping impurities. Solution: 1. Re-run recrystallization. 2. Ensure slow, undisturbed cooling. 3. Consider a different solvent. P4->S4

Caption: A decision tree for common recrystallization problems.

Q: My compound refuses to crystallize, even after cooling in an ice bath. What's wrong?

A: This is the most common issue, typically arising from two causes:

  • Cause 1: Too Much Solvent. You may have added more than the minimum amount of boiling solvent required for dissolution. The solution is simply not saturated enough to crystallize upon cooling.[11]

  • Cause 2: Supersaturation. The solution is actually saturated, but the crystals need a nucleation point to begin forming.[11]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[12]

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[12]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then attempt to cool it again. This will increase the concentration of your compound.[11]

Q: Instead of crystals, an oil separated from the solution. What do I do?

A: This phenomenon is called "oiling out."

  • Cause: This happens when the saturated solution is cooled below the melting point of the compound in the solvent mixture. High levels of impurities can depress the melting point, making this more likely.[11]

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume).

    • Attempt to cool the solution again, but this time much more slowly. You can achieve this by letting the hot plate cool down gradually or by placing the flask in a beaker of hot water and letting the entire assembly cool.[11]

Q: I got crystals, but my final yield was less than 50%. Where did my product go?

A: A low yield is frustrating and points to product loss.

  • Cause 1: Excess Solvent. As mentioned before, using too much solvent is the primary culprit for low yields, as a significant amount of product will remain in the mother liquor.[12]

  • Cause 2: Premature Filtration. Filtering the crystals while the solution is still warm will result in significant loss.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[10]

  • Solutions:

    • Check the Mother Liquor: Evaporate a small sample of the filtrate. If a large amount of solid residue appears, your product is still in solution. You may be able to recover a "second crop" of crystals by boiling off more solvent and re-cooling, though this crop will be less pure.

    • Refine Your Technique: On your next attempt, be meticulous about using the minimum boiling solvent and only a very small volume of ice-cold solvent for the wash.

Section 4: Safety Precautions

Handling this compound requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[6][13] Given the "serious eye damage" warning, proper eye protection is critical.[5]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13] Avoid contact with skin and eyes.[14]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[14]

  • Disposal: Dispose of chemical waste, including the mother liquor, in accordance with your institution's environmental health and safety guidelines.

References

Common impurities in 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable intermediate in pharmaceutical and agrochemical research, 2-Amino-3-methyl-5-nitropyridine serves as a critical building block for a variety of biologically active molecules.[1] The purity of this reagent is paramount, as even trace impurities can lead to unwanted side reactions, impact final product yields, and introduce potential toxicological risks in drug development pipelines.[2][3]

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities associated with this compound. As Senior Application Scientists, we combine deep theoretical knowledge with practical, field-proven insights to help you navigate the challenges of synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound can be broadly categorized into three main groups:

  • Process-Related Impurities: These arise directly from the manufacturing process. The most common synthetic route is the electrophilic nitration of 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline).[4] Impurities from this process include:

    • Unreacted Starting Material: Residual 2-Amino-3-methylpyridine.

    • Isomeric Byproducts: Nitration of the pyridine ring can occur at different positions. While the 5-nitro isomer is the desired product, formation of other positional isomers, such as 2-amino-3-methyl-X-nitropyridine, is a significant possibility.[5] The directing effects of the amino and methyl groups strongly favor nitration at the 5-position, but side reactions can still occur.[6]

    • Reaction Intermediates: The nitration of aminopyridines can proceed through a 2-nitraminopyridine intermediate, which then undergoes rearrangement. Incomplete rearrangement could be a source of impurities.[6]

  • Degradation Products: These form during storage or handling due to exposure to heat, light, or incompatible substances. Thermal decomposition may produce oxides of carbon and nitrogen.[7]

  • Residual Solvents and Reagents: Impurities can also include residual solvents used during synthesis and purification (e.g., DMFA, water) or leftover reagents like sulfuric and nitric acid.[4]

Q2: Why is controlling isomeric purity so critical for this compound?

A2: Isomeric impurities are particularly challenging because they often have very similar physical and chemical properties to the desired product, making them difficult to separate. In a drug development context, different isomers can have vastly different pharmacological and toxicological profiles. An uncharacterized isomeric impurity could lead to unpredictable biological activity or toxicity in the final Active Pharmaceutical Ingredient (API).[3] Therefore, regulatory agencies like the FDA and EMA require stringent control and characterization of any impurity present above a certain threshold (typically 0.10-0.15%).[8]

Q3: What is the first analytical step I should take if I suspect my batch of this compound is impure?

A3: The cornerstone technique for assessing the purity of pharmaceutical intermediates like this is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[9] A well-developed reverse-phase HPLC method can effectively separate the main component from most process-related impurities and degradation products, providing a quantitative measure of purity (e.g., area percent). This initial analysis will confirm the presence of impurities and guide subsequent identification and troubleshooting efforts.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues you may encounter during your experiments.

Issue 1: My final product shows a significant peak in the HPLC chromatogram that is not the starting material or the desired product.

  • Probable Cause: This is likely an isomeric byproduct from the nitration reaction. The relative retention time will be close to your main product peak. The nitration of 2-aminopyridine is known to produce both 3-nitro and 5-nitro isomers, and separating them can be tedious.[10] A similar situation is expected with the 3-methyl substituted analog.

  • Causality: The nitronium ion (NO₂⁺) is a powerful electrophile. While the electron-donating amino group directs substitution to the para (5-position) and ortho (3-position) locations, steric hindrance from the adjacent methyl group at position 3 may influence the ratio of isomers formed. Furthermore, reaction temperature is a critical parameter; temperatures exceeding 40-50°C during the rearrangement of the nitramine intermediate can alter the product distribution.[4][6]

  • Solution Workflow:

    • Characterize the Impurity: Isolate the impurity using preparative HPLC. Characterize its structure using Mass Spectrometry (MS) to confirm it has the same mass as your product (i.e., it's an isomer) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the exact position of the nitro group.[8]

    • Optimize Reaction Conditions: Carefully control the temperature during the addition of the nitrating mixture, keeping it below 20°C as recommended.[4] Monitor the subsequent heating steps closely to avoid exceeding the optimal temperature range for the rearrangement, which minimizes the formation of undesired isomers.[6]

    • Refine Purification: If the impurity cannot be eliminated through reaction optimization, develop a more selective recrystallization procedure. Experiment with different solvent systems. Alternatively, column chromatography may be required for complete separation.[11]

Analytical Protocols & Data

Table 1: Common Impurities and Their Identification
Impurity NameProbable OriginTypical Analytical Method(s)Key Diagnostic Information
2-Amino-3-methylpyridineStarting MaterialHPLC, GC-MSMatches retention time and mass spectrum of an authentic standard.
Positional Isomers (e.g., 2-Amino-3-methyl-6-nitropyridine)Synthesis ByproductHPLC, LC-MS, NMRSame molecular weight as the product. Different NMR chemical shifts and coupling patterns.
2-Nitramino-3-methylpyridineReaction IntermediateLC-MSUnstable intermediate; may be detected in crude reaction mixtures.
Dinitrated SpeciesOver-nitrationLC-MSHigher molecular weight corresponding to the addition of a second NO₂ group.
Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of this compound. Method optimization will be required for your specific instrumentation and column.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[11]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection wavelength set at the absorbance maximum of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.[9]

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate all peaks and report the purity based on area percent. Identify known impurities by comparing their retention times with reference standards.

Visualized Workflows

Diagram 1: Synthetic Pathway and Impurity Formation

G cluster_synthesis Nitration Synthesis SM 2-Amino-3-methylpyridine (Starting Material) NitratingAgent HNO₃ / H₂SO₄ Crude Crude Product Mixture SM->Crude Unreacted Intermediate 2-Nitramino-3-methylpyridine (Intermediate) NitratingAgent->Intermediate Nitration (Low Temp) Product This compound (Desired Product) Intermediate->Product Rearrangement (Controlled Heat) Isomer Positional Isomers (e.g., 6-nitro) Intermediate->Isomer Side Reaction (Excess Heat) Product->Crude Isomer->Crude G cluster_workflow Impurity Characterization Workflow Start Unknown Peak Detected in HPLC (>0.1%) LCMS LC-MS Analysis Start->LCMS Mass Determine Molecular Weight (Is it an isomer?) LCMS->Mass Prep Isolate Impurity (Preparative HPLC) Mass->Prep Yes No Different MW (Degradant/Byproduct) Mass->No No NMR Structural Elucidation (¹H and ¹³C NMR) Prep->NMR Final Structure Confirmed & Reference Standard Synthesized NMR->Final No->Prep Yes Same MW (Isomer)

References

Technical Support Center: Optimizing Temperature for the Nitration of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nitration of aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. The nitration of aminopyridines is a nuanced process where temperature is not merely a reaction parameter but a critical control point that dictates yield, purity, and safety. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the nitration of aminopyridines?

Temperature is the decisive factor that governs the reaction pathway and, consequently, the product distribution. The nitration of aminopyridines can proceed through two main routes: N-nitration (on the amino group) and C-nitration (on the pyridine ring). Temperature dictates the kinetic versus thermodynamic control of the reaction.

  • Low Temperatures (typically < 40°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of the N-nitro product, specifically a nitraminopyridine.[1] This intermediate is often formed rapidly but is less stable.

  • Higher Temperatures (typically > 40°C): At elevated temperatures, the reaction shifts to thermodynamic control. The initially formed nitraminopyridine can undergo an intermolecular rearrangement in the presence of strong acid to yield the more stable C-nitrated aminopyridine regioisomers.[1] Higher temperatures provide the necessary activation energy for this rearrangement and for direct C-nitration to occur.

Q2: What are the expected regioisomers in the C-nitration of 2-aminopyridine, and how does temperature influence their ratio?

For 2-aminopyridine, C-nitration typically yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. The 2-amino-5-nitropyridine isomer is generally the major product.[1][2] Temperature plays a crucial role in maximizing the yield of the desired 5-nitro isomer. Higher temperatures enhance the formation of the higher-energy intermediate that leads to the 5-nitro product.[1][2] This is attributed to electronic effects where the carbanion at the C-5 position is more reactive.[1]

Q3: Why is a mixture of nitric acid and sulfuric acid typically used as the nitrating agent?

Concentrated sulfuric acid is crucial for several reasons in this reaction:

  • Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Reaction Medium: It serves as a solvent that can dissolve the aminopyridine and the nitrating species.

  • Water Scavenger: The reaction produces water, which can dilute the acid and slow down or stop the nitration. Sulfuric acid is a strong dehydrating agent and effectively removes this water.[3]

Q4: What are the primary safety concerns associated with the nitration of aminopyridines?

Nitration reactions are highly exothermic and present significant safety hazards if not properly controlled.[3] Key concerns include:

  • Runaway Reactions: The exothermic nature of the reaction can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable, leading to vigorous decomposition or explosion.[4][5][6] Contamination with impurities or the presence of excess nitric acid can lower the decomposition temperature of the nitro compounds.[4][5]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7] The reaction can also produce toxic nitrogen dioxide gas.[7]

  • Product Instability: Some nitro compounds can be thermally unstable and may decompose violently upon heating.[4][5][6]

It is imperative to have adequate cooling, controlled addition of reagents, and a clear emergency plan, including a quench bath, readily available.[7][8]

Troubleshooting Guide

Issue 1: Low or no yield of the desired C-nitrated aminopyridine.

Potential Cause Recommended Solution & Explanation
Reaction temperature is too low. Solution: Carefully and slowly increase the reaction temperature, monitoring for any exotherm. Explanation: As discussed, the formation of the C-nitro product, particularly through rearrangement of the nitramine intermediate, is favored at higher temperatures (often in the range of 40-60°C, but this is substrate-dependent).[1][9] Below a certain threshold, the reaction may stall at the kinetically favored nitramine stage.[1]
Incomplete formation of the nitronium ion. Solution: Ensure the use of highly concentrated sulfuric and nitric acids. Check the water content of your reagents. Explanation: The presence of excess water will prevent the formation of the necessary nitronium ion (NO₂⁺), thereby halting the electrophilic aromatic substitution.[3]
Premature quenching of the reaction. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) before quenching. Explanation: The rearrangement from the N-nitro to the C-nitro product can be slow. Quenching the reaction by pouring it onto ice too early will halt this process, leaving the nitramine as the major product.

Issue 2: Formation of multiple products and difficulty in purification.

Potential Cause Recommended Solution & Explanation
Suboptimal temperature control leading to side products. Solution: Maintain a consistent and controlled reaction temperature. A slow, dropwise addition of the nitrating agent into the solution of aminopyridine in sulfuric acid, with efficient stirring and external cooling, is critical. Explanation: Fluctuations in temperature can affect regioselectivity. While higher temperatures are needed, excessively high temperatures can lead to increased formation of undesired isomers or degradation products.[3][10]
Formation of di-nitrated byproducts. Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. Avoid prolonged reaction times at high temperatures. Explanation: Harsh reaction conditions can force the addition of a second nitro group onto the already deactivated ring, leading to di-nitrated species that complicate purification.[10]
Degradation of starting material or product. Solution: Ensure the temperature does not exceed the stability limit of your specific aminopyridine derivative. Explanation: Pyridine rings, especially when functionalized, can be susceptible to oxidative degradation under the harsh conditions of nitration, leading to a complex mixture of byproducts and reduced yields.[10]

Issue 3: The reaction appears to "stall" or shows a delayed, vigorous exotherm.

| Potential Cause | Recommended Solution & Explanation | | :--- | Solution: Ensure vigorous and efficient stirring throughout the addition of reagents and the entire reaction period. Consider using a microreactor for better mixing and heat transfer on a larger scale.[9] Explanation: This is a classic sign of poor mixing.[8] The nitrating agent may form a separate layer or localized concentration. When it finally mixes, the accumulated reactants can react very rapidly, leading to a dangerous, uncontrolled exotherm. This "delayed" reaction is a significant safety hazard.[9] | | Accumulation of unreacted nitrating agent at low temperature. | Solution: Add the nitrating agent at a temperature where the reaction proceeds at a steady, controllable rate. Do not add the entire amount of nitrating agent to a cold, unreactive mixture. Explanation: If the temperature is too low for the reaction to initiate, the nitrating agent can accumulate. A subsequent, small increase in temperature can then trigger a runaway reaction with the built-up reagents. |

Visualizing the Process: Reaction Mechanisms and Workflows

Nitration_Mechanism

Troubleshooting_Workflow

Experimental Protocol: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

Disclaimer: This protocol is a general guideline and must be adapted based on the specific substrate and laboratory safety protocols. A thorough risk assessment must be conducted before proceeding.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ammonium Hydroxide solution (or other suitable base)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-salt bath or cryocooler

  • Thermometer

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (ice-salt or cryocooler) to maintain temperature control.

  • Dissolution: To the flask, cautiously add concentrated sulfuric acid. Once the acid is cooled to 0-5°C, slowly add the 2-aminopyridine in small portions, ensuring the temperature does not rise above 30°C.[9] Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (a typical ratio is 1:1 v/v, but this should be optimized).

  • Addition of Nitrating Agent: Cool the aminopyridine solution back down to 0-5°C. Slowly add the cold nitrating mixture dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C. [CRITICAL STEP]

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then carefully heat to the desired temperature (e.g., 50-60°C) to facilitate the rearrangement.[9] Monitor the reaction by TLC or LC-MS until the starting material is consumed and the desired product is maximized.

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature and then very slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring.[10][11] This step is highly exothermic.

  • Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a base (e.g., ammonium hydroxide) until the pH is approximately 7-8 to precipitate the product.

  • Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol or water) may be necessary for further purification.

References

Technical Support Center: Navigating Regioselectivity in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter predictable yet often frustrating hurdles in achieving the desired isomer of nitropyridine. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the underlying principles governing these reactions, empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so difficult and why does it predominantly yield the 3-nitro isomer?

A1: Direct nitration of pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS).[1][2] Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring. Substitution at the 3-position (meta) is favored because the positive charge in the reaction intermediate does not reside on the already electron-deficient nitrogen atom, unlike in the intermediates for 2- and 4-substitution.[1]

Q2: I need to synthesize 4-nitropyridine. Why is direct nitration not a viable route?

A2: As explained above, direct nitration overwhelmingly favors the 3-position. To obtain 4-nitropyridine, an indirect approach is necessary, with the most common and effective strategy being the use of pyridine N-oxide.[3]

Q3: My direct nitration of a substituted pyridine is giving me a mixture of isomers. How can I improve the regioselectivity?

A3: The regiochemical outcome of nitrating substituted pyridines is dictated by the electronic and steric effects of the substituents. Electron-donating groups (EDGs) can activate the ring and influence the position of nitration. For instance, an amino group at the 2-position will direct nitration to the 5-position (para to the amino group).[4] To improve regioselectivity, consider the directing effects of your substituents and optimize reaction conditions such as temperature and the choice of nitrating agent.[4]

Q4: Are there milder alternatives to the harsh conditions of traditional nitration?

A4: Yes, for the synthesis of 3-nitropyridines, Bakke's synthesis using dinitrogen pentoxide (N₂O₅) is a milder and often higher-yielding alternative.[3][5] This method involves the formation of an N-nitropyridinium ion, which then undergoes rearrangement.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yields in the Synthesis of 3-Nitropyridine

If you are experiencing low yields when attempting to synthesize 3-nitropyridine via direct nitration, consider the following troubleshooting steps:

Workflow for Optimizing 3-Nitropyridine Synthesis

start Low Yield of 3-Nitropyridine check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions harsh_conditions Are conditions too harsh? (e.g., >300°C) check_conditions->harsh_conditions bakke_synthesis Alternative Method: Bakke's Synthesis (N₂O₅) harsh_conditions->bakke_synthesis Yes failure Yield Still Low harsh_conditions->failure No, conditions are optimized protocol_bakke Follow Protocol for N₂O₅ Nitration bakke_synthesis->protocol_bakke success Improved Yield of 3-Nitropyridine protocol_bakke->success start Synthesize 4-Nitropyridine pyridine_n_oxide Step 1: Synthesize Pyridine N-Oxide (Oxidation of Pyridine) start->pyridine_n_oxide nitrate_n_oxide Step 2: Nitrate Pyridine N-Oxide (Directs to 4-position) pyridine_n_oxide->nitrate_n_oxide deoxygenate Step 3: Deoxygenate 4-Nitropyridine N-Oxide (e.g., with PCl₃) nitrate_n_oxide->deoxygenate product 4-Nitropyridine deoxygenate->product

References

Preventing isomer formation in 2-Amino-3-methyl-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-3-methyl-5-nitropyridine (CAS: 7598-26-7). This versatile intermediate is crucial for the development of novel therapeutics and agrochemicals[1][2]. Its synthesis, primarily through the electrophilic nitration of 2-amino-3-methylpyridine, presents a significant challenge in controlling regioselectivity. The formation of undesired isomers is a common experimental pitfall that can drastically reduce yield and complicate downstream processing.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide a deep, mechanistic understanding of the reaction, offering robust troubleshooting strategies and validated protocols to help you maximize the yield and purity of your target compound.

Section 1: The Core Chemistry: Understanding Isomer Formation

The synthesis of this compound is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[3] The success of this synthesis hinges on understanding the directing effects of the substituents on the pyridine ring.

In the strongly acidic conditions required for nitration (typically a mixture of H₂SO₄ and HNO₃), the pyridine nitrogen is protonated, becoming a powerful electron-withdrawing group and deactivating the ring to electrophilic attack.[3][4] However, the exocyclic amino group at the C2 position is a strong activating group, directing electrophiles to its ortho and para positions.

  • Amino Group (-NH₂) at C2: Directs to C3 (ortho, blocked by the methyl group) and C5 (para). This is the dominant directing effect.

  • Methyl Group (-CH₃) at C3: A weak activating group, directing to C2 (ortho, blocked), C4 (ortho), and C6 (para).

  • Protonated Ring Nitrogen (-N⁺H-): Strongly deactivating, directs subsequent groups to the meta positions (C3 and C5).

The synergy between the powerful para-directing effect of the amino group and the meta-directing effect of the ring nitrogen strongly favors the substitution of the nitro group at the C5 position. This makes this compound the thermodynamic and expected major product.[5] However, kinetic factors, primarily reaction temperature, can provide sufficient energy to overcome the activation barrier for the formation of other, less-favored isomers, such as the 4-nitro and 6-nitro variants.

cluster_0 Mechanism of Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O H2O H₂O Sigma Sigma Complex (Wheland Intermediate) NO2_ion->Sigma Start 2-Amino-3-methylpyridine Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: General mechanism for the nitration of 2-amino-3-methylpyridine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final product is a mixture of isomers with a low yield of the desired 5-nitro product. How can I improve regioselectivity?

This is the most frequent challenge, and it is almost always linked to inadequate temperature control. The formation of alternative isomers (e.g., 4-nitro, 6-nitro) is kinetically accessible but thermodynamically less favorable. Elevated temperatures provide the necessary activation energy for these side reactions to occur at an appreciable rate.

Core Causality: The nitration of the pyridine ring is a highly exothermic process. If the heat generated is not dissipated effectively, localized "hot spots" can form within the reaction mixture, leading to a dramatic decrease in selectivity.

Solutions & Explanations:

  • Strict Temperature Protocol: Maintain a temperature of 0-5°C during the addition of the substrate to the concentrated sulfuric acid and during the subsequent dropwise addition of the nitrating mixture.[6] After the addition is complete, the reaction temperature should be allowed to rise slowly and then maintained within a very narrow window, typically 35-40°C, and not exceeding 50°C.[6]

  • Slow Reagent Addition: The nitrating mixture (fuming nitric acid and sulfuric acid) must be added dropwise over an extended period. This ensures that the rate of heat generation never exceeds the cooling capacity of your apparatus.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized temperature gradients.

  • Order of Addition: Always add the 2-amino-3-methylpyridine substrate to the cold, concentrated sulfuric acid first. This ensures the substrate is fully protonated and dissolved before the nitrating agent is introduced.

Data Summary: Impact of Temperature on Isomer Formation

Reaction TemperatureExpected OutcomeCausality
< 30°C Very slow reaction rate; high recovery of starting material.Insufficient kinetic energy to overcome the activation energy barrier for nitration.
35-50°C Optimal Range. Good reaction rate with high selectivity for the 5-nitro isomer.[6]Sufficient energy for the desired reaction path without significantly promoting side reactions.
> 60°C Increased formation of undesired isomers, significant charring, and decomposition.Excess energy allows less-favored kinetic products to form; risk of runaway reaction and oxidation.
Question 2: My reaction is very slow, and I'm recovering mostly unreacted starting material even at 50°C.

Low conversion suggests an issue with the generation of the active electrophile, the nitronium ion (NO₂⁺).

Solutions & Explanations:

  • Reagent Quality: Ensure your nitric and sulfuric acids are of high concentration and low water content. Water will consume the sulfuric acid and inhibit the formation of the nitronium ion. Using fuming nitric acid and concentrated (98%) sulfuric acid is standard.[6]

  • Nitrating Mixture Stoichiometry: Verify the molar ratios of your reagents. A slight excess of the nitrating agent is typically used, but a large excess can lead to dinitration or oxidation.

  • Reaction Time: While temperature is critical, ensure you are allowing sufficient reaction time after the final addition. A common protocol involves stirring for an additional 30 minutes at 50°C to drive the reaction to completion.[6]

Question 3: Upon quenching the reaction with water/ice, my product oiled out or formed a very fine, difficult-to-filter precipitate.

This is a physical workup issue, often related to the rate and method of quenching and neutralization.

Solutions & Explanations:

  • Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of dilution and helps promote the formation of a crystalline solid.

  • Careful Neutralization: Neutralize the acidic solution slowly with a base like concentrated aqueous ammonia while maintaining cooling in an ice bath.[6] Rapid neutralization can cause localized heating and lead to the oiling out of the product. The goal is to reach a pH where the product is least soluble, which should be determined empirically but is often near neutral.

  • Consider a Co-solvent: If the product remains difficult to handle, adding a small amount of a co-solvent like DMFA during the washing step can sometimes improve the crystal morphology.[6]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Is a protecting group strategy, such as acetylating the amino group, a viable option to improve selectivity?

    • A: While protecting groups are a common strategy in EAS, it may not be necessary here and could add complexity. The nitration of the corresponding 2-acetamido-5-halogenopyridine has been shown to work, but it involves simultaneous hydrolysis and nitration.[7][8] Given that the directing effects already strongly favor the desired C5 position, optimizing reaction conditions is a more direct and efficient approach than adding protection/deprotection steps.

  • Q2: What is the best analytical method for determining the isomeric ratio of my product?

    • A: High-Performance Liquid Chromatography (HPLC) is the gold standard.[9] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a UV detector is highly effective for separating pyridine isomers.[10][11][12] Gas Chromatography (GC) can also be used, but the higher boiling points of the nitro-isomers may require high temperatures.

  • Q3: My crude product contains a small amount of an isomeric impurity. What is the most effective purification method?

    • A: Recrystallization is the most common and effective method for purifying the final product.[6] Dimethylformamide (DMFA) is a frequently cited solvent for this purpose.[6] Column chromatography on silica gel can also be used for separating isomers, though it may be less practical on a large scale.[13]

Section 4: Validated Experimental Protocols

Protocol 4.1: Optimized Synthesis of this compound

This protocol is adapted from established procedures and optimized for high regioselectivity.[6]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 24 mL). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 20°C.

  • Nitrating Mixture Preparation: In a separate beaker, cool fuming nitric acid (d=1.5, 3.5 mL) and concentrated sulfuric acid (3.5 mL) to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes. Critically, maintain the internal reaction temperature below 20°C throughout the addition.

  • Controlled Heating: Once the addition is complete, allow the mixture to warm to 20°C. Then, carefully heat the reaction mixture to 35-40°C.

  • Reaction Hold: Transfer the reaction mixture in small portions to a second flask heated to 50°C. After each addition, monitor the temperature to ensure it does not exceed 50°C. Stir the final mixture at 50°C for an additional 30 minutes.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Cool the resulting solution in an ice bath and slowly neutralize it with concentrated aqueous ammonia until a precipitate forms and the pH is approximately 7.

  • Isolation & Washing: Filter the precipitate and wash it sequentially with cold water and then with a 50% aqueous DMFA solution (6 mL).

  • Purification: Recrystallize the crude solid from DMFA to yield pure 3-methyl-5-nitropyridin-2-amine as a yellow solid.

G cluster_workflow Troubleshooting Workflow: Low Regioselectivity start Problem: Isomer Mixture Detected by HPLC q1 Was temperature during nitrating agent addition kept < 20°C? start->q1 sol1 Solution: Improve cooling efficiency and slow down addition rate. q1->sol1 No q2 Was the final reaction temperature maintained between 40-50°C? q1->q2 Yes sol1->q1 Re-run Experiment sol2 Solution: Use a controlled heating mantle/oil bath. Avoid exceeding 50°C. q2->sol2 No q3 Is stirring efficient? Are there visible 'hot spots' or charring? q2->q3 Yes sol2->q2 Re-run Experiment sol3 Solution: Increase stirring speed. Use a mechanical stirrer for larger scales. q3->sol3 Yes end Result: Improved Regioselectivity for 5-Nitro Isomer q3->end No sol3->q3 Re-run Experiment

Caption: A logical workflow for troubleshooting poor regioselectivity.
Protocol 4.2: HPLC Method for Isomer Analysis

This is a general-purpose method for baseline separation of nitropyridine isomers.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of crude product in 10 mL of 50:50 Acetonitrile/Water.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methyl-5-nitropyridine (CAS 18344-51-9). This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important synthesis. As a versatile intermediate in the pharmaceutical and agrochemical industries, ensuring a robust, safe, and efficient synthesis protocol is paramount[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol, grounded in established chemical principles and safety practices.

Troubleshooting Guide: Overcoming Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established protocols and an understanding of the underlying reaction mechanism.

Question 1: My yield is significantly lower than the reported 35%. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue in this nitration and can stem from several factors.

  • Isomer Formation: The primary cause of low yield for the desired 3-nitro isomer is the concurrent formation of other isomers, particularly the 2-amino-5-nitro-3-methylpyridine. Direct nitration of 2-aminopyridines often results in a mixture of products, with the 5-nitro isomer frequently being a major byproduct[2][3]. The directing effects of the amino and methyl groups influence the position of nitration.

  • Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient duration or at the optimal temperature, you may recover a significant amount of unreacted starting material.

  • Suboptimal Temperature Control: The reaction mechanism involves the formation of a 2-nitraminopyridine intermediate at lower temperatures (below 40°C), which then undergoes an acid-catalyzed intramolecular rearrangement to the 3-nitro and 5-nitro products at higher temperatures (around 50°C)[4]. If the rearrangement temperature is too low or not held for long enough, the conversion to the desired product will be incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Losses During Workup and Purification: The product can be lost during filtration if the precipitation is incomplete or during recrystallization if an inappropriate solvent volume is used.

Solutions:

  • Strict Temperature Control: Carefully monitor and control the temperature throughout the reaction. Ensure the initial addition of the nitrating mixture is done at 0°C, and the subsequent heating to 50°C for the rearrangement is precise[5].

  • Optimize Reaction Time: Ensure the reaction is stirred for the recommended 30 minutes at 50°C to allow for complete rearrangement of the nitramine intermediate[5]. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Efficient Workup: When neutralizing with concentrated ammonia, do so slowly and with cooling to ensure complete precipitation of the product before filtration[5].

  • Careful Recrystallization: Use a minimal amount of hot Dimethylformamide (DMFA) for recrystallization to maximize recovery.

Question 2: I'm observing significant amounts of an impurity that I suspect is an isomer. How can I confirm this and minimize its formation?

Answer: The formation of the 5-nitro isomer is a known challenge.

  • Confirmation: You can confirm the presence of isomers using analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the ratio of isomers[1]. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is definitive. The 3-nitro and 5-nitro isomers will have distinct aromatic proton splitting patterns.

  • Minimization: While completely eliminating the 5-nitro isomer in this direct nitration is difficult, its formation is highly dependent on the reaction conditions. The rearrangement of the intermediate is the key step[4].

    • Thermodynamic vs. Kinetic Control: The ratio of 3-nitro to 5-nitro products can be influenced by the rearrangement conditions. While the provided protocol is established, slight modifications to the rearrangement temperature or time might marginally favor one isomer over the other. However, significant shifts often require a different synthetic strategy.

    • Alternative Strategies (for high-purity needs): For applications requiring very high purity, a multi-step approach might be necessary. This could involve protecting the 5-position with a removable blocking group (like a halogen) before nitration to force the nitro group into the 3-position, followed by deprotection[2]. This adds complexity but offers superior regioselectivity.

Question 3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for managing the thermal risk?

Answer: This is a critical safety concern. Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly managed[6].

  • Causality: The reaction between concentrated sulfuric acid and nitric acid to form the nitronium ion (NO₂⁺), and the subsequent reaction with the pyridine ring, release significant amounts of heat[6].

Best Practices for Thermal Management:

  • Controlled Addition: The dropwise addition of the pre-mixed and pre-cooled nitrating agent (fuming nitric acid and sulfuric acid) to the solution of 2-amino-3-methylpyridine in sulfuric acid is mandatory. Use an addition funnel and maintain a slow, steady rate.

  • Efficient Cooling: Use an ice/salt bath or a cryocooler to maintain the initial reaction temperature below 20°C, and ideally around 0°C, during the addition phase[5]. Ensure the reaction vessel has adequate surface area for heat exchange.

  • Vigilant Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Never allow the temperature to exceed the specified limits at each stage[5].

  • Scale-Up Consideration: When scaling up, do not simply multiply all reagent quantities. The surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Consider using a jacketed reactor with a circulating coolant for better temperature control on a larger scale.

  • Emergency Preparedness: Always conduct the reaction in a chemical fume hood with the sash at the lowest practical height. Have an appropriate quenching agent and a fire extinguisher rated for chemical fires readily available. Ensure easy access to an emergency shower and eyewash station[7][8].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this nitration reaction?

The reaction is a classic electrophilic aromatic substitution.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Intermediate Formation: The electron-rich pyridine ring of 2-amino-3-methylpyridine attacks the nitronium ion. However, under these strongly acidic conditions, the exocyclic amino group is protonated. A key step is the formation of a 2-nitraminopyridine intermediate where the nitro group attaches to the amino nitrogen[4].

  • Rearrangement: This nitramine intermediate is not stable. Upon gentle heating (to ~50°C) in the presence of acid, it undergoes an intramolecular rearrangement, moving the nitro group onto the pyridine ring, primarily at the 3- and 5-positions[4][5].

  • Aromatization: A base (water) removes a proton from the carbon where the nitro group has attached, restoring the aromaticity of the pyridine ring to yield the final product.

Q2: What are the critical safety precautions for handling the reagents involved?

Safety is non-negotiable. The primary hazards are the corrosive nature of the acids and the exothermic potential of the reaction[8][9].

  • Reagent Hazards:

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It is also a strong dehydrating agent.

    • Fuming Nitric Acid (HNO₃): Highly corrosive, a powerful oxidizing agent, and toxic upon inhalation. It can cause severe burns and its vapors can damage the respiratory tract[8][9]. It reacts violently with many organic compounds[10].

  • Mandatory Safety Measures:

    • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®)[7].

    • Ventilation: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes[7].

    • Handling: Add sulfuric acid to other solutions slowly, as the hydration is highly exothermic. When preparing the nitrating mixture, add the sulfuric acid to the nitric acid slowly and with cooling[5].

    • Spill Response: Have a spill kit containing a neutralizer (like sodium bicarbonate) readily available. In case of a spill, evacuate the area and follow your institution's emergency procedures[10].

    • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions[10].

Q3: What analytical methods are recommended for in-process control and final product analysis?

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material (2-amino-3-methylpyridine) and the appearance of the product.

  • Final Product Analysis:

    • Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product and quantifying the percentage of any isomeric impurities[1].

    • Identity Confirmation:

      • NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation.

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound (153.14 g/mol )[1].

    • Physical Properties: Melting point determination is a simple way to assess purity. The reported melting point is in the range of 249-253°C[11].

Experimental Protocol and Workflow

This protocol is adapted from established laboratory procedures[5]. It is intended for trained chemists and should only be performed with a thorough understanding of the associated risks.

Reagents and Conditions Summary
Reagent/ParameterQuantity (for 5.0 g scale)Molar Eq.PurposeKey Considerations
2-Amino-3-methylpyridine5.0 g1.0Starting MaterialEnsure it is dry and pure.
Conc. Sulfuric Acid (H₂SO₄)27.5 mL total-Solvent & CatalystHighly corrosive. Added in two parts.
Fuming Nitric Acid (HNO₃)3.5 mL~1.5Nitrating AgentHighly corrosive and oxidizing.
Conc. Aqueous Ammonia (NH₃)As needed-NeutralizationAdd slowly with cooling.
Dimethylformamide (DMFA)As needed-Recrystallization SolventUse minimal hot solvent.
Temperature Profile
Nitrating Mix Addition< 20°C (ideally 0°C)-Control ExothermCritical for safety and selectivity.
Rearrangement35-40°C then 50°C-IsomerizationDrives formation of the final product.
Quenching/NeutralizationCool to RT, then cool further-Product PrecipitationControl exotherm from neutralization.
Step-by-Step Methodology
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool the mixture to 0°C in an ice bath.

  • Nitrating Mixture Preparation: In a separate beaker, cool fuming nitric acid (d=1.5, 3.5 mL) to 0°C. Slowly and with extreme caution , add concentrated sulfuric acid (3.5 mL) dropwise to the nitric acid while maintaining the temperature at 0°C.

  • Nitration: Add the prepared nitrating mixture dropwise from the addition funnel to the stirred solution of the starting material. Carefully monitor the temperature and ensure it does not rise above 20°C during the addition.

  • Rearrangement: Once the addition is complete, allow the mixture to warm to 20°C. In a separate, larger flask, preheat a small amount of water to 35-40°C. Transfer the reaction mixture in small portions (3-5 mL) into this second flask. Monitor the temperature carefully after each addition, ensuring it does not exceed 40°C.

  • Completion: After the entire reaction mixture has been transferred, stir the resulting solution for an additional 30 minutes at 50°C.

  • Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the mixture with concentrated aqueous ammonia until a precipitate forms (typically pH > 7).

  • Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid sequentially with cold water and then with a small amount of 50% aqueous DMFA (6 mL).

  • Purification: Recrystallize the crude product from hot DMFA to yield pure this compound as a yellow crystalline solid[1][5].

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Amino-3-methylpyridine dissolve Dissolve in conc. H₂SO₄ start->dissolve cool1 Cool to 0°C dissolve->cool1 add_nitrating Add Nitrating Mix (< 20°C) cool1->add_nitrating warm_rearrange Warm & Rearrange (35-50°C) add_nitrating->warm_rearrange quench Cool & Neutralize with NH₃ warm_rearrange->quench filtrate Filter Precipitate quench->filtrate wash Wash Solid filtrate->wash recrystallize Recrystallize from DMFA wash->recrystallize product Final Product recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_yield Low Yield cluster_purity Purity Issues problem Problem Encountered cause_yield cause_yield problem->cause_yield Low Yield cause_purity cause_purity problem->cause_purity Purity Issues cause_isomer High Isomer Content? sol_isomer Confirm with HPLC/NMR. Consider alternative route for high purity. cause_isomer->sol_isomer cause_temp Incorrect Temp Profile? sol_temp Verify thermometer calibration. Ensure strict temp control at all stages. cause_temp->sol_temp cause_workup Losses in Workup? sol_workup Ensure complete precipitation. Use minimal hot recrystallization solvent. cause_workup->sol_workup cause_impurity Byproducts Observed? sol_impurity Improve temperature control. Perform efficient recrystallization. cause_impurity->sol_impurity cause_starting_mat Unreacted Starting Material? sol_starting_mat Check reaction time and temp. Monitor with TLC. cause_starting_mat->sol_starting_mat cause_yield->cause_isomer cause_yield->cause_temp cause_yield->cause_workup cause_purity->cause_impurity cause_purity->cause_starting_mat

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Byproduct Analysis in the Synthesis of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and byproduct analysis in the synthesis of 2-Amino-3-methyl-5-nitropyridine. Drawing upon established chemical principles and field-proven insights, this document aims to elucidate the nuances of this synthetic transformation, empowering users to optimize their reaction outcomes and ensure the purity of their target compound.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common synthetic route involves the nitration of 2-amino-3-methylpyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.[1] While seemingly straightforward, this electrophilic aromatic substitution reaction is often complicated by the formation of several byproducts, which can significantly impact the yield and purity of the desired product. Understanding the genesis of these impurities is paramount for effective troubleshooting and process optimization.

The primary challenges in this synthesis stem from the directing effects of the amino and methyl groups on the pyridine ring, as well as the potential for N-nitration of the amino group. The reaction conditions, particularly temperature, play a crucial role in dictating the product distribution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely byproducts?

Low yield and the presence of multiple products are common issues in this nitration reaction. The principal byproducts to consider are:

  • 2-Nitramino-3-methylpyridine: This is a kinetically favored product formed by the N-nitration of the exocyclic amino group. Its formation is particularly prevalent at lower temperatures.[2]

  • Regioisomers: Depending on the precise reaction conditions, other isomers such as 2-Amino-3-methyl-6-nitropyridine and 2-Amino-5-methyl-3-nitropyridine may be formed. The directing effects of the amino and methyl groups can lead to substitution at various positions on the pyridine ring.

  • Dinitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro derivatives, such as 2-Amino-3-methyl-5,6-dinitropyridine.[3]

To identify these byproducts, it is essential to employ robust analytical techniques such as HPLC and GC-MS, coupled with spectroscopic methods like NMR for structural confirmation.

FAQ 2: I have a significant amount of a byproduct that is less polar than my desired product. What is it and how can I minimize its formation?

A less polar byproduct is likely the 2-nitramino-3-methylpyridine intermediate. This N-nitrated compound is less polar than the C-nitrated product due to the absence of the strongly electron-withdrawing nitro group directly on the aromatic ring.

Causality: The formation of the nitramino intermediate is a reversible reaction that is favored at lower temperatures. At higher temperatures, this intermediate can rearrange to the thermodynamically more stable C-nitro products.[2]

Troubleshooting Steps:

  • Temperature Control: The most critical parameter to control is the reaction temperature. If you are observing a significant amount of the nitramino byproduct, it is likely that your reaction temperature is too low. A controlled increase in temperature, typically in the range of 40-50°C, will promote the rearrangement of the nitramino intermediate to the desired this compound.[1]

  • Reaction Time: Ensure a sufficient reaction time at the elevated temperature to allow for the complete rearrangement of the nitramino intermediate. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

  • Acid Concentration: The concentration of sulfuric acid can also influence the rate of rearrangement. A higher concentration of sulfuric acid can facilitate the protonation of the nitramino group, which is a key step in the rearrangement mechanism.

FAQ 3: My HPLC analysis shows multiple peaks that are very close to my product peak. How can I confirm if these are regioisomers and how can I improve the regioselectivity?

Closely eluting peaks on an HPLC chromatogram are often indicative of regioisomers. The subtle differences in the position of the nitro group on the pyridine ring lead to similar polarities and, consequently, similar retention times.

Confirmation of Regioisomers:

  • LC-MS/MS: This is a powerful technique for confirming the presence of isomers. While the mass-to-charge ratio (m/z) will be identical for all isomers, the fragmentation patterns in the MS/MS spectrum may differ, providing clues to the substitution pattern.

  • 1H and 13C NMR Spectroscopy: NMR is the most definitive method for distinguishing between regioisomers. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the substituents on the pyridine ring.

Improving Regioselectivity:

  • Temperature: The regioselectivity of the nitration can be temperature-dependent. A systematic study of the reaction at different temperatures may reveal an optimal temperature for maximizing the yield of the desired 5-nitro isomer.

  • Mixed Acid Ratio: The ratio of nitric acid to sulfuric acid can influence the concentration of the active nitrating species (the nitronium ion, NO2+) and thus affect the regioselectivity. Experimenting with different ratios may lead to improved selectivity.

  • Protecting Groups: In some cases, protecting the amino group as an amide before nitration can alter the directing effects and improve the regioselectivity. The protecting group can then be removed in a subsequent step.

FAQ 4: I am struggling to purify my product from the byproducts. What are the recommended purification methods?

The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. Based on available literature, Dimethylformamide (DMFA) is a suitable solvent for the recrystallization of this compound.[1] A successful recrystallization relies on the significant difference in solubility between the desired product and the impurities in the chosen solvent at different temperatures. A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture.[4]

  • Steam Distillation: For the separation of volatile isomers, steam distillation can be a useful technique.[5] The volatility of the different nitropyridine isomers can vary depending on their ability to form intramolecular hydrogen bonds.

  • Column Chromatography: While potentially more laborious for large-scale purifications, column chromatography using silica gel can be effective for separating isomers with different polarities. A careful selection of the eluent system is crucial for achieving good separation.

Analytical Methodologies

Accurate identification and quantification of byproducts are crucial for process optimization and quality control. The following are recommended analytical methods:

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing the reaction mixture and the final product purity. A reverse-phase method is generally suitable for separating the polar analytes.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B to elute the less polar components.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
Temperature 25-30 °C

Note: This is a starting point, and method optimization may be required for baseline separation of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile byproducts and confirming the molecular weight of the components.

Parameter Recommendation
Column A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Expected Fragmentation Patterns:

  • This compound: The mass spectrum will show a molecular ion peak (M+). Common fragmentation pathways include the loss of the nitro group (NO2), and cleavage of the pyridine ring.

  • 2-Nitramino-3-methylpyridine: The fragmentation pattern will likely differ from the C-nitro isomer, with a characteristic loss of the nitramino group.

Mechanistic Insights into Byproduct Formation

A clear understanding of the reaction mechanism is essential for rational troubleshooting. The following diagram illustrates the synthetic pathway to this compound and the formation of the major byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct1 Nitramino Byproduct Pathway cluster_byproduct2 Regioisomer Byproduct Pathway A 2-Amino-3-methylpyridine B Protonated 2-Amino-3-methylpyridine A->B + H2SO4 E 2-Nitramino-3-methylpyridine (Kinetic Product) A->E + NO2+ (low temp) C Sigma Complex (C5-attack) B->C + NO2+ G Sigma Complex (C6-attack) B->G + NO2+ D This compound (Desired Product) C->D - H+ F Protonated Nitramine E->F + H+ F->C Rearrangement (high temp) H 2-Amino-3-methyl-6-nitropyridine (Regioisomer) G->H - H+

Caption: Synthetic pathway and byproduct formation in the nitration of 2-amino-3-methylpyridine.

Conclusion

The synthesis of this compound, while a common transformation, requires careful control of reaction parameters to minimize byproduct formation and maximize yield and purity. By understanding the underlying reaction mechanisms and employing robust analytical techniques, researchers can effectively troubleshoot common issues such as low yield, poor selectivity, and purification challenges. This guide provides a framework for a systematic approach to optimizing this important synthetic step, ultimately contributing to the efficient development of novel pharmaceutical agents.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Amino-3-methyl-5-nitropyridine vs. 2-Amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry

In the landscape of heterocyclic chemistry, substituted pyridines serve as indispensable building blocks for the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Among these, aminonitropyridines are highly versatile intermediates, featuring both a potent nucleophilic center (the amino group) and an electron-deficient ring system ripe for specific chemical transformations. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related yet distinct compounds: 2-Amino-3-methyl-5-nitropyridine and 2-Amino-5-nitropyridine .

The core difference between these molecules is the presence of a methyl group at the C3 position, adjacent to the amino group, in this compound. This seemingly minor structural modification introduces significant electronic and steric effects that profoundly influence the reactivity of the pyridine ring and the amino substituent. Understanding these differences is paramount for designing efficient synthetic routes and predicting reaction outcomes.

Molecular Structure and Physicochemical Properties: The Foundation of Reactivity

A molecule's reactivity is intrinsically linked to its structure and physical properties. The introduction of a methyl group at the C3 position alters the electronic distribution and spatial environment of this compound compared to its unmethylated counterpart.

Property2-Amino-5-nitropyridineThis compound
CAS Number --INVALID-LINK--[3]--INVALID-LINK--[4]
Molecular Formula C₅H₅N₃O₂[5]C₆H₇N₃O₂[6]
Molecular Weight 139.11 g/mol [5]153.14 g/mol [6]
Appearance Yellow crystalline solid/powder[1][7]White to light yellow crystalline powder[8]
Melting Point 186-188 °C[3]249-253 °C[8]

The significant increase in melting point for the methylated compound suggests stronger intermolecular forces in its crystal lattice, potentially arising from differences in crystal packing influenced by the methyl group.

The Interplay of Electronic and Steric Effects

The reactivity of these pyridine derivatives is governed by the cumulative effects of their substituents: the electron-donating amino group, the electron-withdrawing nitro group, and, in one case, the electron-donating methyl group.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the pyridine ring via the resonance effect (+R), increasing its susceptibility to electrophilic attack. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[9] This deactivation makes electrophilic substitution more difficult but activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself.

  • Methyl Group (-CH₃): A weakly activating group that donates electron density through the inductive effect (+I) and hyperconjugation.[10][11] Crucially, its position at C3 also introduces significant steric hindrance , a non-bonding interaction that can impede reactions at adjacent sites.[12][13]

G Figure 2: Workflow for Synthesis of 2-Amino-5-nitropyridine start Dissolve 2-Aminopyridine in conc. H₂SO₄ cool Cool mixture to 0-5 °C start->cool add_acid Add nitrating mixture (HNO₃/H₂SO₄) dropwise (Keep T < 10 °C) cool->add_acid react Warm to 45-50 °C and stir for 2-4 hours add_acid->react quench Pour reaction mixture onto crushed ice react->quench neutralize Neutralize with aq. NH₃ to pH 6-7 quench->neutralize precipitate Filter the yellow precipitate neutralize->precipitate wash_dry Wash with cold water and dry precipitate->wash_dry end_product 2-Amino-5-nitropyridine wash_dry->end_product

References

A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently and selectively synthesize substituted pyridines is therefore a critical skill for any chemist in these fields. This guide provides an in-depth comparative analysis of key pyridine synthesis methodologies, moving from time-honored classical reactions to cutting-edge transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the "why" behind the synthetic strategies. This document is designed to be a practical resource, offering detailed experimental protocols and comparative data to empower you to select the optimal synthetic route for your specific target molecule.

I. At a Glance: A Comparative Overview of Pyridine Synthesis Methods

The choice of a synthetic route to a substituted pyridine is a multi-faceted decision, balancing factors such as desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. The following table provides a high-level comparison of the methods discussed in this guide.

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis Multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.Simple, efficient for symmetrical pyridines, well-established.[1]Requires a subsequent oxidation step to form the pyridine ring; can have limitations with sterically hindered aldehydes.[2][3]Good to excellent (often >80% for the dihydropyridine).
Guareschi-Thorpe Synthesis Condensation of a β-dicarbonyl compound with cyanoacetamide or an alkyl cyanoacetate and a nitrogen source.Direct formation of 2-pyridones, good yields, can be performed in greener solvents.[4][5]Primarily yields 2-pyridone derivatives.High.[5]
Bohlmann-Rahtz Synthesis Condensation of an enamine with an ethynylketone.Versatile for producing 2,3,6-trisubstituted pyridines; avoids an oxidation step.[6]Can require high temperatures for cyclodehydration and purification of intermediates.[6]Moderate to good.
Kröhnke Synthesis Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and a nitrogen source.High yields, broad substrate scope, tolerant of various functional groups, suitable for combinatorial chemistry.[7][8]Requires the pre-formation of the pyridinium salt.Good to excellent.[7]
Transition-Metal Catalysis Cycloaddition reactions or C-H functionalization catalyzed by metals like Rh, Ru, Fe, or Pd.High atom economy, convergent, can create complex substitution patterns not easily accessible by classical methods.[9]Catalyst cost and sensitivity, may require specialized ligands and conditions.Variable, can be very high.

II. Classical Cyclization Strategies: The Bedrock of Pyridine Synthesis

These foundational methods have been refined over decades and remain highly relevant for their robustness and ability to generate highly functionalized pyridines from simple, readily available starting materials.

A. The Hantzsch Pyridine Synthesis: A Multi-Component Classic

Discovered in 1881 by Arthur Hantzsch, this reaction is a cornerstone of pyridine synthesis.[2] It is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine.[2] This reaction is particularly valuable for the synthesis of symmetrical 3,5-disubstituted pyridines and has been instrumental in the development of calcium channel blockers like nifedipine.[1][2]

The mechanism of the Hantzsch synthesis is a cascade of well-understood reactions:

  • Knoevenagel Condensation: One equivalent of the β-keto ester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.[3]

  • Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form a β-enamino ester.[3]

  • Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael-type reaction.[3]

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.[3]

  • Aromatization: The dihydropyridine is then oxidized to the final pyridine product. Common oxidizing agents include nitric acid or ferric chloride.[2][3]

Hantzsch_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Enamine Formation cluster_3 Step 3-5: Michael Addition, Cyclization, & Aromatization Ketoester1 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester1->UnsaturatedCarbonyl + Aldehyde Aldehyde Aldehyde MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct + Enamine Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine MichaelAdduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The reaction cascade of the Hantzsch pyridine synthesis.

  • Step 1: 1,4-Dihydropyridine Synthesis. In a round-bottom flask, a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours.[10] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[10]

  • Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid.[10] A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour.[10] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.[10]

B. The Guareschi-Thorpe Synthesis: A Direct Route to 2-Pyridones

The Guareschi-Thorpe synthesis provides a direct route to highly functionalized 2-pyridones. This method involves the condensation of a β-dicarbonyl compound with either cyanoacetamide or an alkyl cyanoacetate in the presence of a nitrogen source, such as ammonium carbonate.[4][5] Recent advancements have demonstrated the efficacy of this reaction in environmentally friendly aqueous media, making it an attractive green chemistry approach.[4][5]

The reaction proceeds through an initial aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol-type condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate. This intermediate then cyclizes to yield the 2-pyridone.[5][11]

Guareschi_Thorpe_Mechanism Cyanoacetate Alkyl Cyanoacetate Cyanoacetamide Cyanoacetamide Cyanoacetate->Cyanoacetamide + Ammonia Ammonia Ammonia Source Intermediate 1,5-Dicarbonyl Intermediate Cyanoacetamide->Intermediate + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Pyridone 2-Pyridone Intermediate->Pyridone Cyclization

Caption: The general mechanism of the Guareschi-Thorpe synthesis.

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[10] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[10]

C. The Bohlmann-Rahtz Pyridine Synthesis: An Oxidation-Free Approach

The Bohlmann-Rahtz synthesis offers a versatile two-step method for preparing 2,3,6-trisubstituted pyridines.[6][12] It involves the condensation of an enamine with an ethynylketone, which proceeds through an aminodiene intermediate.[13] A key advantage of this method is that it directly yields the aromatic pyridine ring without the need for a separate oxidation step.[6]

The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, followed by cyclodehydration to afford the final pyridine product.[6][12]

Bohlmann_Rahtz_Mechanism Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynylketone Ethynylketone Ethynylketone Pyridine Pyridine Aminodiene->Pyridine Isomerization & Cyclodehydration

Caption: A simplified representation of the Bohlmann-Rahtz synthesis.

While versatile, the Bohlmann-Rahtz synthesis can have its drawbacks, such as the need for high temperatures for the cyclodehydration step and the potential need for purification of the aminodiene intermediate.[6] However, recent modifications, including the use of acid catalysis (e.g., acetic acid, Amberlyst 15) and microwave irradiation, have been shown to lower the required reaction temperatures and improve yields.[6][12]

D. The Kröhnke Pyridine Synthesis: A Convergent and High-Yielding Method

The Kröhnke synthesis is a powerful and highly adaptable method for preparing 2,4,6-trisubstituted pyridines.[14] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[15][16] This method is prized for its broad substrate scope, tolerance of a wide array of functional groups, and consistently high yields.[7][14] Its suitability for combinatorial library synthesis has also been demonstrated.[8]

The Kröhnke synthesis proceeds through a cascade of reactions:

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

  • Michael Addition: The ylide acts as a Michael donor and adds to the α,β-unsaturated carbonyl compound.

  • Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with a source of ammonia to yield the final substituted pyridine.[14] An advantage over the Hantzsch synthesis is that the pyridinium species is already at the correct oxidation level, obviating the need for a separate oxidation step.[8]

Krohnke_Mechanism PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation MichaelAdduct Michael Adduct (1,5-Dicarbonyl) Ylide->MichaelAdduct + α,β-Unsaturated Carbonyl UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Pyridine Substituted Pyridine MichaelAdduct->Pyridine + Ammonia, Cyclization & Dehydration

Caption: The mechanistic pathway of the Kröhnke pyridine synthesis.

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours.[10] After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours.[10] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[10]

III. Modern Approaches: Transition-Metal Catalysis

In recent decades, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception. These methods offer highly convergent and atom-economical routes to a diverse range of substituted pyridines, often with substitution patterns that are difficult to access through classical methods.

A. Cycloaddition Reactions

Transition metals can catalyze cycloaddition reactions that are thermally disfavored, providing elegant and efficient pathways to the pyridine ring.[9] A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles.[9] Catalysts based on rhodium, ruthenium, and iron have been successfully employed in these transformations.[9][17]

B. C-H Functionalization

Direct C-H functionalization of the pyridine ring is a rapidly evolving area that offers the potential for highly efficient and selective synthesis. Transition-metal catalysts, including those based on palladium and iridium, can activate and functionalize the C-H bonds of pyridine, allowing for the introduction of a wide range of substituents.[18]

IV. Conclusion: Selecting the Right Tool for the Job

The synthesis of substituted pyridines is a rich and diverse field, with a wide array of powerful synthetic tools at the chemist's disposal. The classical methods of Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke provide robust and reliable routes to a vast number of pyridine derivatives from simple starting materials. For their part, modern transition-metal-catalyzed methods offer unparalleled efficiency and the ability to construct complex and novel pyridine architectures. The optimal choice of synthetic method will always depend on the specific target molecule and the research context. A thorough understanding of the strengths and limitations of each of these methods is therefore essential for any scientist working in the fields of drug discovery, agrochemicals, and materials science.

V. References

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  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (URL: 20)

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - RSC Publishing. (URL: 21)

  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (URL: 3)

  • Multicomponent Synthesis of Polysubstituted Pyridines. (URL: 22)

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: 23)

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem. (URL: 10)

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: 24)

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. (URL: 18)

  • Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop. (URL: 25)

  • Hantzsch Pyridine Synthesis | PDF - Scribd. (URL: 26)

  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (URL: 27)

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL: 6)

  • An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - ResearchGate. (URL: 15)

  • Metal-catalysed Pyridine Ring Synthesis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: 9)

  • Kröhnke pyridine synthesis - Wikipedia. (URL: 7)

  • Transition Metal-Catalyzed Heterocycle Synthesis Series by Xiao-Feng Wu | eBook. (URL: 28)

  • Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. (URL: 13)

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (URL: 17)

  • Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. (URL: 12)

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (URL: 14)

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. (URL: 29_)

  • Comparative study of different synthetic routes to Pyridin-4-ol - Benchchem. (URL: 30)

  • Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening. (URL: 8)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: 4)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (URL: 5)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: 11)

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (URL: 31)

  • Guareschi–Thorpe reaction in water using ammonium carbonate - ResearchGate. (URL: 32)

  • Pyridine synthesis - Organic Chemistry Portal. (URL: 33)

References

A Comparative Spectroscopic Guide to the Structural Validation of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the chemical structure of 2-Amino-3-methyl-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced understanding of how each spectroscopic method contributes to a comprehensive and unambiguous structural confirmation. We will explore the theoretical underpinnings of the expected spectral data, present detailed experimental protocols, and compare the findings with those of potential isomers to demonstrate the power of a multi-technique approach in chemical analysis.

Introduction: The Imperative of Structural Certainty

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is intrinsically linked to its function and safety. This compound (C₆H₇N₃O₂), a substituted pyridine derivative, serves as a valuable building block in the synthesis of various biologically active molecules. Its chemical reactivity and pharmacological properties are dictated by the specific arrangement of its amino, methyl, and nitro functional groups on the pyridine ring. Consequently, rigorous structural validation is not merely a procedural step but a foundational requirement for any subsequent research or development.

This guide will systematically deconstruct the spectroscopic signature of this compound using a suite of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By examining the data from each method, we will build a cohesive and self-validating picture of the molecule's architecture, while also highlighting how this data allows us to distinguish it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the methyl group, the amino group, and the two aromatic protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Predicted Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃~2.3Singlet3H
-NH₂~5.0 - 6.0 (broad)Singlet2H
H-4~8.0Doublet1H
H-6~8.8Doublet1H

Note: The predicted chemical shifts are estimations and can vary based on the solvent and concentration.

Interpretation and Causality:

  • The methyl protons are expected to appear as a singlet around 2.3 ppm. The singlet multiplicity is due to the absence of adjacent protons.

  • The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary significantly with solvent and concentration.

  • The two aromatic protons , H-4 and H-6, are expected to appear as doublets due to coupling with each other. The significant downfield shift, particularly for H-6, is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group at the C-5 position.

Predicted ¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the six carbon atoms will be influenced by their hybridization and the electronic effects of the substituents.

Predicted Data:

Carbon AtomPredicted Chemical Shift (ppm)
-CH₃~15
C-2~155
C-3~125
C-4~135
C-5~140
C-6~145

Note: These are predicted values and can differ from experimental results.

Interpretation and Causality:

  • The methyl carbon is expected at a characteristic upfield position (~15 ppm).

  • The aromatic carbons will resonate in the downfield region. The carbon atom attached to the amino group (C-2) is expected to be significantly shielded, while the carbons attached to or near the nitro group (C-5 and C-6) will be deshielded and shifted downfield.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.

Theoretical and Experimental Data

Theoretical Basis: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the methyl and aromatic groups, N-O stretches of the nitro group, and C=C/C=N stretches of the pyridine ring.

Experimental Data: [1]

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Mode
Amino (-NH₂)3400 - 32003424, 3317N-H stretching
Methyl (-CH₃)3000 - 28502975, 2921C-H stretching
Aromatic C-H3100 - 30003085C-H stretching
Nitro (-NO₂)1550 - 1500, 1360 - 13001510, 1345Asymmetric & Symmetric N-O stretching
Pyridine Ring1600 - 14501620, 1580C=C and C=N stretching

Interpretation and Causality:

  • The presence of two distinct peaks in the N-H stretching region is characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.

  • The sharp peaks in the C-H stretching region confirm the presence of both sp³-hybridized carbons of the methyl group and sp²-hybridized carbons of the aromatic ring.

  • The strong absorption bands corresponding to the asymmetric and symmetric N-O stretching of the nitro group are highly characteristic and provide definitive evidence for its presence.

  • The absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic pyridine ring vibrations.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Background: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical and Predicted Data

Theoretical Basis: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then fragment into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is detected. The molecular weight of this compound is 153.14 g/mol .[2]

Predicted Fragmentation Pattern:

m/zPredicted Fragment
153[C₆H₇N₃O₂]⁺˙ (Molecular Ion)
136[M - OH]⁺
123[M - NO]⁺
107[M - NO₂]⁺
92[M - NO₂ - CH₃]⁺

Interpretation and Causality:

  • The molecular ion peak at m/z 153 is expected to be observed, confirming the molecular formula.

  • The fragmentation pattern is likely to be dominated by the loss of the nitro group and its components. The loss of a hydroxyl radical (OH, m/z 17) or a nitro radical (NO₂, m/z 46) are common fragmentation pathways for nitroaromatic compounds.

  • Subsequent loss of the methyl group (CH₃, m/z 15) from the fragment at m/z 107 would lead to the ion at m/z 92.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.

  • Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Caption: Workflow for GC-MS Analysis.

Comparative Analysis: Distinguishing Isomers

The true power of spectroscopy in structural validation is evident when differentiating between isomers. Let's consider a potential isomer, 2-Amino-5-methyl-3-nitropyridine .

Spectroscopic TechniqueThis compound (Target)2-Amino-5-methyl-3-nitropyridine (Isomer)Key Differentiating Features
¹H NMR Two distinct aromatic doublets.Two distinct aromatic singlets.The coupling pattern of the aromatic protons would be fundamentally different. In the isomer, the two aromatic protons would not be adjacent and would likely appear as singlets.
¹³C NMR Specific chemical shifts influenced by the positions of the substituents.Different chemical shifts for the aromatic carbons due to the altered positions of the methyl and nitro groups.The electronic environment of each carbon atom is unique to the isomer, leading to a different set of chemical shifts.
FT-IR Largely similar due to the presence of the same functional groups.Largely similar.FT-IR is less effective at distinguishing positional isomers as the same functional groups are present.
Mass Spec Identical molecular ion at m/z 153.Identical molecular ion at m/z 153.While the molecular ion would be the same, the relative abundances of the fragment ions might differ due to the different stabilities of the resulting fragments.

This comparison underscores the critical role of NMR spectroscopy, with its ability to map out the connectivity of atoms, in definitively distinguishing between positional isomers.

Conclusion: A Symphony of Spectroscopic Evidence

The structural validation of this compound is a compelling example of the synergy between different spectroscopic techniques. While FT-IR provides a rapid confirmation of the presence of key functional groups and mass spectrometry confirms the molecular weight, it is NMR spectroscopy that provides the unambiguous evidence for the specific arrangement of these groups on the pyridine ring. The convergence of data from these independent analytical methods provides a high degree of confidence in the assigned structure, a cornerstone of scientific integrity and a prerequisite for the advancement of research and development in any chemical science. This guide has aimed to not only present the data but also to illuminate the reasoning behind the interpretation, empowering researchers to apply these principles to their own structural elucidation challenges.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Amino-3-methyl-5-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted impurities, even at trace levels, can impact the stability, therapeutic effect, and safety profile of the final drug product.[1][2] This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-Amino-3-methyl-5-nitropyridine, a key building block in organic synthesis.[3] We will explore a robust, validated HPLC-UV methodology, compare it with the high-throughput capabilities of Ultra-High-Performance Liquid Chromatography (UHPLC), and discuss the impurity identification power of Mass Spectrometry (MS).

Foundational Strategy: Reversed-Phase HPLC-UV

For routine quality control and purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the established workhorse.[2] The inherent polarity of the pyridine ring, combined with the nitro and amino functional groups, makes it well-suited for retention on a nonpolar stationary phase.[4][5]

Causality Behind the Method

The selection of each parameter is a deliberate choice to ensure a robust and reliable separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC due to its strong hydrophobicity. This provides optimal retention for the moderately polar this compound, allowing for effective separation from both more polar and less polar impurities. The use of a column with low silanol activity is recommended to minimize peak tailing of the basic amino group.[6][7]

  • Mobile Phase: A buffered mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds. We employ a gradient of acetonitrile and a low pH phosphate buffer (e.g., pH 2.5-3.5). The acidic buffer ensures the amino group is consistently protonated, preventing fluctuating interactions with the stationary phase. Acetonitrile serves as the organic modifier; its gradient elution allows for the timely elution of more strongly retained impurities.

  • Detection Wavelength: The nitro group and the aromatic pyridine ring constitute a strong chromophore. Based on the compound's structure, a UV detection wavelength in the range of 254 nm to 330 nm is typically effective for sensitive detection of the main component and potential aromatic impurities.

  • Sample Preparation: The sample diluent should be compatible with the mobile phase to ensure good peak shape. A mixture mirroring the initial mobile phase conditions (e.g., 90:10 Buffer:Acetonitrile) is an ideal choice.

Detailed Experimental Protocol: RP-HPLC Method
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for robust separation and resolution.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the system for reproducible retention of the basic analyte.
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes and impurities.
Gradient 10% B to 90% B over 15 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent selectivity and retention.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 260 nmProvides high sensitivity for the nitropyridine chromophore.
Sample Diluent Mobile Phase A / Mobile Phase B (90:10 v/v)Ensures peak shape integrity upon injection.

Method Validation: A System of Trust

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is not just a regulatory requirement but a mandate for scientific integrity.[8][9][10] Validation ensures the analytical procedure is fit for its intended purpose.[11]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector and by analyzing stressed samples (e.g., acid, base, peroxide, heat, light degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is analyzed using linear regression.

  • Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically involves six replicate injections of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

G cluster_0 Method Validation Workflow (ICH Q2 R1) Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Establishes separation Lin Linearity & Range Spec->Lin Confirms identity Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD / LOQ Prec->LODQ Establishes reliability Rob Robustness LODQ->Rob Val Validated Method Rob->Val Ensures transferability

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Comparative Analysis: HPLC vs. UHPLC and LC-MS

While HPLC is robust, alternative techniques offer significant advantages in speed, resolution, and identification capabilities.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and systems capable of handling much higher backpressures.[12][13]

  • Core Advantage: The primary benefits are a dramatic increase in speed and resolution.[14][15] Analysis times can be reduced by a factor of 5-10, significantly increasing laboratory throughput. The higher efficiency also leads to sharper, taller peaks, which enhances sensitivity.[15]

  • Experimental Adaptation: To transition the HPLC method to UHPLC, one would typically switch to a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) and scale the flow rate and gradient accordingly.

Alternative 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For impurity profiling—the identification and characterization of unknown impurities—coupling HPLC with a mass spectrometer is the gold standard.[16][17] While UV detection can quantify an impurity relative to the main peak, it provides no structural information.[17]

  • Core Advantage: MS provides mass-to-charge (m/z) ratio data, enabling the determination of the molecular weight of impurities.[1] High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident assignment of elemental compositions.[1] Further fragmentation (MS/MS) can elucidate the structure of the unknown impurity.[17]

  • Experimental Adaptation: The primary change required is to replace non-volatile buffers like phosphate with volatile alternatives such as formic acid or ammonium formate, which are compatible with the MS interface.

G Start Purity Analysis Required HPLC HPLC-UV Robust & Reliable Quantitative Purity Slow Run Time Start->HPLC Routine QC UHPLC UHPLC-UV High Throughput High Resolution Higher System Pressure Start->UHPLC High Throughput Needed LCMS LC-MS Impurity ID High Sensitivity More Complex Start->LCMS Unknown Peak Detected

Caption: Decision tree for selecting the appropriate analytical technique.

Head-to-Head Performance Comparison

The following table summarizes the key performance differences between the methodologies.

ParameterStandard HPLCUHPLCHPLC-MS
Primary Use Routine Purity & AssayHigh-Throughput ScreeningImpurity Identification
Typical Run Time 15-25 minutes2-5 minutes15-25 minutes (method dependent)
Resolution GoodExcellentGood (separation dependent)
Sensitivity (UV) GoodExcellentN/A
Sensitivity (MS) N/AN/AUnmatched
Data Output Chromatogram (Abs vs. Time)Chromatogram (Abs vs. Time)Chromatogram, Mass Spectra
System Pressure 150-250 bar600-1200 bar150-250 bar
Solvent Usage HighLowHigh
Key Advantage Robustness, widespread availabilitySpeed, efficiencyDefinitive structural information

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated RP-HPLC-UV method provides a robust, reliable, and cost-effective solution suitable for most quality control laboratories.

The adoption of UHPLC-UV is strongly recommended for laboratories where high sample throughput is a critical driver, offering significant long-term savings in time and solvent consumption without compromising data quality.

When unknown impurities are detected, particularly during forced degradation studies or process development, switching to an LC-MS compatible method is essential. The ability to identify impurities definitively is crucial for regulatory compliance and for understanding the degradation pathways and stability of the molecule.[1][18]

Ultimately, a well-equipped analytical laboratory will leverage these techniques complementarily: HPLC for established QC testing, UHPLC for high-throughput needs, and LC-MS for investigation and deep characterization. This multi-faceted approach ensures the highest standards of quality, safety, and scientific rigor in the development and manufacturing process.

References

A Comparative Guide to Nitration Methods for Aminopyridines: Yields, Regioselectivity, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the regioselective introduction of a nitro group onto an aminopyridine scaffold is a critical transformation. The resulting nitroaminopyridines are pivotal intermediates in the synthesis of a wide array of biologically active molecules. However, the nitration of aminopyridines is not a trivial pursuit. The inherent electronic nature of the pyridine ring, combined with the strong activating and directing effects of the amino group, presents a unique set of challenges in controlling yield and regioselectivity. This guide provides an in-depth comparison of common nitration methods, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.

The Landscape of Aminopyridine Nitration: A Mechanistic Overview

The nitration of aminopyridines proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack compared to benzene. Conversely, the amino group is a strong activating group, directing electrophiles to the ortho and para positions.

However, under the strongly acidic conditions typical of many nitration protocols, both the pyridine nitrogen and the exocyclic amino group can be protonated. Protonation of the pyridine nitrogen further deactivates the ring, making nitration more challenging. Protonation of the amino group transforms it into a deactivating, meta-directing ammonium group. The interplay between these factors, along with the choice of nitrating agent and reaction conditions, dictates the outcome of the reaction.

A key concept in understanding the regioselectivity of 2-aminopyridine nitration is "electric hindrance." This theory posits that repulsion between the positive charge on the protonated pyridine nitrogen and the incoming electrophile can influence the position of attack, favoring substitution at the 5-position over the 3-position[1][2].

Aminopyridine Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Rearomatization HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ HSO4- HSO₄⁻ H3O+ H₃O⁺ Aminopyridine Aminopyridine Sigma_Complex σ-Complex (Wheland Intermediate) Aminopyridine->Sigma_Complex + NO₂⁺ Nitroaminopyridine Nitroaminopyridine Sigma_Complex->Nitroaminopyridine - H⁺

Caption: General mechanism of electrophilic aromatic nitration of aminopyridines.

Comparative Analysis of Nitration Methods

The choice of nitrating agent is paramount in achieving the desired product in a satisfactory yield. Below, we compare the most prevalent methods, highlighting their strengths and weaknesses.

Mixed Acid (HNO₃/H₂SO₄): The Workhorse with Nuances

The combination of nitric acid and sulfuric acid is the most common and cost-effective nitrating agent. Sulfuric acid serves to protonate nitric acid, facilitating the formation of the nitronium ion.

For 2-Aminopyridine:

Direct nitration of 2-aminopyridine with mixed acid primarily yields 2-amino-5-nitropyridine. The formation of the 3-nitro isomer is a minor pathway. The reaction often proceeds through an initial N-nitration to form 2-nitraminopyridine, which then rearranges to the C-nitrated products upon heating[1][3]. Higher temperatures tend to favor the formation of the 5-nitro isomer[1].

For 3-Aminopyridine:

Direct nitration of 3-aminopyridine with mixed acid is notoriously difficult and often results in low yields and decomposition. However, a highly effective workaround involves the protection of the amino group. By first converting 3-aminopyridine to N,N'-di-(3-pyridyl)-urea, subsequent nitration with mixed acid proceeds smoothly and with high selectivity to the 2-position, affording N,N'-di-(2-nitro-3-pyridyl)-urea. Hydrolysis of this intermediate furnishes 2-nitro-3-aminopyridine in excellent yields[4].

For 4-Aminopyridine:

4-Aminopyridine can be directly nitrated with a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-amino-3-nitropyridine in good yields[5].

Table 1: Representative Yields for Mixed Acid Nitration of Aminopyridines

SubstrateProduct(s)YieldReference
2-Aminopyridine2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine~9:1 ratio[1]
2-Amino-5-chloropyridine2-Nitramino-5-chloropyridine87.5%[6]
3-Aminopyridine (via urea protection)2-Nitro-3-aminopyridine>90%[4]
4-Aminopyridine4-Amino-3-nitropyridine70%[5]
2-Chloro-4-aminopyridine4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine95-98% (total isomers)[7]
Nitric Acid in Acetic Anhydride: A Milder Alternative

A mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which can act as a nitrating agent under less acidic conditions than mixed acid. This can be advantageous for sensitive substrates.

Dinitrogen Pentoxide (N₂O₅): For Selective 3-Nitration

Dinitrogen pentoxide is a powerful nitrating agent that can be particularly useful for the nitration of pyridines. The reaction often proceeds through an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine upon treatment with a reducing agent like SO₂ or NaHSO₃[8][9]. This method can provide good yields of 3-nitropyridines where other methods fail[8].

Nitric Acid in Trifluoroacetic Anhydride

This system generates trifluoroacetyl nitrate, a potent nitrating agent. It has been reported to be an effective method for the preparation of 3-nitropyridines with yields ranging from 10-83%.

Emerging Methods: Dearomatization-Rearomatization Strategy

A novel and promising strategy for the meta-nitration of pyridines involves a dearomatization-rearomatization sequence. This method has shown broad applicability with good to excellent yields for a variety of substituted pyridines, offering a new avenue for accessing previously challenging isomers[10]. While its application to a wide range of aminopyridines is still under exploration, it represents a significant advancement in the field.

Table 2: Comparison of Nitration Methods for Aminopyridines

MethodNitrating AgentTypical Substrates & ProductsAdvantagesDisadvantages
Mixed Acid HNO₃/H₂SO₄2-AP → 5-NO₂; 4-AP → 3-NO₂; Protected 3-AP → 2-NO₂Cost-effective, well-established.Harsh conditions, potential for side reactions and decomposition, poor regioselectivity for 3-AP.
Nitric Acid/Acetic Anhydride Acetyl NitrateSensitive substratesMilder conditions.Can be less reactive than mixed acid.
Dinitrogen Pentoxide N₂O₅Pyridines → 3-NO₂Good yields for 3-nitration.N₂O₅ is unstable and requires careful handling.
Nitric Acid/TFAA Trifluoroacetyl NitratePyridines → 3-NO₂Effective for 3-nitration.TFAA is corrosive and expensive.
Dearomatization-Rearomatization TBN, TEMPO, O₂Various pyridines → meta-NO₂High regioselectivity for meta-products, mild conditions.Multi-step, may require specific precursors.

Experimental Protocols

General Safety Precautions for Nitration Reactions

Nitration reactions are energetic and can be hazardous if not performed with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be cooled in an ice bath, especially during the addition of the nitrating agent. Quenching of the reaction mixture should be done slowly and carefully by pouring it onto ice.

Protocol for the Nitration of 4-Aminopyridine with Mixed Acid[5]
  • Dissolve 4-aminopyridine (1.0 eq) in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add fuming nitric acid (0.5 eq) dropwise, maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture at 0-10 °C for 5 hours.

  • Allow the mixture to warm to room temperature and then heat at 90 °C for 3 hours.

  • After cooling, pour the reaction mixture slowly onto crushed ice.

  • Neutralize the solution to pH 7 with aqueous ammonia.

  • Collect the resulting precipitate by filtration and dry under reduced pressure to obtain 4-amino-3-nitropyridine.

Nitration_of_4-Aminopyridine_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Start Dissolve 4-Aminopyridine in conc. H₂SO₄ Cool Cool to 0-10 °C (Ice Bath) Start->Cool Add_Nitrating_Agent Add fuming HNO₃ dropwise Cool->Add_Nitrating_Agent Stir_Cold Stir at 0-10 °C for 5h Add_Nitrating_Agent->Stir_Cold Warm_and_Heat Warm to RT, then heat at 90 °C for 3h Stir_Cold->Warm_and_Heat Quench Pour onto ice Warm_and_Heat->Quench Neutralize Neutralize with NH₃ (aq) to pH 7 Quench->Neutralize Filter Filter precipitate Neutralize->Filter Dry Dry under vacuum Filter->Dry End 4-Amino-3-nitropyridine Dry->End

Caption: Workflow for the nitration of 4-aminopyridine using mixed acid.

Conclusion and Future Outlook

The nitration of aminopyridines remains a cornerstone of heterocyclic chemistry. While the classical mixed acid approach is often effective, particularly for 2- and 4-aminopyridines, its limitations with substrates like 3-aminopyridine have spurred the development of alternative methods. The use of protecting groups has proven to be a highly successful strategy for overcoming the inherent reactivity challenges of 3-aminopyridine.

For researchers targeting specific isomers, a careful consideration of the nitrating agent and reaction conditions is crucial. Newer methods, such as the dearomatization-rearomatization strategy, offer exciting possibilities for accessing previously difficult-to-synthesize meta-nitro isomers with high selectivity. As the demand for novel aminopyridine-based pharmaceuticals and materials grows, the development of even more efficient, selective, and safer nitration protocols will continue to be an active area of research.

References

A Senior Application Scientist's Guide to Modern Nitropyridine Synthesis: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted nitropyridines are cornerstone building blocks in medicinal chemistry, agrochemicals, and materials science. Their synthesis, however, is notoriously challenging. The inherent electron-deficient nature of the pyridine ring, which is exacerbated by protonation under classical nitrating conditions, renders it highly resistant to electrophilic aromatic substitution (EAS).[1][2] This guide provides drug development professionals and researchers with an in-depth comparison of modern, alternative reagents and strategies that circumvent the limitations of traditional methods. We will move beyond simply listing protocols to dissect the mechanistic rationale behind each approach, present comparative experimental data, and offer detailed, field-tested methodologies. Our objective is to equip you with the knowledge to select the optimal synthetic route for your target nitropyridine, balancing yield, regioselectivity, safety, and scalability.

The Fundamental Challenge: Why Direct Nitration of Pyridine is Inefficient

Any discussion of alternative nitration strategies must begin with an understanding of why the most common method for aromatics—direct treatment with a mixture of nitric and sulfuric acids—is of little synthetic value for pyridine.[1] The lone pair on the pyridine nitrogen acts as a base in the strongly acidic medium, leading to the formation of the pyridinium cation. This protonation profoundly deactivates the ring towards electrophilic attack, making it even less reactive than nitrobenzene.[1][2] Consequently, forcing conditions are required, which result in extremely low yields and poor selectivity.[2][3]

Caption: Deactivation pathway of pyridine under classical nitrating conditions.

Comparative Analysis of Modern Synthetic Strategies

To overcome the inherent lack of reactivity, chemists have developed several ingenious strategies that either modify the pyridine ring to be more reactive or employ entirely different reaction mechanisms.

Strategy 1: Ring Activation via N-Oxidation

One of the most established and effective methods involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This simple modification fundamentally alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the 4-position (para).[2][4] The resulting 4-nitropyridine-N-oxide can then be efficiently deoxygenated to yield the target 4-nitropyridine.

Mechanistic Rationale: The N-oxide functionality serves as an "activating and directing group." It increases the electron density at the C4 position, making it the preferred site for electrophilic attack by the nitronium ion. This strategy neatly bypasses the issue of N-protonation and deactivation.

Advantages:

  • Excellent yields and regioselectivity for 4-nitropyridine derivatives.

  • Well-established, reliable, and scalable chemistry.

Disadvantages:

  • Requires two additional synthetic steps: N-oxidation and subsequent deoxygenation.

  • Primarily directed to the 4-position.

Spotlight on Safety and Scalability: The Flow Chemistry Approach Nitration reactions are notoriously exothermic and can pose significant safety risks on a large scale.[5][6][7] The synthesis of 4-nitropyridine-N-oxide is a prime candidate for continuous flow processing. Flow reactors offer superior heat transfer and precise temperature control, minimizing the risk of thermal runaway and the formation of hazardous by-products.[6][8] This technology enables the safe and reproducible production of multi-kilogram quantities of nitrated intermediates.[8]

Strategy 2: Circumventing EAS with Dinitrogen Pentoxide (N₂O₅)

A remarkable alternative, particularly for the synthesis of 3-nitropyridines, was reported by Bakke and involves the use of dinitrogen pentoxide (N₂O₅).[1] This method does not proceed via a standard electrophilic aromatic substitution. Instead, the reaction involves the initial formation of an N-nitropyridinium salt. Subsequent treatment with aqueous sulfite or bisulfite induces a fascinating rearrangement.[1][9][10]

Mechanistic Rationale: The reaction is believed to proceed through the formation of dihydropyridine intermediates, culminating in a[1][11] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the ring.[1][12][13] This unique pathway completely avoids the problematic C-nitration of a deactivated pyridinium ion.

Practical Considerations: In Situ Generation Handling pure dinitrogen pentoxide, which is unstable, can be challenging. A more practical laboratory approach involves the in situ generation of N₂O₅ from nitric acid in trifluoroacetic anhydride (TFAA).[14] This mixture provides yields of 3-nitropyridines that are comparable to or even higher than those obtained using isolated N₂O₅, while using readily available and cheaper reagents.[14]

Advantages:

  • Good to excellent yields (up to 77%) for the direct synthesis of 3-nitropyridine.[1][12]

  • Unique mechanism that provides access to the otherwise difficult-to-obtain 3-nitro isomer.

Disadvantages:

  • Requires the use of N₂O₅, which can be hazardous to handle, or specific in situ generation conditions.

  • The mechanism is sensitive to the specific reaction conditions and substrate.

Caption: Simplified workflow for the N₂O₅-mediated synthesis of 3-nitropyridine.

Strategy 3: The Dearomatization-Rearomatization Approach for meta-C-H Nitration

A cutting-edge strategy for the meta-nitration of pyridines and quinolines under mild, catalyst-free conditions has recently been developed.[15] This powerful method is particularly valuable for the late-stage functionalization of complex molecules, such as pharmaceuticals.[15][16] The process involves a temporary dearomatization of the pyridine ring to form a stable oxazino pyridine intermediate. This intermediate then undergoes a radical-mediated nitration, followed by rearomatization to yield the meta-nitrated product.

Mechanistic Rationale: The initial dearomatization step transforms the electron-poor pyridine into a more reactive, electron-rich intermediate. This intermediate is susceptible to attack by an electrophilic NO₂ radical source, such as tert-butyl nitrite (TBN), at the position corresponding to the meta-carbon of the original pyridine. A subsequent oxidation and elimination sequence restores the aromaticity of the ring.[15]

Advantages:

  • Highly regioselective for the meta position.

  • Exceptionally mild, open-air, and catalyst-free conditions.[15]

  • Broad substrate scope, including complex, drug-like molecules.

  • Scalable and can be performed as a one-pot process.[15]

Disadvantages:

  • Requires a multi-step sequence, even if performed in one pot.

  • Relies on specific reagents for the initial dearomatization step.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the discussed alternative nitration strategies, providing a clear comparison to aid in method selection.

FeatureDirect Nitration (HNO₃/H₂SO₄)N-Oxide StrategyN₂O₅ (Bakke) MethodDearomatization Strategy
Primary Regioselectivity 3-position (if any)4-position3-positionmeta (3- or 5-) position
Typical Yield Very Low (<5%)[1]High (70-90%)[8]Good (up to 77%)[1]Good (60-80%)[15]
Reaction Conditions Harsh (High Temp, Fuming Acids)[2]Moderate (Oxidation), then Moderate NitrationLow TemperatureMild (Room Temp, Open Air)[15]
Key Advantage None (Baseline)High yield & selectivity for 4-nitroDirect access to 3-nitro isomerBroad scope, mild, late-stage functionalization
Key Limitation Inefficient, low yield[1][2]Requires extra stepsUnstable reagent/specific conditionsMulti-step sequence
Ideal Use Case Not recommendedScalable synthesis of 4-nitropyridinesSynthesis of 3-nitropyridinesFunctionalizing complex, substituted pyridines

Detailed Experimental Protocols

The following protocols are representative of the key strategies discussed and are based on published, validated procedures.

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Method (Flow Chemistry Adaptation)

This protocol is adapted from a continuous flow synthesis methodology, emphasizing safety and scalability.[8]

Step A: Nitration of Pyridine N-Oxide

  • System Setup: A continuous flow reactor system equipped with PFA tubing, two syringe pumps, a T-mixer, and a temperature-controlled reaction coil is required.

  • Reagent Preparation:

    • Solution A: Prepare a solution of pyridine N-oxide in concentrated sulfuric acid (H₂SO₄).

    • Solution B: Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated H₂SO₄.

  • Reaction Execution:

    • Pump Solution A and Solution B at defined flow rates into the T-mixer.

    • Pass the combined stream through the reaction coil heated to the optimized temperature (e.g., 100-130°C) with a specific residence time.

    • The output stream containing 4-nitropyridine N-oxide is collected in an ice-water bath for quenching.

  • Work-up: The quenched mixture is carefully neutralized with a base (e.g., NaOH solution) until basic pH. The precipitated 4-nitropyridine N-oxide is isolated by filtration, washed with cold water, and dried.

Step B: Deoxygenation of 4-Nitropyridine N-Oxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 4-nitropyridine N-oxide in a suitable solvent like chloroform or acetic acid.

  • Reagent Addition: Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise at a controlled temperature (e.g., 0-10°C).

  • Reaction: After addition, allow the mixture to warm to room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the mixture and pour it onto crushed ice. Carefully neutralize with a base (e.g., Na₂CO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-nitropyridine.

Protocol 2: Synthesis of 3-Nitropyridine via the N₂O₅/TFAA in situ Method

This protocol is based on the method using in situ generation of N₂O₅ for improved laboratory safety and convenience.[14]

  • Reagent Preparation: In a flask cooled in an ice bath (0°C), add trifluoroacetic anhydride (TFAA).

  • Substrate Addition: Slowly add the pyridine substrate to the cooled TFAA with stirring. Maintain the chilled condition for 2 hours.

  • Nitrating Agent Addition: Add 100% nitric acid dropwise to the mixture, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of solid sodium carbonate until gas evolution ceases and the pH is neutral to basic.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 3-nitropyridine.

Protocol 3: meta-Nitration of a Substituted Pyridine via Dearomatization-Rearomatization

This protocol is a general representation of the mild, one-pot procedure for late-stage functionalization.[15]

  • Step A: Oxazino Pyridine Formation:

    • In a flask open to the air, dissolve the substituted pyridine (e.g., Metyrapone) in a suitable solvent.

    • Add dimethyl acetylenedicarboxylate and allow the mixture to react to form the corresponding 1,4-dipole in situ.

    • Add methyl pyruvate to trap the dipole in a dearomatizing cycloaddition, forming the stable oxazino pyridine intermediate.

  • Step B: Nitration and Rearomatization:

    • To the solution containing the oxazino pyridine intermediate, add tert-butyl nitrite (TBN) as the NO₂ radical source and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a co-oxidant.

    • Stir the reaction mixture at room temperature under an oxygen atmosphere (e.g., from a balloon) for 12-24 hours, monitoring by TLC. The reaction proceeds through nitration and subsequent rearomatization.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to isolate the pure meta-nitrated pyridine product.

Conclusion and Strategic Outlook

The synthesis of substituted nitropyridines has evolved far beyond the limitations of classical electrophilic substitution. For researchers and drug development professionals, the modern chemist's toolbox contains a suite of powerful and highly selective methods.

  • For scalable access to 4-nitropyridines , the N-oxide strategy , particularly when implemented in continuous flow, remains the gold standard for safety and efficiency.

  • When the target is a 3-nitropyridine , the N₂O₅ method (preferably via in situ generation) offers a direct and high-yielding route that cleverly circumvents ring deactivation.

  • For the challenging meta-nitration of complex, functionalized pyridines, the dearomatization-rearomatization strategy provides an unparalleled advantage with its mild conditions and broad substrate scope.

The choice of reagent is no longer a matter of brute force but of strategic, mechanism-based design. By understanding the causality behind each method, scientists can select the most appropriate pathway to accelerate their research and development efforts.

Caption: Decision workflow for selecting a pyridine nitration strategy.

References

A Spectroscopic Guide to Differentiating 2-Amino-3-methyl-5-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of pharmaceutical development and materials science, the precise identification of substituted pyridine isomers is a critical step that underpins successful synthesis and application.[1] Positional isomers, despite sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-3-methyl-5-nitropyridine and a key positional isomer, 2-Amino-4-methyl-5-nitropyridine. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—can be employed to unambiguously differentiate these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies for structural elucidation.

Introduction: The Importance of Isomeric Purity

This compound and its derivatives are important intermediates in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved drugs.[1] The specific arrangement of amino, methyl, and nitro groups on the pyridine ring dramatically influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. Consequently, confirming the correct isomeric structure is not merely an academic exercise but a crucial quality control standard. This guide focuses on comparing two commercially available and synthetically relevant isomers to highlight the power of modern spectroscopy.

G cluster_0 Isomer 1 cluster_1 Isomer 2 I1 This compound CAS: 18344-51-9 MW: 153.14  g/mol I2 2-Amino-4-methyl-5-nitropyridine CAS: 21901-40-6 MW: 153.14  g/mol

Spectroscopic Methodologies: A Practical Workflow

The following sections detail standardized protocols for acquiring the spectroscopic data discussed. These methodologies are designed to be self-validating, providing a clear pathway for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the aminomethylnitropyridine isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to achieve narrow, symmetrical peak shapes on a preliminary 1D proton spectrum.[3]

  • Acquisition (¹H): Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

G Sample Isomer Sample (5-10 mg) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR FTIR_Prep Place Neat Solid on ATR Crystal Sample->FTIR_Prep FT-IR MS_Prep Dissolve and Infuse or use GC Inlet Sample->MS_Prep MS NMR_Acq Acquire Spectra (¹H, ¹³C, 2D NMR) NMR_Prep->NMR_Acq FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq Analysis Data Analysis & Structural Elucidation NMR_Acq->Analysis FTIR_Acq->Analysis MS_Acq->Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is ready for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for volatile compounds or a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Comparative Spectroscopic Analysis

The key to differentiating isomers lies in understanding how the different substituent positions influence the spectroscopic output.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups like nitro (-NO₂) deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups like amino (-NH₂) and methyl (-CH₃) cause an upfield shift.[4]

Compound H-4 H-6 -CH₃ -NH₂
This compound ~8.8 ppm (d)~8.1 ppm (d)~2.5 ppm (s)Broad singlet
2-Amino-4-methyl-5-nitropyridine N/A~8.2 ppm (s)~2.6 ppm (s)Broad singlet

Table 1: Predicted ¹H NMR chemical shifts (ppm) for the isomers in a polar aprotic solvent like DMSO-d₆. Actual values may vary slightly based on experimental conditions. (d = doublet, s = singlet).

Key Differentiating Features:

  • Ring Proton Splitting: The most dramatic difference is in the aromatic region.

    • For This compound , the two ring protons (H-4 and H-6) are coupled to each other, resulting in two distinct doublets.

    • For 2-Amino-4-methyl-5-nitropyridine , the single H-6 proton has no adjacent proton to couple with, so it will appear as a sharp singlet. The absence of a proton at the 4-position is a definitive marker.

  • Chemical Shifts: The H-4 proton in the 3-methyl isomer is significantly deshielded (shifted far downfield) due to its position between the electron-withdrawing nitro group and the ring nitrogen, making its signal highly characteristic.

FT-IR Spectroscopy: Identifying Functional Group Vibrations

The IR spectra of both isomers will show characteristic peaks for the amino and nitro functional groups. However, the exact position and shape of these peaks can be subtly influenced by the molecular structure and intermolecular interactions like hydrogen bonding.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500 (often two bands)
Aromatic C-HC-H Stretch3000 - 3100
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1345 - 1385
Aromatic RingC=C and C=N Stretches1400 - 1600
Methyl (-CH₃)C-H Bending~1375 and ~1450

Table 2: Key FT-IR absorption regions for aminomethylnitropyridine isomers.[5][6]

Key Differentiating Features:

While the primary functional group peaks will be present in both isomers, subtle shifts can be observed. For example, the potential for intramolecular hydrogen bonding between the 2-amino group and a 3-nitro group (in a different isomer, like 2-amino-3-nitropyridine) can cause broadening and shifting of the N-H and N-O stretching frequencies.[7] In the isomers discussed here, differences in crystal packing and intermolecular hydrogen bonding can lead to minor but measurable differences in the fingerprint region (<1500 cm⁻¹), which, while complex, can be used for definitive identification when compared against a reference spectrum.[8]

Mass Spectrometry: Molecular Weight and Fragmentation

For isomers, high-resolution mass spectrometry (HRMS) will confirm that both compounds have the identical molecular mass (calculated C₆H₇N₃O₂: 153.0538).[5] The differentiation must therefore come from the fragmentation patterns observed in techniques like GC-MS with electron ionization.

Expected Fragmentation:

  • Molecular Ion (M⁺): A strong peak at m/z = 153 for both isomers.

  • Loss of NO₂: A fragment corresponding to the loss of the nitro group (M - 46) at m/z = 107 is expected to be a major peak.

  • Loss of Methyl Group: A smaller peak corresponding to the loss of the methyl radical (M - 15) at m/z = 138.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring will produce a complex pattern of lower mass ions.

Key Differentiating Features:

The relative intensities of the fragment ions can differ between the isomers. The stability of the resulting carbocations after initial fragmentation is dependent on the substituent positions. For instance, the fragmentation pathways involving the methyl group might be slightly different depending on its proximity to the nitrogen atom versus the nitro group, leading to variations in the abundance of specific daughter ions. While predicting these differences a priori is complex, an experimental comparison of the fragmentation patterns provides a reliable method of differentiation.

Conclusion

The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive and easily interpretable data, with the splitting pattern of the aromatic protons serving as a clear fingerprint for each isomer. FT-IR spectroscopy confirms the presence of the required functional groups and can be used for identity confirmation against a known standard. Finally, mass spectrometry verifies the molecular weight and can offer corroborating structural evidence through the analysis of fragmentation patterns. By combining the data from these orthogonal techniques, researchers can ensure the isomeric purity of their materials, a critical requirement for reliable downstream applications in research and development.

References

A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes for Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine nucleus is a cornerstone of modern chemistry, forming the structural heart of numerous pharmaceuticals, agrochemicals, and functional materials. The precise placement of substituents on this six-membered heterocycle is paramount in dictating the molecule's ultimate function. Consequently, the development of robust and versatile synthetic methodologies for accessing polysubstituted pyridines remains a vibrant and competitive area of chemical research. This guide provides a comparative analysis of classical and contemporary synthetic strategies, offering experimental insights and data to empower researchers in navigating the ever-expanding landscape of pyridine synthesis.

The Enduring Legacy of Classical Condensation Reactions

For over a century, the construction of the pyridine ring has been dominated by a handful of powerful condensation reactions. These methods, often named after their discoverers, are prized for their ability to forge the heterocyclic core from simple, acyclic precursors in a single, transformative step.

The Hantzsch Pyridine Synthesis: A Symmetrical Workhorse

The Hantzsch synthesis is a quintessential multi-component reaction, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] This method is particularly adept at producing symmetrically substituted pyridines.[2]

The key to the Hantzsch synthesis lies in its convergent nature, where multiple bonds are formed in a one-pot process. The choice of β-dicarbonyl compound and aldehyde directly dictates the substitution pattern of the final pyridine. However, a significant drawback of the classical Hantzsch synthesis is the requirement for an oxidation step and the difficulty in synthesizing unsymmetrically substituted pyridines.[2]

The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach to Asymmetry

The Bohlmann-Rahtz synthesis offers a solution for accessing unsymmetrically substituted pyridines. This two-step process begins with the condensation of an enamine with a propargyl ketone to form an aminodiene intermediate, which then undergoes a thermal cyclodehydration to yield the pyridine. A key advantage of this method is the high degree of regiocontrol, allowing for the predictable synthesis of 2,3,6-trisubstituted pyridines. The use of a Brønsted acid catalyst can facilitate a one-pot reaction by promoting both the initial Michael addition and the subsequent cyclodehydration.[3][4]

The Dawn of a New Era: Modern Methodologies

While classical methods remain valuable, the demand for greater efficiency, functional group tolerance, and sustainability has driven the development of new synthetic paradigms. These modern approaches often leverage transition-metal catalysis and novel reaction concepts to achieve unprecedented levels of precision and scope.

Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift in Pyridine Synthesis

Perhaps the most transformative development in recent years has been the advent of transition-metal-catalyzed C-H functionalization.[5] This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed reactions have been particularly prominent in this area, enabling the ortho-arylation, -alkylation, and -acylation of pyridine rings.[6][7] The directing-group ability of the pyridine nitrogen atom is often harnessed to achieve high regioselectivity.[8] However, a key challenge in the C-H functionalization of pyridines is the strong coordinating ability of the nitrogen atom, which can lead to catalyst inhibition.[8] Strategies to overcome this include the use of N-oxide precursors or the development of catalyst systems that are less susceptible to coordination.[8]

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool for the rapid generation of molecular complexity.[9][10] In the context of pyridine synthesis, MCRs offer a highly atom-economical and efficient route to polysubstituted derivatives. The use of nanocatalysts in these reactions has been shown to enhance reaction rates and facilitate catalyst recovery and reuse.[9][10]

Cycloaddition Reactions: Building the Ring with Precision

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide a powerful and convergent approach to the synthesis of the pyridine ring.[11] These reactions involve the combination of a diene and a dienophile to form a six-membered ring. In the context of pyridine synthesis, aza-dienes are commonly employed as the four-atom component.[11] Transition metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes have also emerged as a versatile method for constructing the pyridine core.[12] A significant advantage of cycloaddition strategies is the high degree of stereochemical and regiochemical control that can be achieved.

Green and Flow Chemistry: A Sustainable Future for Pyridine Synthesis

In line with the growing emphasis on sustainable chemistry, green approaches to pyridine synthesis are gaining traction.[13][14] These methods aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many classical pyridine syntheses.[15][16] Furthermore, the implementation of continuous flow reactors offers enhanced safety, scalability, and process control.[3][17][18]

Comparative Analysis of Synthetic Routes

To provide a clearer picture of the relative merits of these different approaches, the following table summarizes key performance indicators for the synthesis of a representative polysubstituted pyridine.

Synthetic RouteKey FeaturesTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Hantzsch Synthesis Multi-component, symmetrical products60-902-24 h80-150Operational simplicity, readily available starting materialsLimited to symmetrical products, requires oxidation step
Bohlmann-Rahtz Synthesis Stepwise, asymmetrical products50-804-48 h100-200Good regiocontrol for unsymmetrical productsHarsher conditions, sometimes requires two steps
Pd-Catalyzed C-H Arylation Direct functionalization70-9512-24 h100-140High atom economy, avoids pre-functionalizationCatalyst cost and sensitivity, potential for catalyst inhibition
Nanocatalyst MCR One-pot, high complexity85-951-6 h25-100High efficiency, catalyst recyclability, mild conditionsSubstrate scope can be limited by the MCR
[4+2] Cycloaddition Convergent, high control60-856-24 h25-120Excellent stereochemical and regiochemical controlAvailability of suitable diene and dienophile precursors
Microwave-Assisted Synthesis Rapid heating80-955-30 min100-180Drastically reduced reaction times, improved yieldsSpecialized equipment required, scalability can be a challenge
Continuous Flow Synthesis High throughput, enhanced safety85-98Minutes100-220Scalable, improved safety and process controlInitial setup cost, potential for clogging

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for a classical and a modern synthetic route are provided below.

Experimental Protocol 1: Classical Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Rationale: This protocol exemplifies the classical Hantzsch synthesis, a robust method for constructing the dihydropyridine core from simple starting materials. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point. Ammonium acetate serves as the nitrogen source.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ammonium acetate (3.85 g, 50 mmol) in ethanol (50 mL).

    • Heat the reaction mixture to reflux with stirring for 4 hours.

    • Allow the mixture to cool to room temperature. The product will precipitate out of solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to afford diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a pale yellow solid.

Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Rationale: The dihydropyridine intermediate is readily oxidized to the corresponding aromatic pyridine. Cerium(IV) ammonium nitrate (CAN) is a powerful and efficient oxidizing agent for this transformation. Acetonitrile is a suitable solvent for this reaction.

  • Procedure:

    • Dissolve the dihydropyridine (3.59 g, 10 mmol) in acetonitrile (50 mL) in a 100 mL round-bottom flask.

    • Cool the solution in an ice bath and add a solution of cerium(IV) ammonium nitrate (10.96 g, 20 mmol) in acetonitrile (20 mL) dropwise over 15 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the addition of water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pyridine.

Experimental Protocol 2: Modern Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide
  • Rationale: This protocol illustrates a modern approach to pyridine functionalization, avoiding the need to construct the ring from scratch. Pyridine N-oxide is used to activate the C-H bonds of the pyridine ring towards metallation and subsequent cross-coupling. Palladium(II) acetate is a common and effective catalyst for this type of transformation.

  • Procedure:

    • To a sealed tube, add pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol, 5 mol%), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL).[1]

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.[1]

    • After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(p-tolyl)pyridine.

Visualization of Synthetic Workflows

To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the logical flow for constructing polysubstituted pyridines.

Synthetic_Strategy_Selection Target Target Polysubstituted Pyridine Symmetrical Symmetrical Substitution? Target->Symmetrical Precursors Are Acyclic Precursors Readily Available? Symmetrical->Precursors No Hantzsch Hantzsch Synthesis Symmetrical->Hantzsch Yes Functionalization Direct Functionalization of Pyridine Core Desired? Precursors->Functionalization No Bohlmann Bohlmann-Rahtz or other Asymmetric Condensation Precursors->Bohlmann Yes CH_Func C-H Functionalization Functionalization->CH_Func Yes MCR Multicomponent Reaction Functionalization->MCR Consider Cyclo Cycloaddition MCR->Cyclo Mechanistic_Comparison cluster_0 Classical: Hantzsch Synthesis cluster_1 Modern: Pd-Catalyzed C-H Arylation A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B C Enamine Formation A->C D Michael Addition B->D C->D E Cyclization & Dehydration D->E F 1,4-Dihydropyridine E->F G Oxidation F->G H Pyridine G->H I Pyridine + Aryl Halide J Oxidative Addition of Pd(0) I->J K C-H Activation/Metallation J->K L Reductive Elimination K->L M Arylated Pyridine + Pd(0) L->M

References

A Researcher's Guide to Comparing the Reactivity of Substituted Aminonitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle factors that govern the reactivity of substituted aminonitropyridines is paramount. These scaffolds are privileged structures in medicinal chemistry, and predicting their reactivity is key to designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by a robust experimental framework for empirical validation.

The Underlying Principles: Electronic and Steric Influences

The reactivity of aminonitropyridines in nucleophilic aromatic substitution (SNAr) is a delicate interplay of electronic and steric effects. The pyridine ring itself is electron-deficient, a characteristic amplified by the potent electron-withdrawing nitro (–NO₂) group. Conversely, the amino (–NH₂) group is electron-donating. The relative positioning of these groups, along with other substituents, dictates the rate and regioselectivity of nucleophilic attack.

  • Electronic Effects : The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the linchpin of the reaction's kinetics. Electron-withdrawing substituents stabilize this intermediate, thereby accelerating the reaction. Conversely, electron-donating groups destabilize it, slowing the reaction down. The position of the nitro group is critical; it must be ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[3]

  • Steric Effects : The steric bulk of substituents near the reaction center can hinder the approach of the nucleophile, leading to a decrease in the reaction rate.[4] This effect is particularly pronounced with larger nucleophiles and bulky ortho-substituents.[4]

A Framework for Empirical Comparison: Kinetic Analysis of SNAr Reactions

To objectively compare the reactivity of different substituted aminonitropyridines, a rigorous kinetic analysis is essential. The following protocol outlines a self-validating system for determining the second-order rate constants of SNAr reactions.

Experimental Protocol: Kinetic Monitoring via HPLC

This protocol describes the reaction of a substituted aminonitropyridine with a model nucleophile, piperidine, and its monitoring by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Substituted 2-chloro-5-nitropyridines (a selection of derivatives with varying substituents)

  • Piperidine (nucleophile)

  • Acetonitrile (HPLC-grade, solvent)

  • Methanol (HPLC-grade, solvent)

  • Deionized water

  • Internal standard (e.g., naphthalene)

  • Anhydrous potassium carbonate (base)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL naphthalene) in acetonitrile.

    • For each substituted 2-chloro-5-nitropyridine, prepare a stock solution (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of piperidine (e.g., 1 M) in acetonitrile.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a thermostated reaction vessel, add a large excess of the piperidine solution (e.g., 10 equivalents) and potassium carbonate (2 equivalents) to acetonitrile.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 50 °C).

    • To initiate the reaction, inject a small volume of the aminonitropyridine stock solution and the internal standard stock solution. The final concentration of the aminonitropyridine should be significantly lower than that of piperidine.

  • Kinetic Monitoring:

    • At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and gradient will need to be optimized for the specific analytes. A typical starting point is a gradient of acetonitrile and water.

    • Monitor the disappearance of the starting material and the appearance of the product by integrating their respective peak areas relative to the internal standard.

  • Data Processing and Trustworthiness:

    • Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine.

    • To ensure the trustworthiness of the data, run each experiment in triplicate. Additionally, perform a control experiment without the nucleophile to confirm that no degradation of the starting material occurs under the reaction conditions.

Visualizing the Experimental Workflow

G A Prepare Stock Solutions: - Aminonitropyridine - Nucleophile (Piperidine) - Internal Standard B Set up Reaction: - Excess Nucleophile - Solvent & Base - Thermostated A->B C Initiate Reaction: Add Aminonitropyridine & Internal Standard B->C D Take Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by HPLC E->F G Plot ln[Substrate] vs. Time F->G H Calculate k_obs and k₂ G->H

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Interpreting the Data: A Comparative Analysis

The collected kinetic data allows for a quantitative comparison of the reactivity of the substituted aminonitropyridines.

Table 1: Hypothetical Kinetic Data for the Reaction of Substituted 2-chloro-5-nitropyridines with Piperidine
Substituent (at C4)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) M⁻¹s⁻¹Relative Reactivity
–OCH₃-0.270.0080.1
–CH₃-0.170.0250.3
–H0.000.0801.0
–Cl0.230.2503.1
–CN0.661.50018.8
–NO₂0.783.20040.0

This data is illustrative and serves to demonstrate expected trends.

The data in Table 1 clearly shows that electron-withdrawing groups (e.g., –CN, –NO₂) significantly increase the reaction rate, while electron-donating groups (e.g., –OCH₃, –CH₃) decrease it. This relationship can be visualized using a Hammett plot.

The Hammett Plot: Visualizing Electronic Effects

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on reaction rates.[5][6] A plot of log(k/k₀) versus the substituent constant (σ) yields a straight line with a slope of ρ (rho), the reaction constant.

A positive ρ value, as would be expected for this reaction, indicates that the reaction is accelerated by electron-withdrawing groups due to the buildup of negative charge in the transition state.[6][7] The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.[8]

Mechanistic Visualization

The SNAr reaction is generally understood to proceed through a two-step mechanism involving a Meisenheimer complex, although some studies suggest that certain SNAr reactions may be concerted.[9][10][11][12]

G cluster_main Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants Substituted Aminonitropyridine + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer k₁ (rate-determining step) Meisenheimer->Reactants k₋₁ Products Substituted Product + Leaving Group Meisenheimer->Products k₂ (fast)

Caption: The stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of substituted aminonitropyridines is a predictable yet nuanced aspect of their chemistry. By understanding the foundational principles of electronic and steric effects, researchers can make informed predictions about their behavior. However, for definitive comparisons, a systematic experimental approach, such as the kinetic analysis protocol detailed in this guide, is indispensable. The resulting quantitative data, when interpreted within the framework of linear free-energy relationships like the Hammett equation, provides powerful insights for the rational design of molecules and synthetic pathways in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. 2-Amino-3-methyl-5-nitropyridine, a versatile intermediate in the pharmaceutical and agrochemical sectors, is one such compound.[1] However, its utility in the lab is matched by the critical need for rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified with several key hazards that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:

  • Acute Toxicity (Oral): It is harmful if swallowed.[2][3]

  • Serious Eye Damage/Eye Irritation: It can cause serious eye damage.[2][3]

  • Skin Corrosion/Irritation: It may cause skin irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute toxicity, oralCategory 4WarningH302: Harmful if swallowed[2][3]
Serious eye damageCategory 1DangerH318: Causes serious eye damage[2][3]
Skin irritationCategory 2WarningH315: Causes skin irritation[2][3]
Specific target organ toxicity - single exposureCategory 3WarningH335: May cause respiratory irritation[2][3]

Given these hazards, direct disposal into standard waste streams or sanitary sewers is strictly prohibited.[4] Improper disposal can lead to environmental contamination and poses a significant risk to public health.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If handling the solid material in a way that generates dust, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial to mitigate exposure and prevent environmental contamination.

For small spills of solid material:

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: Prevent the spread of the dust.

  • Clean-up: Carefully sweep up the spilled material and place it into a designated, labeled hazardous waste container. Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For spills of solutions containing the compound:

  • Absorb: Use an inert, non-combustible absorbent material to contain the spill.

  • Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the principles of hazardous waste management as outlined by the Resource Conservation and Recovery Act (RCRA).[4]

Step 1: Waste Identification and Classification

All waste containing this compound, including unreacted material, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup debris, must be treated as hazardous waste. While a specific EPA waste code for this compound is not explicitly listed, it may fall under codes for wastes containing pyridine, such as F005 , if it is part of a spent solvent mixture.[2][5][6][7] It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Step 2: Waste Collection and Segregation

  • Dedicated Containers: Use only compatible, properly labeled hazardous waste containers. These containers must be in good condition with secure, leak-proof closures.[4]

  • Segregation: Store waste containing this compound separately from incompatible materials, particularly strong oxidizing agents.[8][9]

Step 3: Labeling

Every hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The chemical name: "this compound" and any other constituents

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Step 4: Storage

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA at or near the point of generation.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of potential leaks.

Step 5: Disposal

  • Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office and their contracted licensed hazardous waste disposal company.

  • Incineration: For organic compounds like this compound, high-temperature incineration in a permitted hazardous waste incinerator is a common and effective disposal method.[10]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) haz_waste Treat as Hazardous Waste start->haz_waste container Collect in a Compatible, Labeled Container haz_waste->container segregate Segregate from Incompatible Materials (e.g., strong oxidizers) container->segregate saa Store in a Designated Satellite Accumulation Area (SAA) segregate->saa ehs_pickup Arrange for Pickup by EHS/Licensed Waste Hauler saa->ehs_pickup final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent.

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label. Consult your institution's EHS guidelines for specific procedures.

Emergency Procedures

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[9]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, a compound with clear toxicological hazards, adherence to these disposal procedures is not merely a matter of regulatory compliance but a fundamental aspect of professional responsibility. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

A Senior Application Scientist's Guide to Handling 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-tested protocols for the safe handling of 2-Amino-3-methyl-5-nitropyridine, moving beyond mere compliance to foster a culture of proactive safety. Here, we will not only outline the necessary personal protective equipment (PPE) but also explain the scientific rationale behind each procedural step, ensuring that every action is part of a self-validating safety system.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound presents several potential hazards that dictate our safety protocols. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified with significant warnings that demand our respect and attention.[1]

The primary hazards are summarized below. This data-driven understanding is the foundation of our PPE selection and handling procedures.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion must be prevented through strict hygiene protocols. No eating, drinking, or smoking in the laboratory.
Serious Eye Damage (Category 1) H318: Causes serious eye damageThis is a critical hazard. Chemical splash goggles are mandatory to prevent irreversible eye injury.
Skin Irritation (Category 2) H315: Causes skin irritationDirect skin contact must be avoided. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or powder.

This table synthesizes data from multiple sources to provide a clear hazard overview.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the specific hazards identified. For this compound, a multi-layered approach is required to protect against ingestion, skin/eye contact, and inhalation.

  • Eye and Face Protection:

    • What: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.

    • Why: The "Causes serious eye damage" classification indicates that even brief contact can lead to severe injury.[1] Goggles provide a complete seal around the eyes, which standard safety glasses do not.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling powders and incidental contact. Always inspect gloves for tears or punctures before use.[4]

      • Causality: The skin irritation classification (H315) means the compound can cause redness, itching, or inflammation upon contact.[2] Proper glove use is the primary barrier against this.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing from contamination.

    • Procedure for Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling is complete.[4][5]

  • Respiratory Protection:

    • When is it necessary? Under normal laboratory conditions with small quantities, handling this compound within a certified chemical fume hood is sufficient to control exposure.[6][7]

    • What to use if a hood is unavailable or in case of a large spill: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][6] For major uncontrolled releases, a self-contained breathing apparatus (SCBA) may be required.[2]

    • Why: The potential for respiratory irritation (H335) necessitates that airborne particles are not inhaled.[2] Engineering controls like a fume hood are the preferred method of mitigation.

// Node Definitions start [label="Start: Prepare to handle\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ventilation [label="Is a certified chemical\nfume hood available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_hood [label="Action: Conduct all work\nwithin the fume hood.", fillcolor="#34A853", fontcolor="#FFFFFF"]; assess_respirator [label="Action: Use approved respirator\nwith particulate filter.\nConsult EHS.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_base_ppe [label="Action: Don mandatory PPE:\n- Chemical Splash Goggles\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_splash_risk [label="Is there a significant\nsplash risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_faceshield [label="Action: Add a face shield\nover the goggles.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proceed [label="Proceed with Handling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> don_base_ppe; don_base_ppe -> check_splash_risk; check_splash_risk -> add_faceshield [label="Yes"]; check_splash_risk -> check_ventilation [label="No"]; add_faceshield -> check_ventilation; check_ventilation -> use_hood [label="Yes"]; check_ventilation -> assess_respirator [label="No"]; use_hood -> proceed; assess_respirator -> proceed; } DOT Caption: PPE selection workflow for handling this compound.

Operational Plan: From Bench to Disposal

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

  • Ventilation: Always handle this compound in a well-ventilated place, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[3][7]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5] This prevents degradation and reduces the risk of accidental release.

  • Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[6]

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[3] Avoid creating dust.

  • PPE: Don the appropriate PPE as described above, including respiratory protection if the spill is large or ventilation is poor.

  • Clean-up: For a solid spill, carefully sweep or scoop up the material using spark-proof tools and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your Environmental Health & Safety (EHS) department of the spill.

Chemical waste disposal is strictly regulated. The guiding principle is to prevent environmental contamination.

  • Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Route: The disposal of this chemical must be handled by a licensed waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[8] All disposal activities must be in accordance with local, regional, and national regulations.[2]

By integrating these expert-level protocols into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.